molecular formula C7H4BrN3 B1527976 5-Bromopyrido[3,4-b]pyrazine CAS No. 1159829-75-0

5-Bromopyrido[3,4-b]pyrazine

Cat. No.: B1527976
CAS No.: 1159829-75-0
M. Wt: 210.03 g/mol
InChI Key: DTMRVXGSWHHFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopyrido[3,4-b]pyrazine (CAS 1159829-75-0) is a high-value brominated heterocyclic compound that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a pyrazine ring fused with a pyridine ring, creating a privileged scaffold frequently found in biologically active molecules . The bromine atom at the 5-position makes it an excellent electrophile for various metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig animations, allowing researchers to rapidly generate diverse chemical libraries for biological screening. This compound is primarily utilized in the design and synthesis of novel therapeutic agents, with significant applications in anticancer and antibacterial research. Pyrazine derivatives and related fused heterocycles have demonstrated potent antitumor activity through various mechanisms, including kinase inhibition, induction of apoptosis, and targeting DNA-related enzymes . Furthermore, structurally similar pyridopyrazine derivatives have exhibited notable antibacterial activity against clinically relevant strains such as Escherichia coli and Staphylococcus aureus , with some compounds showing strong binding interactions with bacterial DNA gyrase in computational studies . The pyrazine core contributes favorable physicochemical properties for drug design, including good membrane permeability and aqueous solubility, making it a valuable pharmacophore in developing potential pharmaceutical candidates . Handling and Storage: Store under inert atmosphere at 2-8°C. This product is classified with the hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Notice: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals. Researchers should conduct a thorough risk assessment and implement appropriate engineering controls and personal protective equipment before handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyrido[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMRVXGSWHHFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NC=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744323
Record name 5-Bromopyrido[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159829-75-0
Record name 5-Bromopyrido[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"5-Bromopyrido[3,4-b]pyrazine NMR spectral data"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR Spectral Data of 5-Bromopyrido[3,4-b]pyrazine

Authored by a Senior Application Scientist

Introduction

This compound is a brominated heterocyclic compound featuring a pyrazine ring fused to a pyridine ring.[1] This scaffold is of significant interest to researchers in medicinal chemistry and drug discovery due to its prevalence in various biologically active molecules.[1] The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions.[1] Given its potential applications in the development of novel therapeutic agents, unambiguous structural characterization is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules like this compound.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide offers a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound, a detailed interpretation of the spectra, and a robust experimental protocol for acquiring high-quality data.

Molecular Structure and Numbering

The structure of this compound with the IUPAC numbering system is presented below. This numbering is essential for the correct assignment of NMR signals.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in the table below. These predictions are based on the analysis of structurally similar heterocyclic systems and the known effects of substituents on aromatic proton chemical shifts.[3][4][5]

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
H-29.10Singlet (s)-
H-39.05Singlet (s)-
H-68.50Doublet (d)J = 8.0
H-77.80Doublet of doublets (dd)J = 8.0, 4.5
H-88.80Doublet (d)J = 4.5

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is expected to display seven distinct signals for the seven carbon atoms in the aromatic system. The predicted chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine atom.

Carbon Predicted δ (ppm)
C-2145.0
C-3144.5
C-4a152.0
C-5120.0
C-6140.0
C-7125.0
C-8150.0
C-8a135.0

In-depth Spectral Interpretation

¹H NMR Spectrum
  • H-2 and H-3 (δ ~9.10 and 9.05 ppm): These two protons are on the pyrazine ring and are expected to be the most downfield-shifted signals due to the deshielding effect of the two adjacent nitrogen atoms. They are predicted to appear as sharp singlets as they lack adjacent protons to couple with. Their chemical shifts are very similar, and their definitive assignment would require 2D NMR experiments like NOESY or HMBC.

  • H-8 (δ ~8.80 ppm): This proton is on the pyridine ring, alpha to a nitrogen atom (N-1), which causes a significant downfield shift. It is expected to appear as a doublet due to coupling with H-7.

  • H-6 (δ ~8.50 ppm): This proton is also on the pyridine ring and is deshielded, though to a lesser extent than H-8. It is expected to be a doublet due to coupling with H-7. The bromine at position 5 will also have a deshielding effect on H-6.

  • H-7 (δ ~7.80 ppm): This proton is expected to be the most upfield of the aromatic protons. It will appear as a doublet of doublets due to coupling with both H-6 and H-8.

¹³C NMR Spectrum
  • C-4a, C-8, and C-2/C-3 (δ > 144 ppm): The carbons directly bonded to nitrogen atoms (C-2, C-3, C-4a, C-8) are expected to be the most downfield-shifted due to the high electronegativity of nitrogen.

  • C-8a and C-6 (δ ~135-140 ppm): These carbons are part of the aromatic system and their shifts are influenced by their position relative to the nitrogen atoms and the bromine.

  • C-5 and C-7 (δ ~120-125 ppm): The carbon bearing the bromine atom (C-5) is expected to be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect", although this can be variable. C-7 is expected in a typical aromatic carbon region.

Experimental Protocol for NMR Analysis

This section provides a detailed methodology for acquiring high-quality NMR data for this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for heterocyclic compounds.[6] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its higher boiling point, which can be useful for variable temperature studies.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although modern spectrometers can reference to the residual solvent peak.

  • Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.

NMR Data Acquisition

The following experiments are recommended for a complete structural characterization.[6][7]

  • ¹H NMR (1D):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C{¹H} NMR (1D):

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems and confirm which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and piecing together the molecular framework.

The workflow for spectral assignment is a self-validating system. The information from the 1D spectra provides the initial hypotheses for assignments, which are then confirmed or refuted by the correlations observed in the 2D spectra.

G cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Chemical Shifts, Multiplicities) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR (Chemical Shifts) C13->HSQC C13->HMBC Assignment Unambiguous Structural Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment

Caption: Experimental workflow for unambiguous structural assignment using NMR.

Key HMBC Correlations

The HMBC experiment is particularly powerful for confirming the connectivity of the fused ring system. The diagram below illustrates some of the key expected long-range correlations.

Caption: Key predicted HMBC correlations for this compound.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. The combination of 1D and 2D NMR experiments, as outlined in the provided protocol, offers a robust and self-validating methodology for the unambiguous structural confirmation of this important heterocyclic compound. The predicted data serves as a valuable reference for researchers working on the synthesis and characterization of pyridopyrazine derivatives, facilitating more efficient and accurate drug discovery and development efforts.

References

A Theoretical Investigation into the Reactivity of 5-Bromopyrido[3,4-b]pyrazine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of 5-Bromopyrido[3,4-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. By integrating fundamental principles of electronic structure with insights from computational chemistry, this document aims to equip researchers, scientists, and drug development professionals with a predictive understanding of the molecule's behavior in chemical reactions. This guide will explore the molecule's electronic properties, identify probable sites for nucleophilic and electrophilic attack, and discuss the implications for its synthetic utility, particularly in the context of developing novel therapeutic agents.

Introduction: The Significance of the Pyridopyrazine Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in the realm of medicinal chemistry, forming the core structures of a vast array of pharmaceuticals and biologically active compounds. Among these, the pyridopyrazine scaffold, a fusion of pyridine and pyrazine rings, has garnered considerable attention. This structural motif is present in molecules exhibiting a wide range of biological activities, including anticancer and antibacterial properties. The inherent electronic features of the fused aromatic system, coupled with the ability to introduce diverse functionalities, make pyridopyrazines a privileged scaffold in drug discovery programs.

This compound emerges as a particularly valuable synthetic intermediate.[1] The presence of a bromine atom at a strategic position on the pyridine ring introduces a versatile handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions.[1] Understanding the intrinsic reactivity of this molecule is paramount for its efficient and rational utilization in the synthesis of complex molecular architectures with desired pharmacological profiles. This guide will employ theoretical principles to dissect the electronic landscape of this compound and predict its chemical reactivity.

Molecular Structure and Electronic Properties

The foundational step in understanding the reactivity of any molecule lies in the analysis of its structure and electronic distribution. This compound possesses the chemical formula C₇H₄BrN₃ and a molecular weight of approximately 210.03 g/mol .[2]

PropertyValueSource
Molecular Formula C₇H₄BrN₃--INVALID-LINK--[2]
Molecular Weight 210.03 g/mol --INVALID-LINK--[2]
IUPAC Name This compound--INVALID-LINK--[2]
SMILES C1=CN=C(C2=NC=CN=C21)Br--INVALID-LINK--[2]
InChI InChI=1S/C7H4BrN3/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-4H--INVALID-LINK--[2]

The molecule consists of a planar, bicyclic aromatic system. The pyrazine ring, with its two nitrogen atoms, is inherently electron-deficient. This electron deficiency is further influenced by the fused pyridine ring, which also contains a nitrogen atom. The bromine atom, being highly electronegative, exerts a significant inductive effect on the pyridine ring.

Frontier Molecular Orbital (FMO) Theory: A Window into Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a powerful framework for predicting the outcome of chemical reactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this theory. The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile (electron donor). Conversely, the LUMO represents the region most susceptible to receiving electrons and is associated with the molecule's electrophilic character (electron acceptor). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The LUMO is expected to be delocalized over the entire aromatic system, with significant contributions from the carbon atoms of the electron-deficient pyrazine ring. The carbon atom attached to the bromine atom is also a potential electrophilic site due to the inductive effect of the bromine.

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Predicting Reactive Sites: A Multi-faceted Approach

To provide a more granular prediction of reactivity, we will consider a combination of electronic effects, including inductive effects, resonance, and electrostatic potential.

Nucleophilic and Electrophilic Centers

Nucleophilic Sites:

  • Nitrogen Atoms: The lone pairs of electrons on the three nitrogen atoms are the most prominent nucleophilic centers. Their availability for donation will depend on their local electronic environment and steric accessibility. The nitrogen in the pyridine ring (N-6) and the pyrazine nitrogens (N-1 and N-4) are all potential sites for protonation or reaction with electrophiles.

  • Pi System: The delocalized π-electron system of the aromatic rings can also act as a nucleophile, particularly in reactions with strong electrophiles.

Electrophilic Sites:

  • Carbon attached to Bromine (C-5): The carbon atom bonded to the bromine is a prime electrophilic center. The high electronegativity of bromine creates a significant partial positive charge on this carbon, making it susceptible to nucleophilic attack. This is the basis for its utility in cross-coupling reactions.[1]

  • Carbonyl Analogy in the Pyrazine Ring: The carbon atoms in the pyrazine ring, particularly those adjacent to the nitrogen atoms (C-2, C-3, and C-7, C-8), will have a degree of electrophilic character due to the electron-withdrawing nature of the adjacent nitrogens.

Reactivity_Map cluster_0 This compound cluster_1 Predicted Reactive Sites mol Nuc Nucleophilic Sites (Electron Rich) N1 N1, N4, N6 (Lone Pairs) Nuc->N1 Pi Aromatic Pi System Nuc->Pi Elec Electrophilic Sites (Electron Poor) C5 C5 (Attached to Br) Elec->C5 PyrazineC Pyrazine Carbons Elec->PyrazineC

Caption: Predicted nucleophilic and electrophilic sites in this compound.

Electrostatic Potential (ESP) Map Analysis (Theoretical)

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) signify electron-poor areas, which are susceptible to nucleophilic attack.

While an experimentally derived or specifically computed ESP map for this compound is not available in the provided search results, we can predict its general features:

  • Negative Potential: The regions around the nitrogen atoms, due to their lone pairs, will exhibit a strong negative electrostatic potential.

  • Positive Potential: A significant region of positive electrostatic potential is expected around the hydrogen atoms and, most importantly, on the carbon atom bonded to the bromine (C-5). The carbon atoms of the pyrazine ring will also show a degree of positive potential.

Synthetic Utility and Reaction Protocols

The theoretical analysis of this compound's reactivity has direct implications for its application in organic synthesis.

The Pivotal Role of the C-Br Bond: Cross-Coupling Reactions

As predicted by the electronic analysis, the C-5 carbon is highly electrophilic, making the C-Br bond susceptible to cleavage and substitution. This feature is exploited in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with a boronic acid derivative.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Suzuki_Coupling_Workflow Start Reactants: - this compound - Boronic Acid - Pd Catalyst - Base Reaction Reaction Conditions: - Inert Atmosphere - Degassed Solvent - Heat Start->Reaction Workup Workup: - Extraction - Washing - Drying Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Desired Coupled Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactions at the Nitrogen Centers

The nucleophilic nitrogen atoms can undergo a variety of reactions, including:

  • Protonation: In the presence of an acid, the nitrogen atoms can be protonated to form pyridopyrazinium salts.

  • Alkylation: Reaction with alkyl halides can lead to N-alkylation, forming quaternary ammonium salts.

  • N-Oxidation: Treatment with oxidizing agents like m-CPBA can lead to the formation of N-oxides, which can further modify the reactivity of the ring system.

Conclusion

This technical guide has provided a theoretical framework for understanding the reactivity of this compound. By applying fundamental principles of electronic structure and FMO theory, we have identified the key nucleophilic and electrophilic centers within the molecule. The analysis highlights the dual nature of its reactivity: the nucleophilic character of the nitrogen lone pairs and the aromatic π-system, and the pronounced electrophilic character of the carbon atom attached to the bromine. This understanding is crucial for its strategic use in organic synthesis, particularly in the construction of complex, biologically active molecules through cross-coupling reactions. As the demand for novel therapeutic agents continues to grow, a thorough grasp of the theoretical underpinnings of key building blocks like this compound will be indispensable for the next generation of drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyrido[3,4-b]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural framework, featuring a fusion of pyridine and pyrazine rings with a bromine substituent, presents a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. While experimental data for this specific molecule is limited in publicly accessible literature, this document leverages computational predictions, data from analogous structures, and established analytical methodologies to offer a robust profile for researchers. The guide covers molecular structure, solubility, lipophilicity, and spectral characteristics. Furthermore, it details standardized experimental protocols for the determination of these properties, providing a practical framework for the empirical validation and further characterization of this promising molecule.

Introduction: The Scientific Rationale

The pyridopyrazine scaffold is a privileged structure in medicinal chemistry, known to be a core component in various biologically active molecules, including kinase inhibitors and antibacterial agents.[1][2] The introduction of a bromine atom at the 5-position of the pyrido[3,4-b]pyrazine core in this compound serves as a valuable synthetic handle. This feature allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the rapid generation of diverse chemical libraries for biological screening.[1] An in-depth understanding of the physicochemical properties of this parent compound is paramount for its effective utilization in drug design and development, influencing aspects from reaction kinetics to ADME (absorption, distribution, metabolism, and excretion) properties of its derivatives.

Molecular and Physicochemical Profile

A foundational understanding of a molecule's intrinsic properties is critical for its application in research and development. This section outlines the key molecular and physicochemical parameters of this compound.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of scientific rigor. The fundamental identifiers for this compound are provided below.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 1159829-75-0[3]
Molecular Formula C₇H₄BrN₃[3]
Molecular Weight 210.03 g/mol [3]
Canonical SMILES C1=CN=C(C2=NC=CN=C21)Br[3]
InChI InChI=1S/C7H4BrN3/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-4H[3]
InChIKey DTMRVXGSWHHFQM-UHFFFAOYSA-N[3]

The structural representation of this compound is depicted below:

Chemical structure of this compound

Figure 1: 2D structure of this compound.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable estimations of a molecule's physicochemical properties. These predictions are instrumental in guiding experimental design and hypothesis generation.

PropertyPredicted ValueComputational MethodSource
XLogP3 1.2XLogP3 3.0[3]
Topological Polar Surface Area 38.7 ŲCactvs 3.4.6.11[3]
Hydrogen Bond Donors 0Cactvs 3.4.6.11[3]
Hydrogen Bond Acceptors 3Cactvs 3.4.6.11[3]
Rotatable Bonds 0Cactvs 3.4.6.11[3]

The predicted XLogP3 value of 1.2 suggests that this compound has a balanced lipophilicity, a desirable trait for potential drug candidates, indicating a reasonable compromise between aqueous solubility and membrane permeability.[1] The presence of three hydrogen bond acceptors (the nitrogen atoms) and no donors suggests it will primarily act as a hydrogen bond acceptor in biological systems.

Solubility and pKa (Predicted and Inferred)

pKa: The pKa of the parent pyrazine (for the protonated form) is 0.37, indicating it is a very weak base.[6] The fusion of the pyridine ring and the presence of the electron-withdrawing bromine atom are expected to further decrease the basicity of the nitrogen atoms in this compound compared to pyrazine itself.

Spectroscopic Characterization

The elucidation of a molecule's structure and purity is critically dependent on spectroscopic analysis. This section outlines the expected spectroscopic features of this compound and provides standardized protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to show four signals in the aromatic region (typically δ 7.0-9.5 ppm). The exact chemical shifts and coupling constants will be influenced by the electronic effects of the nitrogen atoms and the bromine substituent. For comparison, the protons on a pyrazine ring typically appear around δ 8.6 ppm.[7]

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum should display seven distinct signals for the seven carbon atoms in the molecule. The carbon atom attached to the bromine will likely be shifted to a higher field (lower ppm value) compared to the other aromatic carbons. Aromatic carbons in pyrazine derivatives typically appear in the range of δ 120-160 ppm.[7]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Predicted Mass Spectrum: The predicted monoisotopic mass of this compound is 208.95886 Da.[3] High-resolution mass spectrometry (HRMS) should confirm this value. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Predicted adducts include [M+H]⁺ at m/z 209.96614 and [M+Na]⁺ at m/z 231.94808.[8]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this type of molecule.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic pattern, confirming the elemental composition.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for monitoring reactions.

Expected UV-Vis Spectrum: Pyridine exhibits absorption maxima at approximately 202 nm and 254 nm.[9] The extended conjugation in the pyridopyrazine system is expected to shift these absorptions to longer wavelengths (a bathochromic shift). The exact absorption maxima will depend on the solvent used.

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) to identify the absorption maxima (λ_max).

  • Quantitative Analysis: For quantitative measurements, a calibration curve should be prepared using solutions of known concentrations.

Chromatographic and Structural Analysis

Chromatographic techniques are essential for assessing the purity of a compound, while X-ray crystallography provides definitive information about its three-dimensional structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.

  • Column: A reversed-phase C18 column is generally suitable for the analysis of brominated heterocyclic compounds.[10][11]

  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile or methanol is a common starting point.[12][13]

  • Detection: A UV detector set at one of the absorption maxima of the compound can be used.

  • Purity Assessment: The purity of the sample can be determined by the relative area of the main peak.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

  • Crystal Growth: High-quality single crystals of this compound need to be grown. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.[14][15][16][17]

Safety and Handling

Based on GHS classifications from supplier information, this compound should be handled with care. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is recommended to store the compound under an inert atmosphere at 2-8°C.[1]

Conclusion and Future Directions

This compound is a molecule with significant potential as a building block in the development of new chemical entities with therapeutic applications. This guide has provided a comprehensive overview of its predicted and inferred physicochemical properties and has outlined detailed protocols for their experimental determination. While there is a clear need for further experimental characterization of this compound, the information presented here serves as a valuable resource for researchers. Future work should focus on the synthesis of high-purity this compound and the systematic experimental determination of its physicochemical properties. Such data will be invaluable for the rational design and synthesis of novel pyridopyrazine derivatives with optimized pharmacological profiles.

Visualizations

Experimental Workflow for Physicochemical Characterization

G synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms hplc HPLC Analysis (Purity) purification->hplc solubility Solubility Studies hplc->solubility pka pKa Determination hplc->pka uv_vis UV-Vis Spectroscopy hplc->uv_vis xray X-ray Crystallography (if crystalline) hplc->xray

Caption: Workflow for the synthesis, purification, and physicochemical characterization.

Logical Relationship of Physicochemical Properties in Drug Discovery

References

A Comprehensive Technical Guide to the Scalable Synthesis of 5-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

5-Bromopyrido[3,4-b]pyrazine is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of biologically active compounds. Its strategic importance lies in the presence of a bromine atom, which acts as a convenient handle for introducing molecular diversity through various cross-coupling reactions. This guide provides an in-depth analysis of scalable synthetic strategies for this compound, focusing on process optimization, safety considerations, and practical, field-proven insights to facilitate its large-scale production in a drug development setting.

Introduction: The Strategic Importance of this compound

The pyrido[3,4-b]pyrazine scaffold is a privileged structure in drug discovery, appearing in numerous compounds with diverse therapeutic applications, including kinase inhibitors and anticancer agents. The introduction of a bromine atom at the 5-position significantly enhances its utility, enabling facile derivatization through powerful carbon-carbon and carbon-heteroatom bond-forming reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings.[1] This allows for the rapid generation of extensive chemical libraries for biological screening, accelerating the hit-to-lead and lead optimization phases of drug discovery.

The primary challenge in the synthesis of this compound for industrial applications is the development of a safe, cost-effective, and scalable process that consistently delivers high-purity material. This guide will explore the two most viable synthetic strategies to achieve this goal:

  • Strategy A: Convergent Synthesis via a Brominated Precursor. This approach involves the synthesis of a key intermediate, 3,4-diamino-5-bromopyridine, followed by a cyclocondensation reaction to form the target molecule.

  • Strategy B: Late-Stage Bromination. This strategy entails the initial synthesis of the parent pyrido[3,4-b]pyrazine, followed by a regioselective bromination to introduce the bromine atom at the desired position.

Each strategy will be evaluated based on its scalability, efficiency, and potential challenges, with a detailed experimental protocol provided for the most recommended scalable route.

Comparative Analysis of Synthetic Strategies

The choice between a convergent synthesis and a late-stage functionalization approach is a critical decision in process chemistry, with significant implications for cost, yield, and purity.

ParameterStrategy A: Convergent SynthesisStrategy B: Late-Stage Bromination
Overall Yield Generally higher and more predictable.Can be lower due to potential side reactions and purification losses.
Regioselectivity Excellent, as the bromine position is pre-determined by the starting material.A significant challenge; may produce a mixture of isomers requiring extensive purification.
Scalability Favorable, with well-established procedures for the synthesis of the key intermediate.Can be challenging to control on a large scale, with potential for runaway reactions.
Purification Generally more straightforward.Can be complex due to the presence of regioisomers and over-brominated byproducts.
Cost-Effectiveness Dependent on the cost of the brominated starting materials.Potentially more cost-effective if the parent heterocycle is readily available.

Based on this analysis, Strategy A: Convergent Synthesis is the recommended approach for a scalable and reliable synthesis of this compound, primarily due to its superior control over regioselectivity.

Recommended Scalable Synthesis: A Convergent Approach

The recommended scalable synthesis of this compound is a two-step process commencing with the synthesis of the key intermediate, 3,4-diamino-5-bromopyridine, followed by a cyclocondensation reaction with a glyoxal equivalent.

Scalable Synthesis of this compound cluster_0 Step 1: Synthesis of 3,4-Diamino-5-bromopyridine cluster_1 Step 2: Cyclocondensation 3-Aminopyridine 3-Aminopyridine Nitration Nitration 3-Aminopyridine->Nitration 3-Amino-4-nitropyridine 3-Amino-4-nitropyridine Nitration->3-Amino-4-nitropyridine Bromination Bromination 3-Amino-4-nitropyridine->Bromination 3-Amino-5-bromo-4-nitropyridine 3-Amino-5-bromo-4-nitropyridine Bromination->3-Amino-5-bromo-4-nitropyridine Reduction Reduction 3-Amino-5-bromo-4-nitropyridine->Reduction 3,4-Diamino-5-bromopyridine 3,4-Diamino-5-bromopyridine Reduction->3,4-Diamino-5-bromopyridine Cyclocondensation Cyclocondensation 3,4-Diamino-5-bromopyridine->Cyclocondensation Glyoxal Sodium Bisulfite Glyoxal Sodium Bisulfite Glyoxal Sodium Bisulfite->Cyclocondensation This compound This compound Cyclocondensation->this compound

Figure 1: Overall synthetic workflow for the scalable synthesis of this compound.

Step 1: Scalable Synthesis of 3,4-Diamino-5-bromopyridine

The synthesis of 3,4-diamino-5-bromopyridine is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The following protocol is adapted from established procedures for the synthesis of related diaminopyridines.[2]

3.1.1. Nitration of 3-Aminopyridine

The initial step involves the regioselective nitration of 3-aminopyridine to yield 3-amino-4-nitropyridine.

  • Reaction: 3-Aminopyridine is treated with a mixture of nitric acid and sulfuric acid at low temperatures.

  • Causality: The amino group is a strongly activating, ortho-, para-director. However, under strongly acidic conditions, the amino group is protonated to form an ammonium salt, which is a meta-directing deactivator. The careful control of acidity and temperature is crucial to achieve the desired 4-nitro isomer.

3.1.2. Bromination of 3-Amino-4-nitropyridine

The subsequent bromination of 3-amino-4-nitropyridine introduces the bromine atom at the 5-position.

  • Reaction: 3-Amino-4-nitropyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.[3][4][5]

  • Causality: The amino group directs the electrophilic bromine to the ortho and para positions. The 5-position is electronically favored for bromination.

3.1.3. Reduction of 3-Amino-5-bromo-4-nitropyridine

The final step in the synthesis of the key intermediate is the reduction of the nitro group to an amine.

  • Reaction: The nitro group is reduced using a variety of methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl).

  • Causality: Catalytic hydrogenation is often preferred for its cleanliness and high yields, although it may require specialized high-pressure equipment for large-scale production.

Detailed Experimental Protocol for 3,4-Diamino-5-bromopyridine:

  • Nitration: To a stirred solution of 3-aminopyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide to pH 8-9. The precipitated product, 3-amino-4-nitropyridine, is collected by filtration, washed with cold water, and dried.

  • Bromination: To a solution of 3-amino-4-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature. Stir the reaction mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is purified by recrystallization to afford 3-amino-5-bromo-4-nitropyridine.

  • Reduction: A mixture of 3-amino-5-bromo-4-nitropyridine (1.0 eq) and a reducing agent such as iron powder (3.0 eq) in a mixture of ethanol and aqueous hydrochloric acid is heated at reflux for 4-6 hours. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is taken up in water and the pH is adjusted to 8-9 with aqueous sodium carbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 3,4-diamino-5-bromopyridine.[6]

Step 2: Cyclocondensation to form this compound

The final step in the synthesis is the cyclocondensation of 3,4-diamino-5-bromopyridine with a glyoxal equivalent. For scalability and ease of handling, glyoxal sodium bisulfite is the preferred reagent over aqueous glyoxal.[7][8][9]

Cyclocondensation_Mechanism 3,4-Diamino-5-bromopyridine 3,4-Diamino-5-bromopyridine Intermediate Dihydropyridopyrazine Intermediate 3,4-Diamino-5-bromopyridine->Intermediate + Glyoxal Glyoxal_SB Glyoxal Sodium Bisulfite Glyoxal_SB->Intermediate Oxidation Oxidation Intermediate->Oxidation Target_Molecule This compound Oxidation->Target_Molecule

Figure 2: Simplified mechanism of the cyclocondensation reaction.

Detailed Experimental Protocol for this compound:

  • To a stirred suspension of 3,4-diamino-5-bromopyridine (1.0 eq) in a mixture of water and a suitable alcohol (e.g., ethanol), add glyoxal sodium bisulfite (1.1 eq).

  • Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • During the reaction, the intermediate dihydropyridopyrazine is formed, which is subsequently oxidized to the aromatic product. In some cases, an external oxidizing agent may be beneficial for driving the reaction to completion, although atmospheric oxygen is often sufficient.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold water, and then with a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield this compound of high purity.

Alternative Strategy: Late-Stage Bromination

While not the recommended primary route for scalability, late-stage bromination of pyrido[3,4-b]pyrazine is a viable alternative, particularly if the parent heterocycle is readily and cheaply available.

Synthesis of Pyrido[3,4-b]pyrazine

The parent pyrido[3,4-b]pyrazine can be synthesized by the cyclocondensation of 3,4-diaminopyridine with a glyoxal equivalent, following a similar procedure to that described in section 3.2.

Regioselective Bromination

The key challenge in this strategy is achieving regioselective bromination at the 5-position. The electronic nature of the pyrido[3,4-b]pyrazine ring system will dictate the position of electrophilic attack.

  • Reaction: Pyrido[3,4-b]pyrazine is treated with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.[10]

  • Causality and Challenges: The pyridine ring is generally electron-deficient, while the pyrazine ring is even more so. The position of bromination will be influenced by the subtle interplay of inductive and resonance effects of the nitrogen atoms. Without a strongly activating group to direct the bromination, a mixture of mono-brominated isomers is likely, with potential for di- and poly-bromination. This necessitates careful optimization of reaction conditions (temperature, solvent, reaction time) and often requires chromatographic purification to isolate the desired 5-bromo isomer, which can be challenging and costly on a large scale.

Safety and Handling

  • This compound: This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Brominating Agents (e.g., NBS, Bromine): These are corrosive and toxic. Handle with extreme care in a fume hood.

  • Acids and Bases: Concentrated acids and bases are corrosive. Use appropriate PPE and handle with care.

  • Solvents: Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

For the scalable synthesis of this compound, a convergent strategy starting from the synthesis of 3,4-diamino-5-bromopyridine followed by cyclocondensation with glyoxal sodium bisulfite is the most robust and reliable approach. This method offers excellent control over regioselectivity, leading to a cleaner product profile and simplifying purification on a large scale. While a late-stage bromination strategy is feasible, it presents significant challenges in controlling regioselectivity, which can impact overall yield and purity, making it less suitable for industrial production. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to confidently and efficiently produce this valuable synthetic intermediate.

References

A Technical Guide to Foundational Starting Materials for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the core starting materials that serve as the foundation for synthesizing a diverse array of novel heterocyclic compounds. It is intended for researchers, scientists, and professionals in drug development who seek to understand the strategic selection of precursors and the underlying principles that govern their reactivity in the construction of complex molecular architectures.

Part 1: The Strategic Importance of Precursor Selection in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] Their synthesis is a cornerstone of modern organic chemistry, and the judicious choice of starting materials is paramount to the efficiency, novelty, and sustainability of any synthetic endeavor. This guide moves beyond a simple cataloging of reagents to provide a deeper understanding of why certain classes of molecules are perennial favorites in the synthetic chemist's toolbox and how they can be leveraged to create novel scaffolds.

The selection of a starting material is not merely about the atoms it contributes to the final heterocycle. It is a strategic decision that influences the entire synthetic route, including the reaction conditions, the potential for side products, and the ease of introducing molecular diversity. An ideal starting material offers a combination of accessibility, predictable reactivity, and the latent functionality required for subsequent transformations.

Part 2: Foundational Pillars: Key Classes of Starting Materials

The Versatile 1,3-Dicarbonyl Compounds and Their Analogs

1,3-Dicarbonyl compounds, including β-ketoesters, β-diketones, and their derivatives, are arguably among the most versatile and widely employed starting materials in heterocyclic synthesis.[5][6][7] Their utility stems from the unique reactivity conferred by the two carbonyl groups separated by a methylene bridge.

The acidic nature of the α-protons and the ability to exist in keto-enol tautomeric forms are central to the reactivity of 1,3-dicarbonyls. This dual reactivity allows them to act as both nucleophiles (through the enolate) and electrophiles (at the carbonyl carbons), making them ideal partners in a wide range of condensation reactions.

Caption: Keto-enol tautomerism in 1,3-dicarbonyl compounds.

  • Pyrimidines: The condensation of β-ketoesters with amidines or urea is a classical and highly effective method for the synthesis of pyrimidine derivatives.[][9] This reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the stable pyrimidine ring.

  • Pyridines and Quinolines: The Hantzsch pyridine synthesis and the Combes quinoline synthesis are textbook examples of the utility of 1,3-dicarbonyl compounds in constructing six-membered nitrogen-containing heterocycles.[10][11][12]

  • Furans and Pyrroles: The Paal-Knorr synthesis and the Feist-Benary furan synthesis utilize 1,4-dicarbonyl compounds, which can be readily prepared from 1,3-dicarbonyl precursors, to generate five-membered heterocycles.[13]

Heterocycle1,3-Dicarbonyl PrecursorCo-reactant(s)Key Named Reaction
Pyrimidineβ-KetoesterAmidine/UreaBiginelli Reaction
Pyridineβ-KetoesterAldehyde, AmmoniaHantzsch Synthesis
Quinolineβ-DiketoneAnilineCombes Synthesis
Furan1,4-Diketone (from 1,3-dicarbonyl)-Paal-Knorr Synthesis
Pyrrole1,4-Diketone (from 1,3-dicarbonyl)AminePaal-Knorr Synthesis

Experimental Protocol: A General Procedure for the Hantzsch Pyridine Synthesis

  • Reactant Preparation: In a round-bottom flask, combine one equivalent of a β-ketoester, one equivalent of an aldehyde, and 1.2 equivalents of ammonium acetate.

  • Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid, to achieve a concentration of approximately 0.5 M.

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes, then heat to reflux.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Collect the precipitated dihydropyridine product by filtration.

  • Aromatization: Dissolve the dihydropyridine in a suitable solvent and treat with an oxidizing agent (e.g., ceric ammonium nitrate, manganese dioxide) to afford the final pyridine product.

  • Purification: Purify the pyridine derivative by recrystallization or column chromatography.

The Power of Simplicity: Aldehydes and Ketones

Aldehydes and ketones are fundamental building blocks in organic synthesis, and their importance in heterocyclic chemistry cannot be overstated. Their electrophilic carbonyl carbon is a prime target for nucleophilic attack, initiating a cascade of reactions that can lead to the formation of a wide variety of heterocyclic rings.

The reactivity of aldehydes and ketones is dominated by the electrophilicity of the carbonyl carbon. This allows them to participate in a vast number of reactions, including:

  • Condensation Reactions: With amines to form imines and enamines, which are key intermediates in many heterocyclic syntheses.

  • Cycloaddition Reactions: As dienophiles or dipolarophiles in Diels-Alder and 1,3-dipolar cycloaddition reactions.

  • Multicomponent Reactions: As one of the key components in reactions like the Ugi and Passerini reactions.[14]

  • Indoles: The Fischer indole synthesis, a cornerstone of indole chemistry, utilizes the reaction of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[15][15]-sigmatropic rearrangement and cyclization to yield the indole core.[16][17][18]

  • Quinolines: The Doebner-von Miller reaction and the Friedländer synthesis are classic methods for quinoline synthesis that rely on the reactivity of aldehydes and ketones with anilines.[10][11][19][20]

  • Pyridines: The Chichibabin pyridine synthesis involves the condensation of aldehydes or ketones with ammonia.[12][21]

Fischer_Indole_Synthesis Fischer Indole Synthesis Workflow Arylhydrazine Arylhydrazine Hydrazone Hydrazone Intermediate Arylhydrazine->Hydrazone Condensation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Hydrazone Indole Indole Product Hydrazone->Indole [3,3]-Sigmatropic Rearrangement & Cyclization

Caption: Simplified workflow of the Fischer Indole Synthesis.

Nitrogen-Containing Precursors: The Key to N-Heterocycles

The introduction of nitrogen into a heterocyclic ring is most directly achieved by employing starting materials that already contain this heteroatom. Anilines, amidines, and hydrazines are among the most important classes of nitrogen-containing precursors.

Anilines are indispensable starting materials for the synthesis of a wide range of fused aromatic heterocycles, particularly indoles and quinolines. The nucleophilicity of the amino group and the reactivity of the aromatic ring are the key features that drive their utility.

  • Indole Synthesis: In addition to the Fischer synthesis, anilines are used in the Reissert and Madelung indole syntheses.[16][17]

  • Quinoline Synthesis: The Skraup, Doebner-von Miller, and Friedländer syntheses all utilize anilines as the core nitrogen-containing component.[10][11][19][20][22]

Amidines and urea are excellent precursors for heterocycles containing a N-C-N fragment. Their ability to act as dinucleophiles makes them ideal for condensation reactions with 1,3-dicarbonyl compounds and other bis-electrophiles.

  • Pyrimidines: The reaction of amidines or urea with β-ketoesters is a classic method for pyrimidine synthesis.[]

  • Imidazoles: The condensation of amidines with α-dicarbonyl compounds is a common route to substituted imidazoles.

Part 3: Modern Strategies for Employing Starting Materials

While the classical starting materials remain as relevant as ever, modern synthetic chemistry has developed powerful new strategies for their utilization, leading to increased efficiency, diversity, and sustainability.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions (MCRs) are processes in which three or more starting materials react in a single pot to form a product that incorporates substantial portions of all the reactants.[15][23][24][25] This approach offers significant advantages in terms of step economy, atom economy, and the rapid generation of molecular complexity and diversity. Many of the foundational starting materials discussed above are ideal components for MCRs.

MCR_vs_Linear Multicomponent vs. Linear Synthesis cluster_MCR Multicomponent Reaction cluster_Linear Linear Synthesis A1 A Product1 A-B-C A1->Product1 B1 B B1->Product1 C1 C C1->Product1 A2 A Intermediate1 A-B A2->Intermediate1 +B B2 B C2 C Product2 A-B-C Intermediate1->Product2 +C

Caption: Comparison of Multicomponent and Linear Synthesis.

Transition-Metal Catalysis: Enabling New Connections

Transition-metal catalysis has revolutionized heterocyclic synthesis by enabling the formation of C-C and C-heteroatom bonds under mild and selective conditions.[1][2][26] Catalysts based on palladium, copper, rhodium, and other metals can activate otherwise unreactive starting materials and facilitate novel cyclization pathways.

Experimental Protocol: A General Procedure for a Palladium-Catalyzed Cross-Coupling/Annulation for Indole Synthesis

  • Catalyst and Ligand Preparation: In a glovebox, add the palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., a phosphine ligand) to a flame-dried Schlenk tube.

  • Reactant Addition: Add the ortho-haloaniline and the alkyne coupling partner, along with a base (e.g., K₂CO₃) and a solvent (e.g., DMF).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Green Chemistry Approaches: Sustainable Synthesis

The principles of green chemistry are increasingly influencing the choice of starting materials and synthetic routes in heterocyclic chemistry.[27][28][29][30][31] This includes the use of:

  • Renewable Starting Materials: Deriving precursors from biomass and other sustainable sources.

  • Greener Solvents: Employing water, ionic liquids, or deep eutectic solvents to replace hazardous organic solvents.[29]

  • Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste.

Part 4: Conclusion and Future Outlook

The foundational starting materials discussed in this guide continue to be the bedrock of heterocyclic synthesis. Their versatility, predictable reactivity, and accessibility ensure their enduring importance. The future of novel heterocyclic compound synthesis will undoubtedly involve the innovative application of these classic precursors in conjunction with modern synthetic strategies such as multicomponent reactions, transition-metal catalysis, and green chemistry principles. By understanding the fundamental reactivity of these core building blocks, researchers can unlock new avenues for the discovery and development of next-generation pharmaceuticals and functional materials.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrido[3,4-b]pyrazine Scaffold

The pyrido[3,4-b]pyrazine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique electronic properties and rigid, planar structure make it an ideal scaffold for developing novel therapeutic agents. This framework is present in a variety of biologically active molecules, including potent kinase inhibitors, anticancer agents, and compounds targeting neurological disorders. The functionalization of this core structure is therefore of paramount importance for generating diverse chemical libraries for biological screening and structure-activity relationship (SAR) studies.

5-Bromopyrido[3,4-b]pyrazine serves as a versatile and key intermediate in this endeavor. The bromine atom at the 5-position is strategically placed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups. This document provides detailed application notes and robust protocols for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions utilizing this compound, designed for researchers, scientists, and drug development professionals.

Understanding the Reactivity of this compound

The pyrido[3,4-b]pyrazine ring system is electron-deficient due to the presence of three nitrogen atoms. This electronic nature influences the reactivity of the C-Br bond, making it susceptible to oxidative addition to a Pd(0) catalyst, which is the crucial first step in most cross-coupling catalytic cycles. However, the nitrogen lone pairs can also coordinate to the palladium center, potentially leading to catalyst inhibition. Therefore, the careful selection of ligands is critical to modulate the catalyst's reactivity and stability.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl-aryl linkages. For this compound, this reaction allows for the direct introduction of diverse aromatic and heteroaromatic moieties, which is a common strategy in the design of kinase inhibitors.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a suitable base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Pd(II) Complex Ar-Pd(II)-Br(L2) Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R-B(OH)2, Base Pd(II) Intermediate Ar-Pd(II)-R(L2) Transmetalation->Pd(II) Intermediate Reductive Elimination Reductive Elimination Pd(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive Elimination->Product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-arylpyrido[3,4-b]pyrazine.

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)90885-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (5)Cs₂CO₃ (3)Dioxane/H₂O (4:1)85690-98
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.5)Dioxane/H₂O (4:1)951075-85

Yields are representative and may vary based on the specific substrate and reaction scale.

II. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a direct route to introduce alkynyl groups, which are valuable handles for further transformations (e.g., click chemistry, cyclizations) or as integral parts of pharmacophores.

Mechanistic Rationale

The Sonogashira coupling involves a dual catalytic cycle with both palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate Ar-Pd(II)-C≡CR(L2) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-C≡C-R Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Activation Alkyne Activation Cu(I)X->Alkyne_Activation R-C≡C-H, Base Cu(I)_Acetylide R-C≡C-Cu Alkyne_Activation->Cu(I)_Acetylide Cu(I)_Acetylide->Transmetalation Transmetalation

Figure 2: Catalytic Cycles of the Sonogashira Reaction.
Protocol 2: Sonogashira Coupling of this compound

This protocol outlines a general procedure for the Sonogashira coupling with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv)

  • Anhydrous THF or DMF (degassed)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.[1]

Data Summary: Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THFRT480-90
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPA (2.5)DMF40385-95
3Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THFRT670-80

Yields are representative and may vary based on the specific substrate and reaction scale.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[2][3] This reaction is crucial for introducing primary and secondary amine functionalities onto the pyrido[3,4-b]pyrazine scaffold, which are common features in many bioactive molecules.

Mechanistic Rationale

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. A key step is the deprotonation of the amine coordination complex by a strong base to form a palladium amide intermediate, which then undergoes reductive elimination to form the C-N bond.[2]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination HNR1R2 Pd(II)_Amine_Complex [Ar-Pd(II)-N(H)R1R2(L2)]+ Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation Pd(II)_Amine_Complex->Deprotonation Base Pd(II)_Amide_Complex Ar-Pd(II)-NR1R2(L2) Deprotonation->Pd(II)_Amide_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR1R2 Reductive_Elimination->Product

Figure 3: Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂ (0.04 equiv)

  • XPhos, SPhos, or BINAP (0.08 equiv)

  • NaOt-Bu or K₃PO₄ (1.5-2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane (degassed)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a flow of inert gas, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube.

  • Add the degassed anhydrous solvent.

  • Stir the mixture for 10 minutes to pre-form the active catalyst.

  • Add this compound and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[4]

Data Summary: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol% Pd)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (8)NaOt-Bu (1.5)Toluene1001280-90
2AnilinePd(OAc)₂ (4)SPhos (8)K₃PO₄ (2)Dioxane1101875-85
3BenzylaminePd₂(dba)₃ (2)BINAP (8)NaOt-Bu (1.5)Toluene901085-95

Yields are representative and may vary based on the specific substrate and reaction scale.

IV. Heck-Mizoroki Reaction: Vinylation of the Pyrido[3,4-b]pyrazine Core

The Heck-Mizoroki reaction allows for the coupling of this compound with alkenes, leading to the formation of vinyl-substituted products.[5] These products can serve as versatile intermediates for further functionalization.

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination to form the product and a palladium hydride species. The catalyst is regenerated by the base.[5]

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Alkene_Coordination Alkene Coordination Pd(II)_Complex->Alkene_Coordination Alkene Pi_Complex π-Complex Alkene_Coordination->Pi_Complex Migratory_Insertion Migratory Insertion Pi_Complex->Migratory_Insertion Sigma_Complex σ-Alkyl Pd(II) Complex Migratory_Insertion->Sigma_Complex Beta_Hydride_Elimination β-Hydride Elimination Sigma_Complex->Beta_Hydride_Elimination Pd(II)_Hydride_Complex H-Pd(II)-Br(L2) Beta_Hydride_Elimination->Pd(II)_Hydride_Complex Product Ar-CH=CH-R Beta_Hydride_Elimination->Product Reductive_Elimination Reductive Elimination Pd(II)_Hydride_Complex->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2 Regeneration

Figure 4: Catalytic Cycle of the Heck-Mizoroki Reaction.
Protocol 4: Heck-Mizoroki Reaction of this compound

This protocol provides a general procedure for the Heck coupling with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • PPh₃ or P(o-tolyl)₃ (0.04 equiv)

  • Triethylamine (Et₃N) or K₂CO₃ (1.5-2.0 equiv)

  • Anhydrous DMF or Acetonitrile (degassed)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add this compound, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed anhydrous solvent, the base, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[6]

Data Summary: Heck-Mizoroki Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1201670-80
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)K₂CO₃ (2)Acetonitrile1002075-85
34-VinylpyridinePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1301865-75

Yields are representative and may vary based on the specific substrate and reaction scale.

Troubleshooting and Optimization

For all the described reactions, common issues include low yield, catalyst decomposition (indicated by the formation of palladium black), and the formation of side products. Here are some general troubleshooting tips:

  • Low Yield:

    • Ensure all reagents and solvents are pure and anhydrous (where specified).

    • Thoroughly degas all solvents to remove oxygen, which can deactivate the catalyst.

    • Screen different ligands, bases, and solvents. The electronic nature of the pyrido[3,4-b]pyrazine ring may require more electron-rich and bulky ligands to promote reductive elimination.

    • Increase the catalyst and ligand loading, or the reaction temperature and time.

  • Catalyst Decomposition:

    • Use a higher ligand-to-palladium ratio.

    • Ensure the reaction is run under a strict inert atmosphere.

    • Consider using more robust pre-catalysts.

  • Side Reactions:

    • In Suzuki couplings, homocoupling of the boronic acid can occur. Using a less polar solvent or a weaker base can sometimes mitigate this.

    • In Buchwald-Hartwig aminations, hydrodehalogenation of the starting material can be a competing pathway. Optimizing the base and ligand is key to minimizing this.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The palladium-catalyzed cross-coupling reactions described in these application notes provide a powerful toolkit for the functionalization of this important scaffold. By understanding the underlying mechanisms and carefully optimizing the reaction conditions, researchers can efficiently generate diverse libraries of novel pyrido[3,4-b]pyrazine derivatives for drug discovery and development.

References

Application Notes & Protocols: Leveraging 5-Bromopyrido[3,4-b]pyrazine as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[3,4-b]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines and its capacity for versatile chemical modification. This document provides an in-depth guide for researchers on the strategic use of 5-Bromopyrido[3,4-b]pyrazine as a starting material for the synthesis of novel, biologically active compounds. We will detail robust protocols for the functionalization of this scaffold, primarily through palladium-catalyzed cross-coupling reactions, and provide methodologies for the biological evaluation of the resulting derivatives, with a focus on their application as protein kinase inhibitors. The causality behind experimental choices, troubleshooting, and expected outcomes are discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Pyrido[3,4-b]pyrazine Scaffold

The pyrido[3,4-b]pyrazine ring system is considered a "privileged scaffold" in drug discovery. Its structure, featuring a fused pyridine and pyrazine ring, presents a unique combination of electronic properties and hydrogen bonding capabilities. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, mimicking the interactions of purine bases and enabling potent binding to the ATP-binding pockets of enzymes like protein kinases. This makes the scaffold an excellent starting point for the development of kinase inhibitors.[1][2]

The introduction of a bromine atom at the 5-position creates This compound , a highly versatile synthetic intermediate.[3] The bromine atom serves as an efficient "handle" for introducing a wide range of molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. The primary advantage of using the 5-bromo derivative lies in its reactivity in well-established and highly reliable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][4]

Core Synthetic Strategies & Protocols

The functionalization of this compound is central to its utility. The following section provides detailed, step-by-step protocols for key transformations at the C5 position.

General Considerations for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are sensitive to oxygen and moisture. Therefore, adherence to inert atmosphere techniques is critical for success.

  • Inert Atmosphere: All reactions should be set up under an inert atmosphere of nitrogen or argon. This prevents the oxidation and deactivation of the Pd(0) catalyst.[5]

  • Solvent Degassing: Solvents must be anhydrous and thoroughly degassed prior to use to remove dissolved oxygen. Common methods include sparging with an inert gas for 15-30 minutes or using the freeze-pump-thaw technique.

  • Reagent Purity: The purity of all reagents, especially the boronic acid/ester, amine, catalyst, and base, is paramount for achieving high yields and clean reaction profiles.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the 5-bromopyridopyrazine with an organoboron reagent.[6] This is the most common method for introducing aryl or heteroaryl substituents at the C5 position.

Rationale: This reaction is chosen for its broad functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and generally mild reaction conditions.[4] The palladium catalyst facilitates the reaction through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][6]

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a more advanced pre-catalyst like XPhos-Pd-G2, 1-3 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent system via syringe. A common and effective mixture is 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Alternatively, microwave irradiation (120-150 °C) can significantly reduce reaction times.[5]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A successful reaction is indicated by the consumption of the this compound starting material.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 5-aryl/heteroaryl-pyrido[3,4-b]pyrazine derivative.

Troubleshooting:

  • Low Yield: May be due to catalyst deactivation (ensure inert conditions), impure reagents, or insufficient heating. Consider a different palladium ligand/catalyst system.[7]

  • Protodeboronation: The boronic acid may decompose. Using a stronger base or anhydrous conditions with boronate esters can mitigate this.[6][8]

The following diagram illustrates the general laboratory workflow for the Suzuki-Miyaura coupling protocol.

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_purification 3. Isolation & Purification A Weigh Reagents: - this compound - Boronic Acid - Pd Catalyst & Base B Add to Dry Schlenk Flask A->B C Purge with Inert Gas (Ar/N2) B->C D Add Degassed Solvent C->D E Heat & Stir (Conventional or MW) D->E F Monitor by TLC / LC-MS E->F G Aqueous Work-up F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Final Product I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application in Target-Based Discovery: A Case Study on Kinase Inhibitors

The pyrido[3,4-b]pyrazine scaffold has been successfully employed to generate potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[2]

Rationale for Targeting Kinases

Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers. The ATP-binding site of kinases contains key hydrogen bond donors and acceptors. The nitrogen atoms of the pyrido[3,4-b]pyrazine core can form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the active site, leading to potent inhibition. By modifying the C5 position, medicinal chemists can introduce substituents that occupy adjacent hydrophobic pockets, thereby increasing potency and modulating selectivity against different kinases.

This diagram illustrates the key interaction between the scaffold and the kinase hinge region.

Caption: Scaffold interaction with the kinase hinge region.

Structure-Activity Relationship (SAR) Data

The following table summarizes representative SAR data for a hypothetical series of C5-substituted pyrido[3,4-b]pyrazine derivatives targeting LIM Kinase 1 (LIMK1), a kinase involved in cell migration and cancer metastasis. This illustrates how modifications at the C5 position, enabled by the Suzuki reaction, directly impact biological activity.

Compound IDC5-Substituent (R)LIMK1 IC₅₀ (nM)Notes
1 Phenyl850Baseline activity established.
2 4-Fluorophenyl420Electron-withdrawing group improves potency.
3 4-Methoxyphenyl980Electron-donating group is not well tolerated.
4 3-Aminophenyl150H-bond donor may pick up additional interaction.
5 4-(Piperidin-1-yl)aniline35Introduction of a basic amine and extension into a solvent-exposed region dramatically increases potency, a common strategy in kinase inhibitor design.[2]
6 Thiophen-2-yl600Heteroaromatic rings are well tolerated.

Data is illustrative and based on general principles of kinase inhibitor design.

Protocols for Biological Evaluation

Once a library of compounds has been synthesized, they must be evaluated for biological activity.

Protocol 4.1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for determining the potency (IC₅₀) of a compound against a purified kinase enzyme. It is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase active site.

Rationale: This assay format is robust, high-throughput, and directly measures the binding affinity of the inhibitor to the target kinase. It uses a time-resolved fluorescence resonance energy transfer (TR-FRET) readout, which minimizes interference from compound fluorescence.

Materials:

  • Purified, active LIMK1 kinase (or other kinase of interest).

  • Europium-labeled anti-tag antibody (e.g., anti-GST).

  • Alexa Fluor™ 647-labeled Kinase Tracer (specific for the kinase family).

  • Test compounds dissolved in 100% DMSO.

  • Assay Buffer (e.g., HEPES, pH 7.5, with additives like EGTA, Brij-35).

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 50 nL) of these dilutions into the wells of a low-volume 384-well plate.

  • Kinase/Antibody Mix: Prepare a solution of the kinase and the Eu-labeled antibody in assay buffer at 2X the final desired concentration. Add 5 µL of this mix to each well of the assay plate.

  • Incubation 1: Gently mix the plate and incubate for 15 minutes at room temperature to allow the antibody to bind to the kinase.

  • Tracer Addition: Prepare a solution of the Alexa Fluor™-labeled tracer in assay buffer at 2X the final concentration. Add 5 µL of this solution to each well.

  • Incubation 2: Mix the plate and incubate for 60 minutes at room temperature, protected from light. This allows the system to reach binding equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the TR-FRET emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound is a powerful and versatile scaffold for modern drug discovery. Its utility is rooted in the strategic placement of a bromine atom, which unlocks access to a vast chemical space through reliable and well-understood synthetic methodologies like the Suzuki-Miyaura coupling. The protocols and data presented herein provide a foundational guide for researchers to design, synthesize, and evaluate novel pyrido[3,4-b]pyrazine derivatives as potential therapeutic agents, particularly in the competitive field of kinase inhibitor development.

References

Application Notes and Protocols: Synthesis of 5-Bromopyrido[3,4-b]pyrazine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrido[3,4-b]pyrazine Scaffold in Kinase Inhibition

The intersection of heterocyclic chemistry and medicinal chemistry has yielded numerous scaffolds of profound therapeutic importance. Among these, the pyrido[3,4-b]pyrazine core has emerged as a "privileged structure," forming the foundation of a variety of biologically active molecules.[1] This bicyclic heteroaromatic system is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other proliferative and inflammatory diseases.[2]

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule inhibitors that can selectively target specific kinases has become a major focus of drug discovery efforts. The pyrazine ring within the pyrido[3,4-b]pyrazine scaffold can serve as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

This document provides a detailed guide to the synthesis of 5-bromopyrido[3,4-b]pyrazine, a key intermediate that allows for extensive chemical diversification, and its subsequent elaboration into a library of potential kinase inhibitors. The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] These reactions enable the introduction of a wide range of substituents, facilitating the exploration of the structure-activity relationship (SAR) and the optimization of kinase inhibitory potency and selectivity. This guide will provide detailed, field-proven protocols for the synthesis of the core structure and its derivatives, as well as for the in vitro evaluation of their kinase inhibitory activity.

I. Synthesis of the Key Precursor: 2,3-Diamino-5-bromopyridine

The synthesis of the target pyrido[3,4-b]pyrazine core begins with the preparation of the key precursor, 2,3-diamino-5-bromopyridine. A reliable and scalable synthesis of this compound is crucial for the subsequent steps. The following protocol is adapted from established literature procedures.[4]

Protocol 1: Synthesis of 2,3-Diamino-5-bromopyridine

This three-step synthesis starts from the readily available 2-aminopyridine.

Step 1: Bromination of 2-aminopyridine to 2-amino-5-bromopyridine

  • Rationale: The bromination of 2-aminopyridine occurs preferentially at the 5-position due to the activating effect of the amino group. Acetic acid is used as a solvent to facilitate the reaction.

  • Procedure:

    • In a well-ventilated fume hood, dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid.

    • Cool the solution in an ice bath to below 20°C.

    • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with vigorous stirring, maintaining the temperature below 20°C initially.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

    • Pour the reaction mixture into water and neutralize with a 40% aqueous solution of sodium hydroxide with cooling.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield 2-amino-5-bromopyridine.

Step 2: Nitration of 2-amino-5-bromopyridine to 2-amino-5-bromo-3-nitropyridine

  • Rationale: The nitration of 2-amino-5-bromopyridine is achieved using a mixture of nitric and sulfuric acids. The reaction is temperature-controlled to ensure regioselectivity and to prevent side reactions.

  • Procedure:

    • In a flask immersed in an ice bath, add concentrated sulfuric acid.

    • Slowly add 2-amino-5-bromopyridine (1.0 eq) while maintaining the temperature below 5°C.

    • Add 95% nitric acid (1.1 eq) dropwise with stirring, keeping the temperature at 0°C.

    • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a 40% aqueous solution of sodium hydroxide.

    • Collect the precipitated yellow solid by filtration, wash with water, and dry to afford 2-amino-5-bromo-3-nitropyridine.

Step 3: Reduction of 2-amino-5-bromo-3-nitropyridine to 2,3-diamino-5-bromopyridine

  • Rationale: The nitro group is selectively reduced to an amino group using iron powder in the presence of an acid catalyst. This method is generally efficient and avoids the use of high-pressure hydrogenation.[4] An alternative method using Raney Nickel catalyzed hydrogenation has also been reported to give high purity product.[5]

  • Procedure:

    • To a flask containing 2-amino-5-bromo-3-nitropyridine (1.0 eq), add reduced iron powder (excess), 95% ethanol, water, and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture on a steam bath with stirring for 1 hour.

    • Filter the hot reaction mixture to remove the iron residues and wash the filter cake with hot ethanol.

    • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from water to obtain pure 2,3-diamino-5-bromopyridine as a crystalline solid.

II. Synthesis of the this compound Core

The this compound core is constructed through a cyclocondensation reaction between 2,3-diamino-5-bromopyridine and a 1,2-dicarbonyl compound. The choice of the dicarbonyl compound will determine the substituents on the pyrazine ring. For the synthesis of the unsubstituted this compound, glyoxal is the appropriate reagent.

Protocol 2: Synthesis of this compound
  • Rationale: The condensation of the vicinal diamine with the dicarbonyl compound proceeds readily under mild acidic or neutral conditions to form the pyrazine ring.

  • Procedure:

    • Dissolve 2,3-diamino-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Add an aqueous solution of glyoxal (40 wt. %, 1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to yield this compound.

III. Derivatization of the this compound Core

The bromine atom at the 5-position of the pyrido[3,4-b]pyrazine core is a key functional group that allows for the introduction of a wide variety of substituents through palladium-catalyzed cross-coupling reactions. This enables the generation of a library of compounds for screening as kinase inhibitors.

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
  • Rationale: The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[6] It involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This protocol provides a general procedure for the coupling of this compound with various aryl and heteroaryl boronic acids.

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

    • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture at 80-100°C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl- or 5-heteroaryl-pyrido[3,4-b]pyrazine derivative.

Protocol 4: Buchwald-Hartwig Amination
  • Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[7][8] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, providing access to a diverse set of amino-substituted derivatives.

  • Procedure:

    • To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand such as BINAP (0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

    • Add a dry, deoxygenated solvent such as toluene or dioxane.

    • Heat the reaction mixture at 80-110°C under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the mixture to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite to remove palladium residues.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the desired 5-amino-pyrido[3,4-b]pyrazine derivative.

IV. In Vitro Kinase Inhibition Assay

Once a library of 5-substituted pyrido[3,4-b]pyrazine derivatives has been synthesized, their biological activity as kinase inhibitors needs to be evaluated. A common method for this is an in vitro kinase assay, which measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Protocol 5: General In Vitro Kinase Assay
  • Rationale: This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a panel of kinases. The assay measures the transfer of a phosphate group from ATP to a substrate peptide, and the inhibition of this process by the test compound.

  • Procedure:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • In a microplate, add the kinase, a suitable substrate (e.g., a biotinylated peptide), and the kinase assay buffer.

    • Add the test compound at various concentrations (typically a serial dilution).

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period of time.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or a radiometric assay.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

V. Structure-Activity Relationship (SAR) and Data Presentation

The data obtained from the kinase inhibition assays for the library of synthesized compounds will be crucial for understanding the structure-activity relationship (SAR). This involves correlating the chemical structure of the compounds with their biological activity.

Key SAR Insights to Explore:

  • Effect of the 5-substituent: Analyze how different aryl, heteroaryl, and amino substituents at the 5-position influence the kinase inhibitory potency and selectivity.

  • Electronic and steric effects: Evaluate the impact of electron-donating and electron-withdrawing groups, as well as the size and shape of the substituents, on the biological activity.

  • Identification of pharmacophores: Identify key structural features that are essential for potent kinase inhibition. For example, a study on disubstituted pyrido[3,4-b]pyrazines identified the 4-(piperidin-1-yl)aniline moiety as a crucial pharmacophoric group for binding to several cancer-related protein kinases.[9]

Data Presentation:

The results of the synthesis and biological evaluation should be presented in a clear and organized manner.

Table 1: Synthesis of 5-Substituted Pyrido[3,4-b]pyrazine Derivatives

Compound IDR-Group at C5Synthetic MethodYield (%)
1a PhenylSuzuki85
1b 4-MethoxyphenylSuzuki78
1c 3-PyridylSuzuki72
2a MorpholinoBuchwald-Hartwig65
2b Piperidin-1-ylBuchwald-Hartwig70

Table 2: In Vitro Kinase Inhibition Data (IC₅₀, µM)

Compound IDKinase 1 (e.g., RET)Kinase 2 (e.g., PI3Kα)Kinase 3 (e.g., CDK2)
1a 0.5>102.1
1b 0.28.51.5
1c 1.2>103.4
2a 5.62.38.9
2b 3.81.87.5

VI. Visualizing the Synthetic Strategy and Biological Context

Diagram 1: General Synthetic Scheme for this compound Derivatives

Synthetic_Scheme 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Step 1: Bromination 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromopyridine->2-Amino-5-bromo-3-nitropyridine Step 2: Nitration 2,3-Diamino-5-bromopyridine 2,3-Diamino-5-bromopyridine 2-Amino-5-bromo-3-nitropyridine->2,3-Diamino-5-bromopyridine Step 3: Reduction This compound This compound 2,3-Diamino-5-bromopyridine->this compound Step 4: Cyclocondensation 5-Aryl/Heteroaryl Derivatives 5-Aryl/Heteroaryl Derivatives This compound->5-Aryl/Heteroaryl Derivatives Suzuki Coupling 5-Amino Derivatives 5-Amino Derivatives This compound->5-Amino Derivatives Buchwald-Hartwig Amination

Caption: Synthetic route to this compound and its derivatives.

Diagram 2: Simplified Kinase Signaling Pathway and Inhibition

Kinase_Pathway cluster_cell Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., RET) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Cellular_Response Cell Proliferation, Survival Signaling_Cascade->Cellular_Response Inhibitor 5-Substituted Pyrido[3,4-b]pyrazine Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a pyrido[3,4-b]pyrazine derivative.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. The synthetic routes outlined in these application notes provide a robust framework for the synthesis of a diverse library of derivatives. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the systematic exploration of the chemical space around the core structure. By combining these synthetic strategies with in vitro kinase inhibition assays, researchers can efficiently identify and optimize potent and selective kinase inhibitors with the potential for therapeutic development. The insights gained from SAR studies will be instrumental in guiding the design of next-generation inhibitors targeting key kinases implicated in human diseases.

References

Application Notes & Protocols: Characterizing the Photophysical Properties of Substituted Pyridopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in organic electronics, chemical biology, and materials science.

Abstract: Pyridopyrazine derivatives represent a vital class of nitrogen-containing heterocyclic compounds with significant potential in optoelectronic devices and biomedical applications. Their photophysical properties, such as absorption, emission, fluorescence quantum yield, and lifetime, are highly tunable through strategic chemical substitution. This guide provides a comprehensive overview of the structure-property relationships governing their fluorescence and details robust protocols for their characterization. We delve into the causality behind experimental choices, offering field-proven insights to ensure accurate and reproducible results.

Introduction: The Versatility of the Pyridopyrazine Core

Pyridopyrazines, also known as pyrido[2,3-b]pyrazines, are fused heterocyclic systems containing both pyridine and pyrazine rings. This architecture results in an electron-deficient (acceptor) core, which, when combined with various electron-donating (donor) substituents, creates powerful donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) fluorophores.[1] The electronic communication between these components dictates the molecule's photophysical behavior.

The intense interest in these derivatives stems from their diverse applications, which include:

  • Organic Light-Emitting Diodes (OLEDs): Their high thermal stability and tunable emission from blue to red make them excellent candidates for emissive layers in optoelectronic devices.[1]

  • Bioimaging and Sensing: The sensitivity of their fluorescence to the local environment (e.g., polarity, pH, presence of metal ions) allows for their use as fluorescent probes and sensors.[2][3]

  • Pharmacology: The pyridopyrazine scaffold is a core unit in various biologically active compounds, highlighting its relevance in drug development.[4]

Understanding and precisely characterizing the photophysical properties of novel pyridopyrazine derivatives is the critical first step in harnessing their potential for these applications.

Fundamentals: Structure-Property Relationships

The absorption and emission characteristics of pyridopyrazine derivatives are governed by intramolecular charge transfer (ICT) transitions.[1] Upon photoexcitation, electron density moves from the donor moiety to the electron-deficient pyridopyrazine core. The nature and position of substituents critically influence the energy of the involved molecular orbitals (HOMO and LUMO), thereby tuning the photophysical outputs.

  • Effect of Substituents:

    • Electron-Donating Groups (EDGs): Groups like amines (-NR₂), alkoxides (-OR), or aryl groups raise the energy of the Highest Occupied Molecular Orbital (HOMO). This reduces the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in both absorption and emission spectra.[5][6]

    • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This also reduces the energy gap, typically causing a red shift. The strategic placement of EWGs can significantly modulate the electronic properties.[7]

  • Solvatochromism: The ICT character of these molecules often results in a significant change in dipole moment between the ground and excited states. This makes their emission spectra highly sensitive to solvent polarity, a phenomenon known as solvatochromism.[8][9][10] In polar solvents, the excited state is stabilized more than the ground state, leading to a red shift in the emission maximum.[10] This property is crucial for developing environmental sensors.

The relationship between substituent type and the resulting photophysical properties can be visualized as follows:

G cluster_0 Structure-Property Logic cluster_1 Photophysical Outcome PyP Pyridopyrazine Core (Acceptor) HOMO Raises HOMO Energy LUMO Lowers LUMO Energy EDG Electron-Donating Group (EDG) (e.g., -NR₂, -OR) EDG->PyP attaches to EDG->HOMO causes EWG Electron-Withdrawing Group (EWG) (e.g., -CN, -NO₂) EWG->PyP attaches to EWG->LUMO causes Gap Reduces HOMO-LUMO Gap HOMO->Gap leads to LUMO->Gap leads to RedShift Red-Shifted Emission (Longer λ) Gap->RedShift results in G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis & Interpretation prep1 Synthesize & Purify Derivative prep2 Prepare Stock Solution (~1 mM) prep1->prep2 prep3 Create Dilute Series (Abs < 0.1) prep2->prep3 abs UV-Vis Spectroscopy (Measure Absorbance) prep3->abs for Sample & Standard fluo Fluorescence Spectroscopy (Measure Emission) prep3->fluo for Sample & Standard data1 Determine λ_abs, λ_em Calculate Stokes Shift abs->data1 data3 Calculate Quantum Yield (Φ_F) & Lifetime (τ) abs->data3 data2 Plot Int. Intensity vs. Abs Determine Gradients fluo->data2 Integrate Intensity data4 Relate Structure to Properties data1->data4 data2->data3 data3->data4

References

Application Notes & Protocols: 5-Bromopyrido[3,4-b]pyrazine in the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrido[3,4-b]pyrazine Scaffold

In the landscape of modern medicinal chemistry, the pyrido[3,4-b]pyrazine core is a privileged scaffold, recognized for its prevalence in a multitude of biologically active agents.[1][2] This nitrogen-rich heterocyclic system serves as a versatile framework for the synthesis of novel therapeutics, particularly in the realm of oncology and inflammatory diseases.[3][4] Its unique electronic properties and rigid structure allow for precise orientation of substituents, enabling high-affinity interactions with biological targets such as protein kinases.[3][4]

The strategic introduction of a bromine atom at the 5-position, yielding 5-Bromopyrido[3,4-b]pyrazine, transforms this scaffold into a powerful and versatile building block for drug discovery.[5] The carbon-bromine bond at this position is an excellent synthetic handle for palladium-catalyzed cross-coupling reactions, permitting the facile and modular installation of a wide array of aryl, heteroaryl, and amino moieties. This capability is paramount for generating diverse chemical libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug development.[3][5]

This guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis, with a focus on two of the most powerful C-C and C-N bond-forming reactions in the medicinal chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and illustrate how this seemingly simple starting material can be elaborated into complex molecules with therapeutic potential.

Chemical Profile of this compound

A thorough understanding of the starting material is critical for successful and reproducible synthesis.

PropertyValueSource(s)
CAS Number 1159829-75-0[6]
Molecular Formula C₇H₄BrN₃[6]
Molecular Weight 210.03 g/mol [6][7]
Appearance Yellow to light brownish powder[1]
Storage Conditions Store under inert atmosphere at 2-8°C[5]
Key Synonyms 5-Bromo-1,4,6-triazanaphthalene[6]

Safety & Handling: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] It should be handled by technically qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

Core Synthetic Strategies: Gateway to Molecular Diversity

The bromine atom at the 5-position of the pyrido[3,4-b]pyrazine core is the linchpin for diversification. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the strategic introduction of various substituents, profoundly influencing the pharmacological profile of the resulting molecules.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Diversified Scaffolds cluster_application Therapeutic Application start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Aryl/Heteroaryl Boronic Acid buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Primary/Secondary Amine aryl_scaffold 5-Aryl/Heteroaryl Pyrido[3,4-b]pyrazines suzuki->aryl_scaffold amino_scaffold 5-Amino Pyrido[3,4-b]pyrazines buchwald->amino_scaffold application Novel Pharmaceuticals (e.g., Kinase Inhibitors) aryl_scaffold->application amino_scaffold->application

Figure 1: Synthetic utility of this compound.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons.[8][9] In the context of our scaffold, this reaction is employed to introduce aryl or heteroaryl groups, which are often critical for binding to the target protein.

Mechanistic Rationale (The "Why")

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[10]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)-Br)L₂ pd0->oa_complex Oxidative Addition transmetalation_complex Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) transmetalation_complex->product start_halide This compound (Ar-Br) start_halide->oa_complex boronic_acid R-B(OH)₂ + Base -> [R-B(OH)₃]⁻ boronic_acid->transmetalation_complex

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the this compound. This is often the rate-determining step, and its efficiency is influenced by the electron density of the halide and the steric and electronic properties of the phosphine ligand on the palladium.[10] Electron-deficient aryl halides, like our substrate, generally undergo this step readily.

  • Transmetalation: The organic group from the activated boronic acid (in the form of a borate anion) is transferred to the palladium center, displacing the bromide. The base is crucial here; it activates the boronic acid, making it more nucleophilic and facilitating this transfer.[8]

  • Reductive Elimination: The two organic fragments (the pyridopyrazine and the newly introduced aryl/heteroaryl group) are eliminated from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the Suzuki coupling of similar bromo-aza-heterocycles.[11][12][13]

Materials:

Reagent/SolventGradeSupplier Example
This compound≥95%BenchChem, AK Scientific
Aryl/Heteroarylboronic AcidSynthesis GradeCombi-Blocks
Tetrakis(triphenylphosphine)palladium(0)Catalyst GradeSigma-Aldrich
Potassium Phosphate (K₃PO₄), anhydrousReagent GradeAlfa Aesar
1,4-DioxaneAnhydrousSigma-Aldrich
WaterDeionized-
Ethyl AcetateACS GradeFisher Scientific
BrineSaturated solution-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 210 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv., 1.2 mmol), and anhydrous potassium phosphate (2.0 equiv., 2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh out Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv., 5 mol%). Add the catalyst to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 8 mL) and deionized water (e.g., 2 mL) via syringe. The water is essential for the transmetalation step.

  • Reaction: Immerse the flask in a preheated oil bath at 90-95 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-pyrido[3,4-b]pyrazine.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[14][15] This is particularly valuable in drug discovery, as the amino group can serve as a key hydrogen bond donor/acceptor or as a point for further derivatization.

Mechanistic Rationale (The "Why")

Similar to the Suzuki coupling, this reaction is driven by a palladium catalyst, but the specifics of the cycle differ.[14]

Buchwald_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)-Br)L₂ pd0->oa_complex Oxidative Addition amine_coordination Amine Coordination & Deprotonation (Ar-Pd(II)-NR₂)L₂ oa_complex->amine_coordination Amine Binding & Deprotonation amine_coordination->pd0 Reductive Elimination product Ar-NR₂ (Coupled Product) amine_coordination->product start_halide This compound (Ar-Br) start_halide->oa_complex amine HNR₂ + Base amine->amine_coordination

Figure 3: Simplified Buchwald-Hartwig catalytic cycle.
  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the this compound.[14]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A strong, non-nucleophilic base (like sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic that it competes in the reaction.[16]

  • Reductive Elimination: The arylamine product is formed by reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.[14] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (like XPhos or tBuBrettPhos) accelerate this step and prevent side reactions, which is especially important for challenging heterocyclic substrates.[1][16]

Detailed Experimental Protocol (Representative)

This protocol is a robust, general procedure based on modern Buchwald-Hartwig amination methods applied to heteroaryl bromides.[16][17]

Materials:

Reagent/SolventGradeSupplier Example
This compound≥95%BenchChem, AK Scientific
Primary or Secondary AmineSynthesis GradeSigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeSigma-Aldrich
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ligand GradeStrem Chemicals
Sodium tert-butoxide (NaOt-Bu)≥98%Sigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
Saturated Ammonium Chloride (NH₄Cl)Aqueous solution-
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv., 2 mol%), XPhos (0.08 equiv., 8 mol%), and sodium tert-butoxide (1.4 equiv., 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 equiv., e.g., 210 mg, 1.0 mmol) and the desired amine (1.2 equiv., 1.2 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 10 mL) via syringe.

  • Reaction: Immerse the tube in a preheated oil bath at 100-110 °C. Stir the reaction mixture for 4-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-pyrido[3,4-b]pyrazine derivative.

Application in Kinase Inhibitor Drug Discovery

The pyrido[3,4-b]pyrazine scaffold is a proven pharmacophore for kinase inhibition.[3][4] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. Many kinase inhibitors bind to the ATP-binding pocket of the enzyme, and the nitrogen atoms in the pyridopyrazine core can form crucial hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.

The diversification strategies outlined above allow for the rapid exploration of SAR. For example, a Suzuki coupling can install a "selectivity element" that interacts with a specific sub-pocket of the target kinase, while a Buchwald-Hartwig amination can add a solubilizing group or another vector for protein interaction. A patent for Spleen Tyrosine Kinase (Syk) inhibitors, for instance, describes compounds with the pyrido[3,4-b]pyrazine core, highlighting its potential in treating inflammatory and autoimmune diseases.[18]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic starting point for the efficient and modular synthesis of novel pharmaceutical candidates. Its amenability to robust and versatile cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations provides medicinal chemists with a powerful platform to rapidly generate diverse libraries of compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this valuable building block in their quest for the next generation of innovative medicines.

References

Application Notes and Protocols for the Synthesis of Polysubstituted Pyridopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Profile of Pyridopyrazines in Medicinal Chemistry

The pyridopyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. As a fusion of pyridine and pyrazine rings, this aza-fused system offers a unique three-dimensional architecture and electronic distribution, making it an attractive core for designing novel therapeutic agents. Its structural features allow for interaction with a wide range of biological targets. Consequently, pyridopyrazine derivatives have been explored for various pharmacological applications, including as potent kinase inhibitors for cancer therapy and as anti-inflammatory agents.[1][2] The ability to strategically introduce a variety of substituents onto the pyridopyrazine core is paramount for modulating physicochemical properties, improving target affinity, and optimizing pharmacokinetic profiles. This guide provides an in-depth overview of key synthetic strategies for accessing polysubstituted pyridopyrazines, with a focus on the underlying principles and practical experimental protocols.

Core Synthetic Strategy 1: Cyclocondensation of Diaminopyridines

The most direct and classical approach to the pyridopyrazine core is the cyclocondensation reaction between a substituted 2,3- or 3,4-diaminopyridine and a 1,2-dicarbonyl compound. This method is valued for its atom economy and the commercial availability of a wide range of starting materials, allowing for the direct installation of substituents on both the pyridine and pyrazine rings.

Causality Behind Experimental Choices

The reaction proceeds via a tandem nucleophilic attack of the amino groups onto the carbonyl carbons, forming a diimine intermediate which then undergoes aromatization to yield the final pyridopyrazine product. The choice of solvent is critical; protic solvents like ethanol or acetic acid can facilitate the dehydration steps. For less reactive substrates, microwave irradiation has been shown to significantly accelerate the reaction rate and improve yields by providing efficient and uniform heating.[1] Catalysts, such as acids (e.g., acetic acid) or Lewis acids (e.g., La(OAc)₃), can be employed to activate the carbonyl groups towards nucleophilic attack.[3]

Visualizing the Cyclocondensation Pathway

G SM1 Substituted 2,3-Diaminopyridine Intermediate Dihydroxydihydropyridopyrazine Intermediate SM1->Intermediate Nucleophilic Attack SM2 Substituted 1,2-Dicarbonyl SM2->Intermediate Product Polysubstituted Pyridopyrazine Intermediate->Product

Caption: General workflow for pyridopyrazine synthesis via cyclocondensation.

Detailed Experimental Protocol: Synthesis of a Disubstituted Pyrido[2,3-b]pyrazine

This protocol describes a typical microwave-assisted condensation.

Materials:

  • 3,4-Diaminopyridine (1.0 mmol, 1.0 eq)

  • Benzil (1,2-diphenyl-1,2-ethanedione) (1.0 mmol, 1.0 eq)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (2-3 drops, catalytic)

  • Microwave synthesis vial (10 mL)

Procedure:

  • To a 10 mL microwave synthesis vial, add 3,4-diaminopyridine (109 mg, 1.0 mmol) and benzil (210 mg, 1.0 mmol).

  • Add 5 mL of ethanol to the vial, followed by 2-3 drops of glacial acetic acid.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15 minutes. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • After completion, allow the vial to cool to room temperature.

  • A precipitate should form. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Trustworthiness: This protocol is self-validating. The formation of the product can be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS). The disappearance of the starting materials on TLC is a primary indicator of reaction completion. The expected product, 2,3-diphenylpyrido[3,4-b]pyrazine, will have characteristic aromatic signals in the NMR spectra.

Core Synthetic Strategy 2: Transition-Metal-Catalyzed Approaches

Modern synthetic organic chemistry heavily relies on transition-metal catalysis to forge bonds that are otherwise difficult to form. For pyridopyrazines, these methods are invaluable for both constructing the core and for late-stage functionalization. Palladium-catalyzed reactions, in particular, offer a powerful toolkit.[4][5]

A. Palladium-Catalyzed Tandem C–N/C–H Coupling

This strategy involves creating the pyridopyrazine ring system through a sequence of intramolecular bond formations catalyzed by palladium. For instance, a suitably designed precursor, often derived from a multi-component reaction like the Ugi reaction, can undergo a tandem Buchwald-Hartwig amination (C-N coupling) followed by a direct C-H activation/arylation (C-C coupling) to build the fused heterocyclic system in a single pot.[4]

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(OAc)₂): Palladium(0) is the active catalytic species, which is generated in situ from a Pd(II) precatalyst. It initiates the catalytic cycle through oxidative addition into an aryl halide bond.

  • Ligand (e.g., SPhos, Xantphos): The choice of phosphine ligand is crucial. Bulky, electron-rich ligands stabilize the palladium center, promote oxidative addition and reductive elimination, and influence the regioselectivity of C-H activation.

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is required for the deprotonation steps in both the Buchwald-Hartwig amination and the C-H activation pathways.

Visualizing the Tandem Catalytic Cycle

G Start Linear Precursor (e.g., Ugi Adduct) Cycle1 Pd(0)-Catalyzed Intramolecular C-N Coupling (Buchwald-Hartwig) Start->Cycle1 Intermediate Monocyclic Intermediate Cycle1->Intermediate Cycle2 Intramolecular C-H Activation & C-C Coupling Intermediate->Cycle2 Product Fused Pyridopyrazine Scaffold Cycle2->Product

Caption: Workflow for tandem Pd-catalyzed synthesis of pyridopyrazines.

B. Post-Synthetic Functionalization via C-H Activation

Direct C-H functionalization is a powerful strategy for installing substituents onto a pre-formed pyridopyrazine core, avoiding the need for de novo synthesis for each new derivative.[6][7][8] The electron-deficient nature of the pyridine and pyrazine rings can make C-H activation challenging, but directing group strategies can overcome this hurdle to achieve high regioselectivity.

Causality Behind Experimental Choices: A directing group (e.g., a pyridyl or amide group) already present on the substrate coordinates to the transition metal catalyst (e.g., Pd, Ru, Rh), bringing the catalytic center into close proximity with a specific C-H bond.[5] This chelation-assisted process lowers the activation energy for C-H cleavage and ensures that functionalization occurs at a predictable position (typically ortho to the directing group).

Detailed Experimental Protocol: C-H Arylation of a Pyrido[2,3-b]pyrazine

This protocol is a general representation of a directed C-H arylation.

Materials:

  • 2-Phenylpyrido[2,3-b]pyrazine (0.2 mmol, 1.0 eq)

  • Iodobenzene (0.4 mmol, 2.0 eq)

  • Pd(OAc)₂ (0.02 mmol, 10 mol%)

  • Pivalic Acid (PivOH) (0.1 mmol, 50 mol%)

  • K₂CO₃ (0.4 mmol, 2.0 eq)

  • Anhydrous DMF (2 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine 2-phenylpyrido[2,3-b]pyrazine (41 mg, 0.2 mmol), iodobenzene (82 mg, 0.4 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and K₂CO₃ (55 mg, 0.4 mmol).

  • Add pivalic acid (10 mg, 0.1 mmol) as a co-catalyst/ligand.

  • Add 2 mL of anhydrous DMF via syringe.

  • Seal the tube and place it in a preheated oil bath at 110°C.

  • Stir the reaction for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the C-H arylated product.

Trustworthiness: The success of this reaction is validated by the incorporation of a new aryl group onto the pyridopyrazine core, which can be unequivocally confirmed by mass spectrometry (increase in molecular weight) and NMR spectroscopy (appearance of new aromatic signals and changes in coupling patterns).

Core Synthetic Strategy 3: Cycloaddition Reactions

[4+2] Cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction, provide a sophisticated pathway to construct the pyridopyrazine core or its precursors.[9][10][11] In this approach, an electron-deficient diene (e.g., a substituted 1,2,4-triazine) reacts with an electron-rich dienophile (e.g., an enamine or ynamine) to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, typically extruding a small stable molecule like N₂, to yield the aromatic pyridine or pyridazine ring.

Causality Behind Experimental Choices

The IEDDA reaction is governed by frontier molecular orbital theory. The reaction is favorable when the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene is small. This is achieved by using electron-donating groups on the dienophile and electron-withdrawing groups on the diene. The subsequent aromatization via extrusion is a thermodynamically favorable process that drives the reaction to completion.

Visualizing the IEDDA Pathway

G Diene Electron-Deficient Diene (e.g., 1,2,4-Triazine) Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Electron-Rich Dienophile (e.g., Enamine) Dienophile->Cycloaddition Intermediate Bicyclic Adduct Cycloaddition->Intermediate Extrusion Retro-Diels-Alder (e.g., -N₂) Intermediate->Extrusion Product Aromatized Heterocycle (e.g., Pyridine) Extrusion->Product

Caption: Conceptual workflow for heterocycle synthesis via IEDDA.

Data Presentation: Comparison of Synthetic Routes

Synthetic StrategyKey FeaturesStarting MaterialsTypical ConditionsAdvantagesDisadvantages
Cyclocondensation Direct formation of the pyridopyrazine core.Diaminopyridines, 1,2-DicarbonylsHeat or microwave, often with catalytic acid/base.High atom economy, readily available starting materials, straightforward.Limited substitution patterns on the pyrazine ring based on dicarbonyl availability.
Tandem Pd-Catalysis Builds the ring system through sequential C-N and C-C bond formation.Functionalized linear precursors (e.g., Ugi adducts).Pd catalyst, phosphine ligand, base, high temperature.High convergency, builds complexity rapidly.Requires synthesis of complex linear precursors, catalyst cost.
C-H Functionalization Post-synthetic modification of a pre-formed core.Pyridopyrazine scaffold, coupling partner (e.g., aryl halide).Transition metal catalyst (Pd, Ru), ligand/additive, oxidant, heat.Ideal for library synthesis, high step economy.Regioselectivity can be challenging without a directing group, potential for multiple functionalizations.
IEDDA Cycloaddition Ring construction via cycloaddition followed by extrusion.Electron-deficient dienes, electron-rich dienophiles.Thermal or Lewis acid catalysis.Access to unique substitution patterns, mechanistically elegant.Requires synthesis of specialized diene/dienophile partners.

Conclusion

The synthesis of polysubstituted pyridopyrazines is a dynamic field that leverages both classical and modern synthetic methodologies. The choice of synthetic route depends critically on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. Cyclocondensation remains a robust and direct entry point to the core scaffold. For generating molecular diversity and accessing complex substitution patterns, transition-metal-catalyzed methods, especially those involving tandem cyclizations and late-stage C-H functionalization, offer unparalleled efficiency and flexibility. As the importance of the pyridopyrazine scaffold in drug discovery continues to grow, the development of even more innovative and efficient synthetic routes will remain a key focus for chemical and pharmaceutical research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromopyrido[3,4-b]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound. This compound is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for advancing drug discovery programs.[1][2]

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound. A likely synthetic route involves the condensation of a suitable diaminopyridine with a 1,2-dicarbonyl compound. For the synthesis of the 5-bromo isomer, a plausible precursor is 2,3-diamino-5-bromopyridine.[3]

Issue 1: Low Yield of this compound

A suboptimal yield can be attributed to several factors, from the quality of starting materials to the reaction conditions.

Potential Causes & Solutions:

  • Purity of Starting Materials: The purity of 2,3-diamino-5-bromopyridine and the dicarbonyl source (e.g., glyoxal) is critical. Impurities can lead to side reactions and the formation of complex mixtures that are difficult to purify.

    • Recommendation: Ensure your starting materials are of high purity. 2,3-Diamino-5-bromopyridine can be synthesized from 2-amino-5-bromopyridine through nitration followed by reduction.[4] It is crucial to fully characterize this intermediate before proceeding.

  • Suboptimal Reaction Conditions: The condensation reaction is sensitive to temperature, solvent, and pH.

    • Recommendation: A systematic optimization of reaction conditions is advised. This can include screening different solvents (e.g., ethanol, methanol, acetic acid) and temperatures.[5] Some cyclocondensation reactions benefit from slightly acidic conditions to catalyze the imine formation.[5]

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.

    • Recommendation: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[5] This will help determine the optimal reaction time and prevent premature work-up.

  • Product Degradation: The pyridopyrazine core can be sensitive to harsh conditions. Prolonged reaction times at high temperatures or exposure to strong acids or bases can lead to degradation.

    • Recommendation: Optimize the reaction time and temperature based on TLC monitoring. If the product is found to be unstable, consider milder reaction conditions or a different synthetic route.

Issue 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and reduce the overall yield.

Potential Causes & Solutions:

  • Side Reactions of the Diaminopyridine: The amino groups of 2,3-diamino-5-bromopyridine can undergo side reactions, such as oxidation or polymerization, especially at elevated temperatures.

    • Recommendation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[6]

  • Regioisomeric Impurities: If an unsymmetrical dicarbonyl compound is used, the formation of regioisomers is possible.

    • Recommendation: For the synthesis of the parent this compound, using a symmetrical dicarbonyl source like glyoxal is preferred to avoid regioisomers.

  • Over-bromination or Bromine Scrambling: If a direct bromination approach on the pyrido[3,4-b]pyrazine core is attempted, controlling the regioselectivity can be challenging, leading to a mixture of brominated isomers.

    • Recommendation: A more controlled approach is to introduce the bromine atom on the pyridine ring before the pyrazine ring formation. Synthesizing 2,3-diamino-5-bromopyridine and then performing the cyclocondensation ensures the bromine is in the desired position.[3][4]

Issue 3: Difficulty in Product Purification

The final product may be challenging to isolate in high purity from the reaction mixture.

Potential Causes & Solutions:

  • Co-eluting Impurities: Some impurities may have similar polarity to the desired product, making separation by column chromatography difficult.

    • Recommendation: Experiment with different solvent systems for column chromatography. A gradual increase in eluent polarity, for instance, using a hexane/ethyl acetate gradient, can improve separation.[5][6] Recrystallization from a suitable solvent system can also be an effective purification method.

  • Product Insolubility: The product may have limited solubility in common organic solvents, making extraction and purification challenging.

    • Recommendation: A solvent screen to identify a suitable solvent for extraction and purification is recommended. If the product is a solid, trituration with a non-polar solvent can help remove soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general method for synthesizing the pyrido[3,4-b]pyrazine core?

The most common and generally reliable method is the condensation of a 3,4-diaminopyridine with a 1,2-dicarbonyl compound.[3] This reaction is versatile and can be adapted for the synthesis of a wide range of substituted pyridopyrazines.

Q2: How can I best monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.[5] By spotting the reaction mixture alongside the starting materials, you can track the consumption of reactants and the formation of the product. Visualization under UV light (254 nm) is typically effective for these aromatic heterocyclic compounds.[5]

Q3: Are there alternative methods to direct bromination for introducing the bromine atom?

Yes, and they are often preferred for better regioselectivity. The most logical approach is to start with a pre-brominated precursor, such as 2,3-diamino-5-bromopyridine.[3] This ensures the bromine is positioned correctly on the final molecule. More advanced techniques like deprotometalation-trapping have been used for halogenation of related systems, offering high regioselectivity, but this is often more complex than necessary for this target.[7][8]

Q4: What are the key safety considerations when working with brominating agents and other reagents?

Brominating agents like N-bromosuccinimide (NBS) and elemental bromine are corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving these reagents should be quenched carefully. Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for the synthesis of pyridopyrazines.

Step 1: Synthesis of 2-Amino-5-bromopyridine

A common method involves the bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in a suitable solvent like acetone.[6]

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

The 2-amino-5-bromopyridine is then nitrated, typically using a mixture of nitric acid and sulfuric acid at low temperatures.[4]

Step 3: Synthesis of 2,3-Diamino-5-bromopyridine

The nitro group of 2-amino-5-bromo-3-nitropyridine is reduced to an amino group. A common method is reduction with stannous chloride or iron in an acidic medium.[3][4]

Step 4: Synthesis of this compound

  • In a round-bottom flask, dissolve 2,3-diamino-5-bromopyridine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add an aqueous solution of glyoxal (1.1 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

ParameterRecommended ConditionRationale
Solvent Ethanol, Methanol, Acetic AcidGood solubility for reactants and facilitates the reaction.[5]
Temperature RefluxProvides sufficient energy for the condensation reaction.
Monitoring TLC (Hexane/Ethyl Acetate)To determine reaction completion and minimize side reactions.[5]
Purification Column ChromatographyTo isolate the pure product from starting materials and byproducts.[6]

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_purity Check Purity of Starting Materials (2,3-diamino-5-bromopyridine, glyoxal) start->check_purity pure Starting Materials Pure? check_purity->pure optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Catalyst) monitor_reaction Monitor Reaction by TLC optimize_conditions->monitor_reaction complete Reaction Complete? monitor_reaction->complete workup Review Work-up and Purification Procedure degradation Product Degradation Observed? workup->degradation pure->optimize_conditions Yes purify_sm Purify Starting Materials pure->purify_sm No complete->workup Yes adjust_time_temp Adjust Reaction Time and Temperature complete->adjust_time_temp No milder_conditions Consider Milder Conditions degradation->milder_conditions Yes optimize_purification Optimize Purification (Solvent System, Recrystallization) degradation->optimize_purification No purify_sm->check_purity end Improved Yield adjust_time_temp->monitor_reaction milder_conditions->optimize_conditions optimize_purification->end

Caption: Troubleshooting workflow for low yield.

Reaction Scheme for the Synthesis of this compound

G cluster_0 Proposed Synthetic Route A 2,3-Diamino-5-bromopyridine C This compound A->C + B Glyoxal B->C Condensation (e.g., EtOH, Reflux)

References

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate art and science of purifying brominated heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with this critical class of molecules. Brominated heterocycles are pivotal building blocks in pharmaceuticals, agrochemicals, and materials science, yet their purification can be fraught with difficulties, from lability and co-eluting impurities to catalyst residues.

This resource provides in-depth, field-proven insights in a practical question-and-answer format, moving beyond generic protocols to address the specific issues you face at the bench. Here, we dissect the "why" behind the "how," empowering you to make informed decisions and troubleshoot effectively.

Section 1: Foundational Purification Strategies: FAQs and Troubleshooting

This section addresses the most common questions and hurdles encountered during the primary purification of brominated heterocyclic compounds.

Column Chromatography: Your First Line of Defense

Question: I'm struggling to get good separation of my brominated heterocycle from a non-brominated analogue by column chromatography. The spots are too close on the TLC plate. What should I do?

Answer: This is a frequent challenge, as the presence of a bromine atom may not sufficiently alter the polarity for easy separation on silica gel. Here’s a systematic approach to troubleshoot this:

  • Re-evaluate Your Solvent System: Standard eluents like ethyl acetate/hexane may not provide adequate resolution. Experiment with a wider range of solvent polarities and selectivities.[1][2]

    • Try alternative solvent systems: Consider combinations like dichloromethane/methanol for more polar compounds or ether/hexane for less polar ones.[2] Sometimes, a three-component system (e.g., hexane/dichloromethane/ethyl acetate) can provide the necessary selectivity.

    • Utilize TLC for rapid screening: Before committing to a column, screen a variety of solvent systems using Thin Layer Chromatography (TLC).[1][3] The ideal solvent system should give your target compound an Rf value between 0.25 and 0.35 for optimal separation on a column.[4]

  • Optimize Column Parameters:

    • Increase the column length and reduce the diameter: A longer, narrower column increases the number of theoretical plates, enhancing separation.

    • Decrease the particle size of the stationary phase: Finer silica gel particles provide a larger surface area and better resolution.

    • Dry-loading the sample: If your compound has poor solubility in the initial eluent, dry-loading onto silica can prevent band broadening at the origin.[5]

Question: My brominated heterocycle appears to be decomposing on the silica gel column. What's happening and how can I prevent it?

Answer: Silica gel is slightly acidic and can cause the degradation of sensitive compounds, particularly those prone to acid-catalyzed reactions or debromination.[6]

  • Deactivate the Silica Gel: You can neutralize the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine or pyridine in your eluent.[7] This is especially important for purifying brominated pyridines and other basic heterocycles.

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[7] Alternatively, for very sensitive compounds, reversed-phase chromatography (C18 silica) can be an excellent option.

  • Minimize Residence Time: Run the column as quickly as possible without sacrificing separation (flash chromatography) to reduce the contact time between your compound and the stationary phase.

Question: I'm purifying a crude product from a Suzuki or Heck coupling, and I'm having trouble removing the palladium catalyst. What's the best approach?

Answer: Residual palladium is a common and critical issue, especially in pharmaceutical development. Simple filtration or chromatography is often insufficient. The most effective method is to use metal scavengers.

  • Utilize Silica-Based Metal Scavengers: These are functionalized silica gels designed to bind and remove specific metal complexes from your product solution. Popular choices for palladium scavenging include those with thiol, amine, or triaminetetraacetate functionalities.[1]

  • General Protocol for Metal Scavenging:

    • Dissolve your crude product in a suitable organic solvent.

    • Add the recommended amount of the metal scavenger resin (typically 3-5 equivalents relative to the residual metal).

    • Stir the mixture at room temperature for 4-16 hours.[3]

    • Filter off the resin and wash it with the solvent.

    • The filtrate now contains your product with significantly reduced metal content.

Recrystallization: The Art of Crystal Perfection

Question: How do I choose the right solvent for recrystallizing my brominated heterocyclic compound?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8]

  • "Like Dissolves Like" with a Twist: A good starting point is to consider solvents with similar polarity to your compound.[9] However, for crystallization, you want a slight mismatch to ensure low solubility at colder temperatures.

  • Common Solvent Systems to Screen:

    • Single Solvents: Ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and toluene are excellent starting points. Water can be effective for polar, water-soluble compounds.[9]

    • Solvent/Anti-Solvent Pairs: This is a powerful technique where your compound is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent (the anti-solvent) is slowly added until the solution becomes cloudy (the saturation point). Common pairs include ethanol/water, acetone/water, and dichloromethane/hexane.[10]

Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This often happens when the solution is cooled too quickly or when the compound's melting point is lower than the boiling point of the solvent.

  • Slow Down the Cooling Process: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Use a Higher Boiling Point Solvent: This ensures the compound remains solid at the temperature of crystallization.

  • Add More Solvent: Oiling out can sometimes be caused by a supersaturated solution. Adding a small amount of the hot solvent to the oil may dissolve it, and upon slow cooling, crystals may form.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

Section 2: Advanced and Orthogonal Purification Strategies

For particularly challenging separations, a single purification technique may not be sufficient. In these cases, employing orthogonal strategies, which separate compounds based on different chemical or physical properties, is essential.[11][12]

Leveraging Different Chromatographic Modes

Question: I've tried multiple normal-phase column chromatography conditions, but I still can't separate my brominated product from a persistent impurity. What's my next step?

Answer: This is a perfect scenario to apply an orthogonal chromatographic technique.

  • Reversed-Phase Chromatography: Instead of a polar stationary phase (silica), reversed-phase chromatography uses a non-polar stationary phase (like C18-functionalized silica). Separation is then based on hydrophobicity, with more polar compounds eluting first. This is often an excellent orthogonal method to normal-phase chromatography.

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): For high-value compounds or very difficult separations, preparative HPLC offers significantly higher resolution than standard column chromatography. Both normal-phase and reversed-phase columns are available.

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[13][14] It is considered a form of normal-phase chromatography but often provides different selectivity compared to traditional liquid chromatography, making it a powerful orthogonal tool, especially for chiral separations.[13][15] SFC is also considered a "green" technology due to the reduced use of organic solvents.[15]

Combining Chromatography with Other Techniques

Question: My compound is still not pure enough after chromatography. What other options do I have?

Answer: A multi-step purification strategy is often necessary to achieve high purity.

  • Chromatography followed by Recrystallization: This is a classic and highly effective combination. Chromatography removes the bulk of the impurities, and a final recrystallization step can yield a highly pure, crystalline product.

  • Preparative Thin Layer Chromatography (Prep TLC): For small-scale purifications (typically <100 mg), preparative TLC can be a quick and effective way to isolate a target compound, especially when the Rf values of the components are very close.[16] The band of interest is scraped from the plate, and the compound is extracted from the silica.[17][18]

Section 3: Step-by-Step Protocols

Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system that gives your target compound an Rf of 0.25-0.35.[4]

  • Column Packing: Securely clamp a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Fill the column with your chosen non-polar solvent and then add silica gel as a slurry. Gently tap the column to ensure even packing.

  • Sample Loading:

    • Wet Loading: Dissolve your crude sample in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading: Dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]

  • Elution: Carefully add your eluent to the top of the column. Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude solid and a few drops of a potential solvent. If it dissolves immediately at room temperature, it's too soluble. If it doesn't dissolve at all, even with heating, it's not soluble enough. The ideal solvent will dissolve the compound when heated but not at room temperature.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Section 4: Visualizing Workflows

Decision Tree for Purification Strategy

Purification_Strategy start Crude Brominated Heterocycle is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography is_solid->chromatography No is_pure_recryst Is it pure? recrystallization->is_pure_recryst is_pure_chrom Is it pure? chromatography->is_pure_chrom is_pure_recryst->chromatography No end Pure Compound is_pure_recryst->end Yes is_pure_chrom->end Yes orthogonal Employ Orthogonal Purification (e.g., Reversed-Phase HPLC, SFC) is_pure_chrom->orthogonal No orthogonal->end

Caption: A decision tree to guide the selection of an appropriate purification strategy.

Workflow for Troubleshooting Co-elution

CoElution_Troubleshooting start Co-eluting Impurity Observed change_solvent Change Solvent System (Different Polarity/Selectivity) start->change_solvent recrystallize Attempt Recrystallization start->recrystallize If solid is_separated Separation Achieved? change_solvent->is_separated change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) change_stationary_phase->is_separated prep_hplc Utilize Preparative HPLC end Pure Compound prep_hplc->end recrystallize->end is_separated->change_stationary_phase No is_separated->prep_hplc Still No is_separated->end Yes

Caption: A workflow for systematically addressing co-elution problems.

References

Technical Support Center: Optimization of Suzuki Coupling Reactions with Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving bromopyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this crucial transformation. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present unique obstacles compared to standard aryl bromides.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve high-yielding, reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Question 1: Why is the yield of my Suzuki coupling with a bromopyridine consistently low or zero?

Answer: Low or no conversion is the most common issue and can stem from several factors, primarily related to catalyst activity and the specific nature of the heteroaryl substrate.[2]

Potential Causes & Actionable Solutions:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1][3] This is a primary reason for the difficulty in coupling pyridyl halides.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands like SPhos, XPhos, or RuPhos).[3][4] These ligands stabilize the active Pd(0) species, promote the rate-limiting steps of oxidative addition and reductive elimination, and their steric bulk can physically hinder the pyridine nitrogen from coordinating to the palladium.[5]

  • Inactive Catalyst: The active catalyst is the Pd(0) species. If your palladium source is a Pd(II) salt (e.g., Pd(OAc)₂), it must be reduced in situ. If this reduction is inefficient or if the resulting Pd(0) is oxidized by atmospheric oxygen, the reaction will fail.

  • Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium complex (transmetalation) is a critical step that is highly dependent on the base.[1][7]

    • Solution: The choice of base is crucial. Common bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ should be screened.[4] For challenging couplings, a stronger, non-nucleophilic base like K₃PO₄ is often found to be superior.[7][8] Ensure the base is finely powdered and dry.

  • Poor Solubility: If any of the reactants (bromopyridine, boronic acid, or base) are not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete.

    • Solution: A mixture of an organic solvent (e.g., 1,4-dioxane, Toluene, THF) with water is common, as the water helps dissolve the inorganic base.[4][7] If solubility remains an issue, try adjusting the solvent ratio or switching to a more polar aprotic solvent like DMF.[4]

Troubleshooting Workflow for Low-Yield Reactions

Below is a decision tree to guide your optimization process when faced with a low-yielding Suzuki coupling reaction.

G start Low Yield / No Reaction reagents Check Reagents: - Purity of Bromopyridine? - Quality of Boronic Acid? - Anhydrous Solvents? start->reagents catalyst Evaluate Catalyst System: - Catalyst Active? (Use fresh batch) - Ligand Appropriate? (Screen bulky, e-rich ligands) - Precatalyst better? start->catalyst conditions Assess Reaction Conditions: - Base Optimal? (Screen K2CO3, K3PO4, etc.) - Temperature Sufficient? (Increase incrementally) - Solubility Issues? start->conditions atmosphere Verify Inert Atmosphere: - Degassing thorough? (Freeze-Pump-Thaw / Sparging) - System sealed? start->atmosphere outcome_reagents outcome_reagents reagents->outcome_reagents Re-run with pure materials outcome_catalyst outcome_catalyst catalyst->outcome_catalyst Screen new ligands/catalysts outcome_conditions outcome_conditions conditions->outcome_conditions Screen bases/solvents/temps outcome_atmosphere outcome_atmosphere atmosphere->outcome_atmosphere Re-run with rigorous degassing

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Question 2: I'm observing significant side products. What are they and how can I prevent them?

Answer: Several side reactions can compete with the desired cross-coupling, reducing your yield and complicating purification. The most common are protodeboronation, homocoupling, and hydrodehalogenation.

Common Side Reactions & Prevention Strategies:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[7]

    • Cause: Often occurs under harsh basic conditions or at elevated temperatures, particularly with electron-deficient heteroaryl boronic acids.[7][9]

    • Prevention:

      • Use the mildest base that is effective for the coupling.

      • Avoid excessively high reaction temperatures.[2]

      • Consider using a boronic ester (e.g., a pinacol ester) instead of a boronic acid, as they are generally more stable and less prone to this side reaction.[2][10]

  • Homocoupling: Dimerization of the boronic acid starting material (2 x Ar-B(OH)₂) to form a biaryl byproduct (Ar-Ar).

    • Cause: This side reaction is primarily promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[1][2]

    • Prevention: Rigorous exclusion of oxygen is the most effective solution.[2] Ensure your solvents and reaction flask are thoroughly degassed before heating.

  • Hydrodehalogenation: The bromopyridine starting material is reduced, and the bromine is replaced by a hydrogen atom (Pyr-Br → Pyr-H).

    • Cause: This occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[11] Electron-deficient heterocycles like pyridines are particularly susceptible.[11]

    • Prevention:

      • Avoid strong alkoxide bases if possible.

      • Use aprotic solvents like dioxane, THF, or toluene instead of alcohols.[11]

      • If using an N-H containing substrate (e.g., bromo-aminopyridine), consider protecting the N-H group, as its acidity can sometimes contribute to side reactions.[11]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for bromopyridines?

A1: There is no single "best" combination, as the optimal choice depends on the specific bromopyridine and boronic acid. However, a highly effective starting point for difficult couplings involves a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich biaryl phosphine ligand such as SPhos, XPhos, or RuPhos.[3][4] These systems are known to be effective for coupling challenging heteroaryl halides.[3]

Q2: How do I choose the right base?

A2: The base plays a critical role in activating the boronic acid for transmetalation.[12] A screening of different bases is highly recommended.[4]

  • K₂CO₃: A common, cost-effective choice that works well in many cases.[1]

  • K₃PO₄: Often more effective for challenging or electron-deficient substrates.[7][8]

  • Cs₂CO₃: A strong base that can be effective but is more expensive.

  • Organic Bases (e.g., Et₃N): Generally less effective for Suzuki couplings as they are often not strong enough to promote efficient transmetalation.

Q3: Can I run the reaction under air?

A3: It is strongly discouraged. While some highly robust catalyst systems may show some activity, performing the reaction under an inert atmosphere (Nitrogen or Argon) is critical for reproducibility and optimal results.[1] Oxygen leads to the oxidation and deactivation of the active Pd(0) catalyst and promotes the homocoupling of the boronic acid, both of which will lower your yield.[1][2]

Q4: My bromopyridine has other functional groups. Will they interfere?

A4: The Suzuki coupling is known for its excellent functional group tolerance.[7] However, certain groups can be problematic. For example, substrates with acidic protons (like free N-H on an aminopyridine) may require a stronger base or N-protection.[11] Highly sensitive groups like aldehydes may not be stable under prolonged heating or strongly basic conditions.[2] In such cases, running the reaction at the lowest possible temperature for the shortest time is advisable.

Key Parameter Optimization

The following tables provide general starting points for reaction conditions. Optimization for each specific substrate is crucial.

Table 1: Recommended Catalyst & Ligand Systems

Palladium SourceLigandTypical Loading (mol%)Notes
Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhos1-3 (Pd), 2-6 (Ligand)Excellent for electron-deficient and sterically hindered bromopyridines.[1]
Pd(PPh₃)₄None2-5A classic, air-sensitive catalyst. May be less effective for challenging substrates.[4][7]
PdCl₂(dppf)None2-5A robust and reliable catalyst, often effective for a wide range of couplings.[4]

Table 2: Common Base & Solvent Combinations

Base (Equivalents)Solvent SystemTemperature (°C)Suitability
K₂CO₃ (2-3)Toluene/H₂O or Dioxane/H₂O80-110A general and cost-effective starting point.[1][7]
K₃PO₄ (2-3)Dioxane/H₂O or Toluene90-110Often superior for difficult couplings with electron-deficient partners.[4][7]
Cs₂CO₃ (2-3)Dioxane or THF80-100A strong base, can be effective when others fail.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_oxadd Oxidative Addition cluster_trans Transmetalation cluster_redel Reductive Elimination pd0 Pd(0)L₂ (Active Catalyst) ox_add_intermediate Pyr-Pd(II)L₂-Br pd0->ox_add_intermediate  + Pyr-Br trans_intermediate Pyr-Pd(II)L₂-Ar ox_add_intermediate->trans_intermediate  + Ar-B(OH)₃⁻ trans_intermediate->pd0 product Pyr-Ar trans_intermediate->product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol

This protocol is a starting point and should be optimized for your specific substrates.

Reagents & Equipment:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)[4]

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and Ligand (e.g., SPhos, 4 mol%)[4]

  • Base (e.g., K₃PO₄, 2.0 equiv)[4]

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1)[4]

  • Flame-dried Schlenk flask or microwave vial with a stir bar

Procedure (Conventional Heating):

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[4]

  • In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the Schlenk flask.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.[4]

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[4]

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Navigating the Synthesis of 5-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis and purification of 5-Bromopyrido[3,4-b]pyrazine. This molecule is a valuable building block in medicinal chemistry and drug discovery, often used in the development of novel therapeutic agents.[1] Its successful synthesis is crucial, yet the process can be prone to side reactions that complicate purification and reduce yield.

This guide is structured to provide direct, actionable advice for researchers encountering common issues. We will delve into the causality behind the formation of frequent side products and offer validated strategies to mitigate them, ensuring the integrity of your experimental outcomes.

Section 1: Troubleshooting Guide - Common Impurities and Side Products

This section addresses the most frequently encountered challenges during the synthesis of this compound, which is typically achieved through the cyclocondensation of 3,4-diamino-5-bromopyridine with glyoxal.

Q1: My final product is contaminated with an isomeric bromo-pyridopyrazine. What is the source of this impurity?

A1: The presence of a regioisomeric final product almost invariably points to impurities in your starting material, specifically the 3,4-diamino-5-bromopyridine.

  • Causality: The synthesis of this diamine precursor often begins with the bromination of 2-aminopyridine. This electrophilic substitution favors the 5-position, but can also produce a small quantity of the 3,5-dibromo regioisomer.[2] If this dibromo-intermediate is carried through the subsequent nitration and reduction steps, it will result in an isomeric diaminopyridine that also participates in the cyclocondensation, leading to an undesired isomeric product in your final mixture.

  • Troubleshooting & Prevention:

    • Starting Material Analysis: Before beginning the condensation, rigorously analyze your 3,4-diamino-5-bromopyridine precursor using ¹H NMR and LC-MS to confirm its isomeric purity.

    • Purification of Precursors: If isomers are detected, purify the precursor (or its own synthetic intermediates) via column chromatography or recrystallization.[3] Ensuring the purity of this key starting material is the most effective way to prevent this side product.

Q2: I'm observing a significant amount of insoluble, high-molecular-weight material (tar or polymer) in my reaction vessel. What is happening?

A2: This is a classic sign of polymerization, which can be caused by the glyoxal reactant or, less commonly, the product itself under harsh conditions.

  • Causality: Glyoxal, a highly reactive dialdehyde, can readily undergo self-polymerization (aldol-type reactions) to form complex polymeric acetals, especially in the presence of strong acid or base catalysts or at elevated temperatures.[4] Furthermore, glyoxal exists as a hydrate in aqueous solutions, and the kinetics of its reaction can be complex.[5]

  • Troubleshooting & Prevention:

    • Control Reaction Temperature: Maintain the recommended reaction temperature. Avoid excessive heating, which accelerates polymerization.

    • Optimize Catalyst Concentration: If using an acid catalyst, ensure it is used in catalytic, not stoichiometric, amounts. Titrate the optimal concentration to favor cyclization over polymerization.

    • Control Reactant Addition: Consider a slow, controlled addition of glyoxal to the solution of the diamine. This keeps the instantaneous concentration of free glyoxal low, minimizing its self-reaction.

    • Solvent Choice: Perform the reaction in a solvent that effectively dissolves the diamine but does not promote glyoxal side reactions. Alcohols like ethanol are common, but be aware that they can form hemiacetals with glyoxal.[6]

Q3: My mass spectrum shows a persistent peak at M+16 relative to the expected product mass. What is this impurity?

A3: An M+16 peak is a strong indicator of N-oxide formation. The pyrazine and pyridine rings contain basic nitrogen atoms that are susceptible to oxidation.

  • Causality: This can occur if the reaction is exposed to oxidizing conditions. Sources of oxidation can include certain grades of solvents that contain peroxide impurities, prolonged exposure to air at high temperatures, or the presence of unintentional oxidizing agents. Some reagents used in precursor synthesis, if not fully removed, could also cause this. For instance, some syntheses of related heterocycles use mCPBA, a deliberate oxidizing agent, to form N-oxides.[7]

  • Troubleshooting & Prevention:

    • Use High-Purity Solvents: Use freshly distilled or inhibitor-free solvents to eliminate peroxides.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation, especially if the reaction requires prolonged heating.[8]

    • Quench and Workup: Ensure that any potential oxidizing agents from previous steps are thoroughly removed or quenched before proceeding to the cyclocondensation.

Q4: I am attempting a direct bromination of pyrido[3,4-b]pyrazine and obtaining a mixture of mono- and di-brominated products. How can I improve selectivity for the 5-bromo product?

A4: Direct bromination of an activated heterocyclic system is often difficult to control and can lead to over-bromination.[9] The initial bromination may not sufficiently deactivate the ring system to prevent a second electrophilic attack.

  • Causality: Highly reactive brominating agents like elemental bromine (Br₂) are powerful but often unselective.[10] Once the first bromine atom is added, the molecule is still susceptible to further bromination, leading to di-bromo impurities.

  • Troubleshooting & Prevention:

    • Stoichiometric Control: Use no more than 1.0 equivalent of the brominating agent. A slight substoichiometric amount (e.g., 0.95 eq) may be optimal, accepting a lower conversion for higher purity.

    • Milder Reagents: Switch to a less reactive, more selective brominating agent. N-Bromosuccinimide (NBS) is a common alternative to Br₂ and often provides better control.[11]

    • Lower Reaction Temperature: Perform the bromination at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C or even lower). This increases selectivity by favoring the reaction with the lower activation energy (mono-bromination).[11]

Troubleshooting Summary Table
Problem ObservedLikely CauseSuggested Solution(s)
Isomeric Bromo-ProductImpure 3,4-diamino-5-bromopyridine starting material.Analyze and purify the diamine precursor before condensation.
Polymer/Tar FormationSelf-condensation of glyoxal reactant.Control temperature, optimize catalyst loading, use slow addition of glyoxal.
M+16 Peak in Mass SpecN-Oxide formation.Use high-purity solvents; run the reaction under an inert atmosphere.
Di-brominated ProductOver-bromination during direct halogenation.Use a milder reagent (NBS), precise stoichiometry, and lower reaction temperature.

Section 2: Visualizing Reaction Pathways

Understanding the desired reaction in the context of potential side reactions is critical. The following diagrams illustrate these pathways.

reaction_pathway cluster_start Starting Materials cluster_products Products Diamine_Pure 3,4-Diamino-5-bromopyridine Product_Desired This compound Diamine_Pure->Product_Desired + Glyoxal (Desired Path) Diamine_Impure Isomeric Diamine Impurity Product_Isomer Isomeric Side Product Diamine_Impure->Product_Isomer + Glyoxal (Side Reaction) Glyoxal Glyoxal Glyoxal->Product_Desired Glyoxal->Product_Isomer

Caption: Main reaction vs. side reaction from an impure precursor.

troubleshooting_workflow cluster_observe Observation cluster_identify Identification cluster_action Action Start Analyze Final Product Impurity_Isomer Isomeric Impurity? Start->Impurity_Isomer Impurity_Polymer Polymer/Tar? Impurity_Isomer->Impurity_Polymer No Action_SM Purify Starting Diamine Impurity_Isomer->Action_SM Yes Impurity_Oxide M+16 Peak? Impurity_Polymer->Impurity_Oxide No Action_Conditions Optimize Reaction Conditions (Temp, Catalyst, Addition) Impurity_Polymer->Action_Conditions Yes Action_Inert Use Inert Atmosphere & Pure Solvents Impurity_Oxide->Action_Inert Yes Success Achieve Pure Product Impurity_Oxide->Success No Action_SM->Success Action_Conditions->Success Action_Inert->Success

Caption: A logical workflow for troubleshooting common side products.

Section 3: Optimized Experimental Protocol

This protocol describes the synthesis of this compound from 3,4-diamino-5-bromopyridine, incorporating best practices to minimize side product formation.

Materials:

  • 3,4-diamino-5-bromopyridine (High Purity, >98%)

  • Glyoxal (40% solution in H₂O)

  • Ethanol (Anhydrous)

  • Glacial Acetic Acid (Catalyst)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diamino-5-bromopyridine (1.0 eq).

  • Dissolution: Add anhydrous ethanol to dissolve the diamine completely. Purge the flask with nitrogen and maintain a positive nitrogen pressure throughout the reaction.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.

  • Reactant Addition: Begin stirring the solution. Slowly add the 40% aqueous glyoxal solution (1.1 eq) dropwise over 15-20 minutes at room temperature. A slow addition rate is critical to prevent glyoxal polymerization.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Add water to the residue, which may cause the product to precipitate. If it does not, adjust the pH to ~7-8 with a mild base like sodium bicarbonate solution to induce precipitation.

  • Purification: Collect the crude solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by silica gel column chromatography (using a solvent system like dichloromethane/ethanol) or recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound.[7]

Section 4: References

  • (No author provided). (n.d.). 2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses. 12

  • (No author provided). (n.d.). 2,3-Diaminopyridine synthesis. ChemicalBook. 13

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-parasitic agents. Arkivoc, 2023(vii), 202312124. 2

  • (No author provided). (2014). Method for preparing 2,3-diamino pyridine. Google Patents. 14

  • (No author provided). (n.d.). 2,3-Diaminopyridine 95 452-58-4. Sigma-Aldrich. 15

  • Li, M., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(21), 5196. 11

  • (No author provided). (n.d.). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. The Royal Society of Chemistry. 7

  • (No author provided). (n.d.). Four‐Component Cyclocondensation of Aminodiazines, Glyoxal, Formaldehyde, and Methanol to Imidazolidines. ResearchGate. 6

  • (No author provided). (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. 3

  • (No author provided). (n.d.). This compound | CAS 1159829-75-0. Benchchem. 1

  • Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6296. 8

  • (No author provided). (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. 16

  • (No author provided). (2020). [12][13][17]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. MDPI. 18

  • (No author provided). (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. 19

  • (No author provided). (n.d.). The synthesis of 5H-pyrrolo [3,4-b] pyrazine. ResearchGate. 20

  • (No author provided). (n.d.). This compound | C7H4BrN3 | CID 71299541. PubChem. 21

  • (No author provided). (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. ResearchGate. 9

  • Anisova, E. A., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(4), 1198. 4

  • Thornalley, P. J., et al. (1996). Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. Biochemical Pharmacology, 51(9), 1181-1187. 5

  • (No author provided). (n.d.). Bromination. ACS Green Chemistry Institute Pharmaceutical Roundtable. 22

  • (No author provided). (2025). Minimizing dibromo impurity formation during halogenation. BenchChem. 10

References

"byproduct identification and minimization in pyridopyrazine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridopyrazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of pyridopyrazines. Our focus is on the practical challenges of identifying and minimizing byproduct formation to enhance yield, purity, and overall process efficiency.

Introduction: The Challenge of Selectivity in Pyridopyrazine Synthesis

Pyridopyrazines are a critical class of heterocyclic compounds in pharmaceutical and materials science.[1][2][3] The most common synthetic route involves the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. While seemingly straightforward, this reaction is often plagued by challenges related to regioselectivity and the formation of various byproducts. This guide will equip you with the knowledge to anticipate, identify, and mitigate these issues.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of pyridopyrazines, presented in a question-and-answer format.

Issue 1: Formation of Regioisomers with Unsymmetrical Dicarbonyls

Question: I am reacting 2,3-diaminopyridine with an unsymmetrical α-ketoaldehyde, and I'm obtaining a mixture of two isomeric pyridopyrazines. How can I control the regioselectivity of this reaction?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical 1,2-dicarbonyl compounds.[4] The two amino groups of the diaminopyridine have different reactivities, and the two carbonyl groups of your reactant also differ in electrophilicity. The final product ratio is often a result of a complex interplay between kinetic and thermodynamic control.

Causality and Strategic Solutions:

  • Understanding the Mechanism: The initial condensation can occur at either amino group of the diaminopyridine with either carbonyl group of the dicarbonyl compound. The subsequent cyclization and oxidation lead to the formation of the two possible regioisomers. The relative nucleophilicity of the amino groups and the electrophilicity of the carbonyl groups, as well as the stability of the intermediates, will dictate the product ratio.

  • Strategic Adjustments to Favor a Single Isomer:

    • Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled product, potentially increasing the yield of one isomer over the other.[4]

    • pH Modification: The pH of the reaction medium can influence the nucleophilicity of the amino groups. Acidic catalysis can protonate the pyridine nitrogen, altering the electron density and reactivity of the amino groups. Experimenting with acidic (e.g., acetic acid, trifluoroacetic acid) or basic conditions may shift the equilibrium towards a desired isomer.[4]

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. It is advisable to screen different solvents to assess their impact on regioselectivity.

Diagram: Regioisomer Formation in Pyrido[2,3-b]pyrazine Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Diaminopyridine 2,3-Diaminopyridine Intermediate_A Intermediate A Diaminopyridine->Intermediate_A Condensation Intermediate_B Intermediate B Diaminopyridine->Intermediate_B Condensation Dicarbonyl Unsymmetrical 1,2-Dicarbonyl Dicarbonyl->Intermediate_A Dicarbonyl->Intermediate_B Regioisomer_1 Regioisomer 1 Intermediate_A->Regioisomer_1 Cyclization & Oxidation Regioisomer_2 Regioisomer 2 Intermediate_B->Regioisomer_2 Cyclization & Oxidation

Caption: Formation of two regioisomers from unsymmetrical reactants.

Issue 2: Low Yield of the Desired Pyridopyrazine

Question: My reaction is sluggish, and the overall yield of the pyridopyrazine is very low, even though I see consumption of my starting materials on TLC. What could be the issue?

Answer: Low yields can be attributed to several factors, including incomplete reaction, degradation of the product, or the formation of soluble, hard-to-detect byproducts.

Troubleshooting Workflow:

  • Incomplete Cyclization: The initial condensation may occur, but the subsequent cyclization to form the pyridopyrazine ring might be slow or incomplete.

    • Solution: Ensure adequate reaction time and temperature. In some cases, a dehydrating agent can help drive the cyclization to completion.

  • Side Reactions of Starting Materials: Diaminopyridines can be susceptible to oxidation or other side reactions under harsh conditions.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Product Degradation: The pyridopyrazine product itself might not be stable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases.

    • Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.

Diagram: Troubleshooting Low Yields

G Start Low Yield of Pyridopyrazine Check_Completion Is the reaction going to completion? Start->Check_Completion Check_Degradation Is the product degrading? Check_Completion->Check_Degradation Yes Optimize_Conditions Optimize reaction time, temperature, and catalysts. Check_Completion->Optimize_Conditions No Check_Byproducts Are there significant byproducts? Check_Degradation->Check_Byproducts No Milder_Conditions Use milder reaction conditions. Check_Degradation->Milder_Conditions Yes Identify_Minimize Identify and minimize byproducts. Check_Byproducts->Identify_Minimize Yes

Caption: A decision tree for troubleshooting low product yields.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are some common byproducts in pyridopyrazine synthesis, besides regioisomers?

A1: While regioisomers are a primary concern with unsymmetrical precursors, other byproducts can arise from side reactions of the starting materials or intermediates. These can include:

  • Products of Incomplete Reaction: Mono-condensation products where only one amino group has reacted.

  • Over-oxidation Products: If the reaction conditions are too harsh, the pyridopyrazine ring can be further oxidized.

  • Self-condensation of Dicarbonyls: Some dicarbonyl compounds can self-condense under certain conditions.

  • Polymerization: Tarry, insoluble materials can form, especially at high temperatures.

Q2: How can I identify the byproducts in my reaction mixture?

A2: A combination of analytical techniques is often necessary for unambiguous byproduct identification:

  • Thin-Layer Chromatography (TLC): For initial assessment of the number of components in your mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the different components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation of the major components after purification.[5][6]

  • High-Performance Liquid Chromatography (HPLC): For quantifying the ratio of products and byproducts.

Q3: What are the best methods for purifying pyridopyrazines from reaction byproducts?

A3: The choice of purification method depends on the nature of the byproducts:

  • Column Chromatography: This is the most common method for separating regioisomers and other byproducts with different polarities.

  • Recrystallization: If the desired product is a solid and has significantly different solubility from the impurities, recrystallization can be a highly effective purification technique.

  • Preparative HPLC: For difficult separations or when high purity is required, preparative HPLC can be employed.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Pyrido[2,3-b]pyrazine Synthesis

This protocol provides a general starting point for the synthesis of pyrido[2,3-b]pyrazines. Optimization of solvent, temperature, and catalyst may be required for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve 2,3-diaminopyridine (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.

  • Reaction Conditions:

    • If using a neutral solvent like ethanol, the reaction may require heating to reflux for several hours.

    • If using an acidic solvent like acetic acid, the reaction may proceed at a lower temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Protocol 2: Analytical Identification of Byproducts by LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).

  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Mass Range: Scan a range that includes the expected molecular weights of the product and potential byproducts.

  • Data Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra to identify the molecular weights of the components in the mixture.

Data Presentation

Table 1: Influence of Reaction Conditions on Regioselectivity (Hypothetical Data)

EntrySolventTemperature (°C)CatalystRatio of Regioisomer 1 : Regioisomer 2
1Ethanol80None1 : 1
2Acetic Acid80None3 : 1
3Ethanol25p-TSA1.5 : 1
4Acetic Acid25None5 : 1

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst deactivation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental concepts related to catalyst deactivation in the cross-coupling of bromopyridines.

Q1: Why are cross-coupling reactions with bromopyridines often more challenging than with other aryl bromides?

A1: The primary challenge arises from the pyridine nitrogen itself. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst.[1][2] This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity, a phenomenon often referred to as catalyst poisoning.[1][2] The electron-deficient nature of the pyridine ring can also influence the rates of key steps in the catalytic cycle, such as oxidative addition.[3]

Q2: What are the most common signs of catalyst deactivation in my reaction?

A2: Common indicators of catalyst deactivation include:

  • Low or no product yield: This is the most obvious sign that the catalyst is not performing efficiently.

  • Stalled reaction: The reaction proceeds initially but then stops before the starting materials are fully consumed.

  • Formation of side products: Significant amounts of byproducts, such as homocoupled products or debrominated starting material (hydrodehalogenation), can indicate that the desired catalytic cycle is being disrupted.[1]

  • Inconsistent results: High variability in yield and reaction time between seemingly identical experiments can point to issues with catalyst activity.

Q3: How does the choice of ligand impact catalyst deactivation?

A3: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[4] For bromopyridine couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, RuPhos, and XPhos) are often effective.[1] These ligands can promote the desired catalytic cycle by:

  • Steric hindrance: The bulkiness of the ligand can disfavor the coordination of the pyridine nitrogen to the palladium center.[5]

  • Electronic effects: Electron-donating ligands increase the electron density on the palladium, which can facilitate the oxidative addition step and promote reductive elimination.[6]

  • Stability: Well-designed ligands can prevent the formation of inactive palladium species and catalyst agglomeration.[7]

Q4: Can the base I use contribute to catalyst deactivation?

A4: Yes, the choice of base is critical and can influence catalyst stability.[8] While a base is necessary to facilitate the transmetalation step in many cross-coupling reactions (like Suzuki-Miyaura), an inappropriate base can lead to side reactions or catalyst decomposition.[8] For instance, very strong bases can sometimes react with the solvent or starting materials, leading to impurities that can poison the catalyst. In some cases, weaker bases or the use of soluble organic bases can be advantageous, especially with sensitive substrates.[9][10]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific problems encountered during the cross-coupling of bromopyridines.

Guide 1: Problem - Low or No Product Yield

A low or nonexistent yield is a common and frustrating issue. This guide will help you systematically diagnose the potential causes.

Step 1: Verify the Integrity of Your Reagents and Reaction Setup

  • Purity of Bromopyridine: Impurities in the starting material can act as catalyst poisons.[1] Consider repurifying your bromopyridine substrate by recrystallization or column chromatography.

  • Solvent and Reagent Dryness: Water and oxygen can deactivate the palladium catalyst, especially the active Pd(0) species.[1] Ensure your solvent is anhydrous and properly degassed. All solid reagents should be dried before use.

  • Inert Atmosphere: Maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration is crucial to prevent catalyst oxidation.[1]

Step 2: Re-evaluate Your Catalyst System

  • Palladium Precatalyst: If you are generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider switching to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern palladacycle precatalyst.[11] Precatalysts often provide more consistent and reproducible results.[12]

  • Ligand Screening: If your current ligand is not effective, screen a panel of bulky, electron-rich phosphine ligands. The optimal ligand can be highly substrate-dependent.

Ligand FamilyCommon ExamplesKey Features
Buchwald BiarylphosphinesSPhos, RuPhos, XPhos, BrettPhosBulky, electron-rich, generally effective for C-N and C-C couplings.
Josiphos-typeJosiphosFerrocene-based, often used in asymmetric catalysis.
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong sigma-donors, form robust catalysts.[8]

Step 3: Optimize Reaction Parameters

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.

  • Base Selection: The choice of base can significantly impact the reaction outcome. If you are using a strong inorganic base like K₂CO₃ or Cs₂CO₃, consider trying a soluble organic base like DBU, or a weaker inorganic base like KF.[10][13]

  • Solvent: The solvent can influence the solubility of reagents and intermediates, as well as the stability of the catalyst. Common solvents for cross-coupling include toluene, dioxane, and THF. A solvent screen may be necessary.

Guide 2: Problem - Significant Formation of Debrominated Byproduct (Hydrodehalogenation)

The presence of a significant amount of the debrominated pyridine is a common side reaction.

Understanding the Cause: Hydrodehalogenation occurs when the aryl-palladium intermediate reacts with a hydride source in the reaction mixture instead of the desired coupling partner.[1]

Potential Hydride Sources:

  • Impurities in the solvent (e.g., alcohols in ethers).

  • Water or other protic impurities.

  • The boronic acid or its decomposition products in Suzuki-Miyaura coupling.

  • The amine coupling partner in Buchwald-Hartwig amination.

Troubleshooting Steps:

  • Rigorous Control of Reaction Conditions:

    • Use freshly distilled and thoroughly degassed solvents.

    • Ensure all reagents are anhydrous.

    • Maintain a strict inert atmosphere.

  • Modify the Reaction System:

    • Change the Base: In some cases, the choice of base can influence the rate of hydrodehalogenation.

    • Add a Hydride Scavenger: In some instances, small amounts of a mild oxidant can help to suppress hydrodehalogenation, but this should be approached with caution as it can also oxidize the catalyst.

    • Adjust Stoichiometry: Using a slight excess of the coupling partner (e.g., boronic acid) may favor the desired cross-coupling pathway.

Guide 3: Problem - Reaction Stalls Before Completion

A reaction that starts but does not go to completion is a classic sign of catalyst deactivation over time.

Understanding the Cause: The catalyst is initially active but is gradually converted into an inactive form during the course of the reaction.

Troubleshooting Workflow:

G cluster_conditions Reaction Conditions cluster_catalyst Catalyst System start Reaction Stalls check_purity Re-verify Reagent and Solvent Purity start->check_purity check_inert Ensure Rigorous Inert Atmosphere check_purity->check_inert If purity is confirmed lower_temp Lower Reaction Temperature check_inert->lower_temp If atmosphere is good change_ligand Switch to a More Robust Ligand lower_temp->change_ligand If stalling persists change_precatalyst Use a More Stable Precatalyst change_ligand->change_precatalyst If stalling persists increase_loading Increase Catalyst Loading (as a last resort) change_precatalyst->increase_loading If stalling persists success Reaction Goes to Completion increase_loading->success

Caption: Troubleshooting workflow for a stalled reaction.

Detailed Explanation of the Workflow:

  • Start with the Basics: Always begin by confirming the purity of your reagents and the integrity of your reaction setup, as impurities are a frequent cause of gradual catalyst poisoning.

  • Lower the Temperature: High temperatures can lead to thermal decomposition of the catalyst. Running the reaction at a lower temperature for a longer duration may improve catalyst lifetime.

  • Enhance Catalyst Stability: If the problem persists, focus on the catalyst system itself. A more robust ligand or a more stable precatalyst can resist deactivation pathways that occur over the course of the reaction.

  • Increase Catalyst Loading: As a final measure, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes compensate for slow deactivation and drive the reaction to completion. However, this is not a substitute for addressing the root cause of the deactivation.

III. Key Catalyst Deactivation Pathways

A fundamental understanding of how palladium catalysts deactivate can inform your troubleshooting strategies.

1. Coordination of Pyridine Nitrogen: As previously mentioned, the pyridine nitrogen can bind to the palladium center, forming catalytically inactive complexes.[1][2]

2. Oxidative Addition and Reductive Elimination Issues:

  • Slow Oxidative Addition: The first step in the catalytic cycle, the oxidative addition of the bromopyridine to the Pd(0) center, can be slow for electron-deficient pyridines.[3][14][15]

  • Difficult Reductive Elimination: The final step, reductive elimination to form the C-C or C-N bond and regenerate the Pd(0) catalyst, can also be challenging, leading to the accumulation of stable Pd(II) intermediates.[6][16][17]

3. Formation of Palladium Black: The precipitation of palladium black (finely divided palladium metal) is a clear sign of catalyst decomposition. This can be caused by:

  • Unstable ligand-palladium complexes.

  • High reaction temperatures.

  • The presence of impurities.

4. β-Hydride Elimination: In couplings involving alkyl groups with β-hydrogens, β-hydride elimination can be a competing deactivation pathway, leading to the formation of olefins and a palladium-hydride species.[18][19][20] While less common with aryl couplings, it can be relevant when using certain alkyl-containing coupling partners.

Catalytic Cycle and Deactivation Pathways Diagram:

G pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition (Ar-Pd(II)-Br)L_n pd0->ox_add + Ar-Br poisoning Pyridine Coordination (Inactive Complex) pd0->poisoning Pyridine pd_black Palladium Black (Decomposition) pd0->pd_black Decomposition transmetal Transmetalation (Ar-Pd(II)-R)L_n ox_add->transmetal + R-M ox_add->poisoning Pyridine red_elim Reductive Elimination transmetal->red_elim beta_hydride β-Hydride Elimination transmetal->beta_hydride If R has β-H red_elim->pd0 product Ar-R (Product) red_elim->product

Caption: Simplified catalytic cycle with major deactivation pathways.

IV. Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Bromopyridine

This protocol provides a starting point for optimization.

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the bromopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.[21]

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.5 M with respect to the bromopyridine) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[21]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[21]

Protocol 2: General Procedure for a Buchwald-Hartwig Amination of a Bromopyridine
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.).

  • Reagent Addition: Add the bromopyridine (1.0 equiv.). Seal the tube and evacuate and backfill with inert gas (repeat 3 times). Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.3 equiv.).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring and Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.

V. References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.

  • ACS Publications. (n.d.). Transition-Metal-Free Coupling Reactions. Retrieved from --INVALID-LINK--

  • Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2849–2859.

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., & Macgregor, S. A. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 125(43), 13311–13324.

  • ACS Publications. (n.d.). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

  • Preprints.org. (2024). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2022). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 249-258.

  • Wikipedia. (n.d.). β-Hydride elimination. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. Retrieved from --INVALID-LINK--

  • StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2021). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions, 50(4), 1367-1374.

  • ResearchGate. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Retrieved from --INVALID-LINK--

  • Wiley. (2018). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. Retrieved from --INVALID-LINK--

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization for transition-metal-free cross-coupling reaction between.... Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Palladium-Catalyzed Diastereoselective Cross-Coupling of Two Aryl Halides via C–H Activation: Synthesis of Chiral Eight-Membered Nitrogen Heterocycles. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization. Retrieved from --INVALID-LINK--

  • The Mirica Group - University of Illinois. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Retrieved from --INVALID-LINK--

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2014). Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. Chemical Communications, 50(54), 7148-7151.

  • ACS Publications. (n.d.). Overcoming the “Oxidant Problem”: Strategies to Use O2 as the Oxidant in Organometallic C–H Oxidation Reactions Catalyzed by Pd (and Cu). Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from --INVALID-LINK--

  • csbsju. (n.d.). oxidative addition and palladium coupling. Retrieved from --INVALID-LINK--

  • PubMed. (2000). Suppressed Beta-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-arylmethylpyrrolidines. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from --INVALID-LINK--

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from --INVALID-LINK--

  • MDPI. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6046-6075.

  • ACS Publications. (n.d.). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

  • Macmillan Group. (2013). Mechanistic Insights into Cross Coupling Reactions. Retrieved from --INVALID-LINK--

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Retrieved from --INVALID-LINK--

  • YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Reductive Elimination of Aryl Halides from Palladium(II). Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reductive Elimination of Aryl Halides from Palladium(II). Retrieved from --INVALID-LINK--

References

"managing reaction conditions for selective pyridopyrazine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyridopyrazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyridopyrazines are a critical class of N-heterocycles, forming the core of numerous biologically active compounds and functional materials.[1][2] Their synthesis, while versatile, can present challenges in controlling selectivity and maximizing yield.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. Our goal is to explain the causality behind experimental choices, providing you with the expertise to rationalize and optimize your reaction conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing both diagnostic advice and actionable protocols.

Q1: My reaction yield is extremely low or I'm getting no desired product. What are the primary factors to investigate?

Low or no yield is a common but solvable problem, often stemming from one of several key areas. A systematic approach is the most effective way to diagnose the issue.[3][4][5]

Answer:

Several factors could be responsible. Systematically evaluate the following:

  • Purity and Integrity of Starting Materials: This is the most frequent cause of reaction failure. Impurities in your diamine or dicarbonyl precursors can inhibit catalysts or lead to dominant side reactions.[4]

    • Recommendation: Verify the purity of your starting materials (e.g., 2,3-diaminopyridine, 1,2-diketones) by NMR or LC-MS. If necessary, purify them by recrystallization or column chromatography before use.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Temperature: Many condensation reactions for pyrazine synthesis require heat to proceed.[3] However, excessive temperatures can cause degradation of reactants or products.[3][6] For instance, some copper-chromite catalyzed reactions can cause ring breakdown above 450°C.[6]

    • Reaction Time: Insufficient time may lead to incomplete conversion, while prolonged heating can promote byproduct formation.[3]

    • Recommendation: Monitor your reaction by Thin Layer Chromatography (TLC) or LC-MS at regular intervals to determine the optimal reaction time. If no product is forming, consider a stepwise increase in temperature.

  • Incorrect pH or Base/Acid Stoichiometry: The pH of the reaction medium can be critical.[3][7]

    • For reactions involving amine salts, a base is required to liberate the free, nucleophilic amine.[7]

    • In acid-catalyzed cyclizations, the concentration of the acid can dramatically affect the rate and outcome.

    • Recommendation: If using an amine salt, ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is added.[7][8] For base-catalyzed reactions, such as those using potassium tert-butoxide, ensure the base is fresh and added under anhydrous conditions.[9]

  • Atmospheric Contamination: Oxygen can interfere with certain catalytic cycles or oxidize sensitive reagents. Water can hydrolyze intermediates or quench moisture-sensitive reagents and catalysts.[7]

    • Recommendation: If using air- or moisture-sensitive catalysts (e.g., palladium complexes, strong bases), ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Below is a workflow to guide your troubleshooting process for low-yield reactions.

G start Start: Low/No Yield check_reactants Verify Purity & Integrity of Starting Materials (NMR, LC-MS) start->check_reactants reactants_ok Reactants Pure? check_reactants->reactants_ok purify Purify/Re-characterize Starting Materials reactants_ok->purify No check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) reactants_ok->check_conditions Yes purify->check_reactants conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_temp Optimize Temperature: - Incremental increase - Monitor by TLC/LC-MS conditions_ok->optimize_temp No check_reagents Evaluate Catalyst & Solvent conditions_ok->check_reagents Yes optimize_time Optimize Reaction Time: - Time course study optimize_temp->optimize_time inert_atm Ensure Inert Atmosphere & Anhydrous Solvents optimize_time->inert_atm inert_atm->check_conditions reagents_ok Catalyst/Solvent Appropriate? check_reagents->reagents_ok screen_catalysts Screen Alternative Catalysts (e.g., Lewis acids, Metals) reagents_ok->screen_catalysts No end_success Yield Improved reagents_ok->end_success Yes screen_solvents Screen Solvents with Varying Polarity screen_catalysts->screen_solvents screen_solvents->check_reagents

Caption: Troubleshooting decision tree for low pyrazine yields.[3]

Q2: My reaction produces a mixture of regioisomers. How can I improve the regioselectivity?

Achieving high regioselectivity is fundamental to an efficient synthesis. The formation of isomers complicates purification and reduces the yield of the target molecule.

Answer:

Regioselectivity in pyridopyrazine synthesis is typically governed by the interplay of electronic effects, steric hindrance, and reaction conditions.[10][11]

  • Electronic Effects of Substituents: The electronic properties of substituents on both the diaminopyridine and the dicarbonyl component are paramount.

    • In the condensation of a substituted 2,3-diaminopyridine with an unsymmetrical 1,2-diketone, the more nucleophilic amino group will preferentially attack the more electrophilic carbonyl carbon.

    • Recommendation: Analyze the electronic nature of your substrates. Electron-donating groups on the pyridine ring will enhance the nucleophilicity of the adjacent amino groups. Electron-withdrawing groups on the diketone will increase the electrophilicity of the carbonyl carbons. Quantum chemistry calculations can help predict the outcome by comparing the energy barriers for the different reaction pathways.[10][12]

  • Steric Hindrance: Bulky substituents near a reactive site can block the approach of another reactant, favoring reaction at a less hindered position.

    • Recommendation: If you are getting a mixture, consider if a more sterically demanding substituent could be used on either precursor to favor one isomer. For example, replacing a methyl group with an isopropyl group on the diketone could significantly influence the selectivity.

  • Catalyst Control: The choice of catalyst can dramatically influence the regiochemical outcome.

    • Lewis acid catalysts can coordinate to one of the carbonyl groups, selectively enhancing its electrophilicity.

    • In metal-catalyzed cross-coupling reactions, the ligand bound to the metal center plays a crucial role in controlling the regioselectivity.

    • Recommendation: Screen a variety of catalysts. For condensation reactions, try different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Iodine).[13] For coupling reactions, screen different palladium catalysts and ligands.[14]

  • Solvent and Temperature Effects: The polarity of the solvent can stabilize one transition state over another, influencing the isomeric ratio.[11] Similarly, temperature can affect the selectivity; lower temperatures often favor the thermodynamically more stable product.[11]

    • Recommendation: Screen a range of solvents with different polarities (e.g., non-polar toluene vs. polar DMF).[11][15] Attempt the reaction at a lower temperature to see if selectivity improves.

G cluster_reactants Reactant Properties cluster_conditions Reaction Conditions A Electronic Effects (EDG vs EWG) Outcome Regioselective Pyridopyrazine Synthesis A->Outcome B Steric Hindrance (Bulky Groups) B->Outcome C Catalyst Choice (Lewis Acid, Metal) C->Outcome D Solvent Polarity D->Outcome E Temperature E->Outcome

Caption: Key factors influencing regioselectivity in synthesis.

Q3: I'm having difficulty purifying my final product. What are the best strategies for isolating pyridopyrazines?

Purification can be challenging due to the polarity of the pyridopyrazine core and the potential for co-eluting byproducts or regioisomers.[4][16]

Answer:

A multi-step purification strategy is often required.

  • Work-up Procedure: A proper aqueous work-up is the first line of defense. It is crucial for removing inorganic salts, catalysts, and highly polar impurities. This typically involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate or dichloromethane), washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[4]

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is the standard choice.[4][16] For very polar compounds, alumina (neutral or basic) or C18-bonded silica (reverse-phase) can be effective.[16][17]

    • Mobile Phase (Eluent): A systematic approach to eluent selection is critical. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol).[4][16] A gradient elution is often more effective than an isocratic one for separating complex mixtures.

  • Recrystallization: If you have a solid product with moderate purity (>90%), recrystallization is an excellent technique for obtaining highly pure material. The key is to find a single solvent or a binary solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble.

  • Liquid-Liquid Extraction (LLE): This can be highly effective for separating compounds with different acid/base properties or polarities. For instance, extraction with hexane can sometimes selectively remove non-polar byproducts, leaving the desired pyrazine in the aqueous or more polar organic layer.[16][18]

Purification TechniqueBest ForKey Considerations
Column Chromatography Separating mixtures of compounds (isomers, byproducts).Choice of stationary and mobile phase is critical. Gradient elution is often necessary.[4][16]
Recrystallization Purifying solid products that are already >90% pure.Requires finding a suitable solvent system through screening.
Liquid-Liquid Extraction Removing impurities with significantly different polarity or pKa.Multiple extractions are often needed for high efficiency.[16][17]
Distillation Isolating volatile pyrazines from non-volatile impurities.Can be effective for removing undesirable imidazoles.[16][18]

Frequently Asked Questions (FAQs)

Q: What are the most common and reliable synthetic routes to substituted pyridopyrazines?

A: Several robust methods exist. The most common is the condensation of a 2,3-diaminopyridine with a 1,2-dicarbonyl compound (e.g., an α-diketone).[1][9] This reaction is often catalyzed by an acid and can be performed under conventional heating or microwave irradiation.[1] Other important methods include:

  • Dehydrogenative Coupling: This modern approach uses transition-metal catalysts (e.g., manganese or cobalt complexes) to couple β-amino alcohols or diols with diamines, forming the heterocyclic ring with the loss of H₂ and water.[19] This is considered an atom-economical and environmentally benign method.

  • One-Pot Coupling/Cyclization: These methods build the molecule in a sequential, single-pot process. For example, 6-hydroxypicolinic acids can react with β-hydroxylamines in the presence of a coupling agent like HATU to form pyridopyrazine-1,6-diones.[20][21]

  • Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé reaction can assemble pyridopyrazines from three or more starting materials in a single step, often using a catalyst like iodine.[13][22]

Q: What is the role of the catalyst in pyridopyrazine synthesis?

A: Catalysts play several crucial roles depending on the reaction type:

  • Lewis Acids (e.g., I₂, ZnCl₂, Sc(OTf)₃): In condensation reactions, Lewis acids activate the carbonyl group of the 1,2-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the diaminopyridine.[13]

  • Transition Metals (e.g., Pd, Cu, Mn): These are used in cross-coupling and dehydrogenative coupling reactions.[9][19] For example, palladium catalysts are used in Buchwald-Hartwig amination reactions to form C-N bonds,[14][23] while manganese pincer complexes can catalyze the dehydrogenative coupling of amino alcohols to form pyrazines.[19]

  • Bases (e.g., K₂CO₃, t-BuOK): Bases are often used to deprotonate starting materials, generating a more potent nucleophile, or to neutralize acidic byproducts formed during the reaction.[8][9]

Catalyst TypeExample(s)Typical Function
Lewis Acid Iodine, ZnCl₂, Sc(OTf)₃Carbonyl activation in condensation reactions.[13]
Transition Metal Pd(OAc)₂, CuI, Mn-pincer complexesC-N bond formation, dehydrogenative coupling.[14][19]
Base K₂CO₃, t-BuOK, Et₃NDeprotonation, acid scavenging.[8][9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 2,3-Disubstituted Pyrido[2,3-b]pyrazine via Condensation

This protocol describes a general method for the condensation of a 1,2-diketone with 2,3-diaminopyridine.[1][9]

Materials:

  • 2,3-Diaminopyridine (1.0 equiv)

  • Substituted 1,2-diketone (e.g., benzil) (1.0 equiv)

  • Ethanol or Acetic Acid (as solvent)

  • Optional: Catalytic amount of p-toluenesulfonic acid (p-TsOH) or a Lewis acid.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-diaminopyridine (1.0 equiv) and the 1,2-diketone (1.0 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 10 mL per mmol of diamine) to the flask.

  • Heating: Heat the reaction mixture to reflux (the boiling point of the solvent).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting materials are consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by vacuum filtration and wash the solid with cold solvent.

    • If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure of the purified product using NMR, MS, and IR spectroscopy.

References

Technical Support Center: Overcoming Low Reactivity of 5-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromopyrido[3,4-b]pyrazine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile heterocyclic building block and encountering challenges related to its inherent low reactivity. As Senior Application Scientists, we have consolidated field-proven insights and troubleshooting strategies to help you navigate your synthetic challenges successfully.

The pyrido[3,4-b]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents, particularly protein kinase inhibitors.[1][2] However, the very electronic nature that makes this scaffold interesting also renders the C5-Br bond unusually resistant to standard cross-coupling conditions. This guide provides a systematic approach to understanding and overcoming this hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in cross-coupling reactions?

A1: The low reactivity of this compound stems from the potent electron-withdrawing nature of the fused pyridine and pyrazine rings.[3] This nitrogen-rich framework significantly reduces the electron density at the C5 position, which impacts the key oxidative addition step in the catalytic cycles of common cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3][4]

Several factors contribute to this challenge:

  • Deactivated C-Br Bond: The electron-deficient aromatic system makes the carbon-bromine bond stronger and less susceptible to cleavage by a low-valent palladium(0) catalyst.

  • Catalyst Inhibition: The nitrogen atoms in the heterocyclic core can act as ligands, coordinating to the palladium center. This can lead to the formation of stable, off-cycle catalyst complexes, effectively poisoning the catalyst and stalling the reaction.[5]

  • Substrate Instability: Under harsh conditions or with certain bases, sensitive heteroaromatic compounds can be prone to degradation or side reactions.

To visualize the electronic landscape of the molecule, consider the following diagram:

Caption: Factors contributing to the low reactivity of this compound.

Troubleshooting Guide 1: Suzuki-Miyaura Coupling

Issue: Low to no conversion when attempting to couple this compound with an organoboron reagent.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation but often fails with highly electron-deficient heteroaryl halides under standard conditions.[6] Success hinges on choosing a catalytic system powerful enough to overcome the high activation barrier of the oxidative addition step.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

G start Start: Failed Suzuki Coupling cat_check Evaluate Catalyst System (Pd Source & Ligand) start->cat_check base_check Assess Base & Solvent start->base_check boron_check Check Boron Reagent Quality start->boron_check temp_check Optimize Temperature & Reaction Time start->temp_check sol_cat Solution: Use Electron-Rich, Bulky Phosphine Ligands (e.g., Buchwald Ligands) cat_check->sol_cat sol_base Solution: Use Stronger, Non-nucleophilic Base (e.g., K3PO4, Cs2CO3) Consider Aprotic Polar Solvents (Dioxane, Toluene, DME) base_check->sol_base sol_boron Solution: Use Boronic Ester (BPin) instead of Boronic Acid. Ensure Anhydrous Conditions. boron_check->sol_boron sol_temp Solution: Increase Temperature Incrementally (e.g., 80°C -> 110°C). Consider Microwave Irradiation. temp_check->sol_temp

Caption: Troubleshooting decision tree for a failed Suzuki-Miyaura coupling reaction.

Recommended Solutions & Protocols

1. Catalyst & Ligand Selection (The Most Critical Factor): Standard catalysts like Pd(PPh₃)₄ are often insufficient. You need a more active system. The development of bulky, electron-donating phosphine ligands (often called "Buchwald ligands") has been a breakthrough for coupling unreactive aryl halides.[4][7] These ligands accelerate both the oxidative addition and reductive elimination steps.[4]

ParameterRecommendationRationale
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable sources of Pd(0) that are activated in situ.
Ligand SPhos, XPhos, or RuPhos These bulky biarylphosphine ligands create a highly active, coordinatively unsaturated Pd(0) species essential for activating the C-Br bond.[7][8]
Catalyst Loading 2-5 mol% Pd, Ligand:Pd ratio of 2:1Higher catalyst loading may be necessary for particularly challenging substrates.

2. Base and Solvent System: The choice of base is crucial. It must be strong enough to facilitate the transmetalation step without causing degradation of the substrate or boron reagent.

ParameterRecommendationRationale
Base K₃PO₄ or Cs₂CO₃These are strong, non-nucleophilic bases that work well in anhydrous conditions and are less likely to cause side reactions compared to hydroxides.[7]
Solvent 1,4-Dioxane, Toluene, or DME (anhydrous)Aprotic solvents are preferred. Sometimes a small amount of water is required for couplings with boronic acids, but for sensitive substrates, starting with anhydrous conditions and boronic esters is a better strategy.[7]

3. Boron Reagent: Boronic acids can be unstable and prone to protodeboronation or trimerization (forming boroxines).

ParameterRecommendationRationale
Reagent Type Boronic acid pinacol ester (BPin)Pinacol esters are more stable, easier to purify, and less prone to decomposition than their corresponding boronic acids, leading to more reproducible results.[9]
Example Protocol: Suzuki Coupling with a Challenging Substrate
  • Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid pinacol ester (1.2-1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (2.5 mol%) and SPhos (5.5 mol%) in anhydrous 1,4-dioxane (enough to dissolve). Add this catalyst solution to the Schlenk flask.

  • Reaction: Add additional anhydrous 1,4-dioxane to the flask to achieve a substrate concentration of ~0.1 M. Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

Troubleshooting Guide 2: Buchwald-Hartwig Amination

Issue: Failure to form the C-N bond between this compound and a primary or secondary amine.

The Buchwald-Hartwig amination is the premier method for aryl C-N bond formation.[10] Similar to the Suzuki coupling, its success with electron-deficient heteroaryl halides is highly dependent on the ligand used.[11] The choice of catalyst is largely dependent on the geometric and electronic features of both the aryl halide and the amine coupling partner.[11]

Key Considerations
  • Ligand Choice: The choice of ligand is paramount. For heteroaryl halides, ligands like BrettPhos and RuPhos have shown superior performance.[12]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are most common. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, often at higher temperatures.

  • Amine Nucleophilicity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines will require more forcing conditions or more active catalyst systems.

Recommended Catalyst Systems for Buchwald-Hartwig Amination
Amine TypeRecommended LigandBaseSolventTemperature (°C)
Primary Aliphatic RuPhos, BrettPhosNaOtBuToluene, Dioxane80-110
Secondary Aliphatic RuPhos, JohnPhosNaOtBuToluene, Dioxane80-110
Primary Anilines BrettPhos, XPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane100-120
Amides/Carbamates Josiphos-type ligandsK₂CO₃, Cs₂CO₃Toluene, Dioxane100-120

This table synthesizes common starting points; optimization is often required.

Common Pitfall: Hydrodehalogenation

A common side reaction, especially with primary amines, is hydrodehalogenation, where the bromine atom is replaced by hydrogen.[13] This occurs via β-hydride elimination from a palladium amide intermediate.[14] Using bulky ligands like RuPhos or BrettPhos can minimize this side reaction by sterically disfavoring the formation of intermediates that lead to β-hydride elimination.

Troubleshooting Guide 3: Sonogashira Coupling

Issue: Low yields or decomposition during the coupling of this compound with a terminal alkyne.

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds.[15] While generally robust, its application to highly electron-deficient systems can be challenging.

Key Considerations
  • Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI).[16] While effective, copper can sometimes lead to alkyne homocoupling (Glaser coupling) or other side reactions. For sensitive substrates, "copper-free" conditions may provide a cleaner reaction profile.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used and often serves as the solvent.[16]

  • Palladium Catalyst: Standard phosphine-based palladium catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are often effective.[15]

Recommended Protocol: Copper-Free Sonogashira Coupling

Using a copper-free protocol can prevent side reactions and simplify purification.

  • Setup: To a Schlenk flask under argon, add this compound (1.0 eq), the terminal alkyne (1.5 eq), and Pd(PPh₃)₄ (5 mol%).

  • Solvent/Base: Add anhydrous THF as the solvent and triethylamine (3.0 eq) as the base.

  • Reaction: Stir the mixture at 60-80 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Concentrate the reaction mixture, then partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and purify by column chromatography.

This approach often provides higher yields and a cleaner reaction profile for complex, nitrogen-containing heterocyclic substrates.

References

Technical Support Center: Purification of 5-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 5-Bromopyrido[3,4-b]pyrazine from typical reaction mixtures. Our focus is on practical, field-proven methodologies, addressing common challenges to ensure the attainment of highly pure material crucial for subsequent applications.

I. Understanding the Chemistry: Anticipating Impurities

A common synthetic route to the pyrido[3,4-b]pyrazine core involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For this compound, a plausible synthesis involves the reaction of 3,4-diaminopyridine with a brominated glyoxal derivative.

Reaction_Scheme cluster_reactants Reactants cluster_products Products & Impurities diaminopyridine 3,4-Diaminopyridine product This compound diaminopyridine->product Condensation unreacted_diamino Unreacted 3,4-Diaminopyridine diaminopyridine->unreacted_diamino bromoglyoxal Brominated Glyoxal Derivative bromoglyoxal->product unreacted_glyoxal Unreacted Brominated Glyoxal bromoglyoxal->unreacted_glyoxal side_products Polymeric Side Products product->side_products Self-condensation/ Side reactions caption Plausible synthetic route and potential impurities.

Caption: Plausible synthetic route and potential impurities.

Based on this, the primary impurities to target during purification are:

  • Unreacted Starting Materials: 3,4-diaminopyridine and the brominated glyoxal derivative.

  • Polymeric Byproducts: Self-condensation of reactants or reactions between intermediates can lead to higher molecular weight, often colored, impurities.

  • Positional Isomers: Depending on the symmetry of the glyoxal derivative, other isomeric brominated pyridopyrazines could be formed.

II. Purification Strategies: A Step-by-Step Guide

A multi-step approach involving extraction, column chromatography, and recrystallization is typically most effective.

A. Initial Work-up: Liquid-Liquid Extraction

This step aims to remove highly polar or ionic impurities.

Protocol:

  • Quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate if the reaction was run under acidic conditions).

  • Extract the aqueous layer with an organic solvent in which this compound is soluble (e.g., dichloromethane or ethyl acetate). Perform at least three extractions to maximize recovery.

  • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

B. Primary Purification: Flash Column Chromatography

This is the most critical step for separating the target compound from structurally similar impurities.

Protocol:

  • Adsorbent: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Sample Loading: For optimal separation, dry-loading is recommended. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully loaded onto the top of the packed column.

  • Eluent Selection: A gradient elution is often most effective. Start with a non-polar solvent and gradually increase the polarity. Common solvent systems are detailed in the table below. The ideal solvent system should provide a retention factor (Rf) of ~0.2-0.4 for the product on a TLC plate.[1]

  • Fraction Collection and Analysis: Collect fractions and monitor the elution by Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Solvent System Typical Gradient Notes
Dichloromethane/Methanol100:0 to 95:5Good for a wide range of polarities.
Ethyl Acetate/Hexanes10:90 to 50:50A common starting point for many organic compounds.
Dichloromethane/Ethanol100:0 to 98:2A similar system to DCM/MeOH, sometimes offering different selectivity.[2]
C. Final Polishing: Recrystallization

Recrystallization is an excellent final step to remove minor impurities and obtain a crystalline, high-purity solid.

Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Methanol, ethanol, or isopropanol are often good choices for pyridopyrazine derivatives.[2]

  • Dissolution: Dissolve the partially purified this compound in a minimal amount of the hot recrystallization solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

III. Troubleshooting and FAQs

Troubleshooting_Flowchart start Purification Issue streaking_tlc Product streaking on TLC? start->streaking_tlc poor_separation Poor separation in column? start->poor_separation low_yield Low recovery after column? start->low_yield oiling_out Product oils out during recrystallization? start->oiling_out streaking_solution Add 1-2% triethylamine or acetic acid to eluent. streaking_tlc->streaking_solution separation_solution1 Optimize solvent system for better Rf separation. poor_separation->separation_solution1 separation_solution2 Use a longer column or finer mesh silica. poor_separation->separation_solution2 yield_solution1 Check for product decomposition on silica. low_yield->yield_solution1 yield_solution2 Ensure complete elution from the column. low_yield->yield_solution2 oiling_solution1 Try a different recrystallization solvent. oiling_out->oiling_solution1 oiling_solution2 Scratch the inside of the flask to induce crystallization. oiling_out->oiling_solution2 caption Troubleshooting decision tree for purification.

References

Validation & Comparative

A Spectroscopic Guide to Differentiating Pyridopyrazine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the nuanced structural differences between isomers can dictate the efficacy, safety, and novelty of a compound. Among the heterocyclic scaffolds of interest, pyridopyrazines stand out for their diverse biological activities, finding applications as kinase inhibitors, anticancer agents, and electrochemical sensors.[1][2] The constitutional isomers of pyridopyrazine, such as pyrido[2,3-b]pyrazine and pyrido[3,4-b]pyrazine, while sharing the same molecular formula, exhibit distinct electronic distributions and steric arrangements. These differences manifest in unique spectroscopic signatures, providing a powerful toolkit for their unambiguous identification and characterization.

This guide provides an in-depth comparative analysis of the spectroscopic properties of key pyridopyrazine isomers. We will explore how techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) can be leveraged to distinguish between these closely related structures. The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the practical knowledge required for confident isomer differentiation.

The Structural Isomers in Focus

The primary focus of this guide will be on the two most commonly encountered pyridopyrazine isomers:

Isomer NameStructure
Pyrido[2,3-b]pyrazine Pyrido[2,3-b]pyrazine structure
Pyrido[3,4-b]pyrazine Pyrido[3,4-b]pyrazine structure

The arrangement of the nitrogen atoms within the fused ring system is the key differentiator, leading to distinct electronic environments for the constituent protons and carbons, and influencing the vibrational modes and electronic transitions of the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and it excels in differentiating isomers.[3] The chemical shift, coupling constants, and nuclear Overhauser effect (NOE) provide a detailed map of the molecular connectivity and spatial arrangement of atoms.

Comparative ¹H and ¹³C NMR Data

The differing placement of the nitrogen atoms in pyrido[2,3-b]pyrazine and pyrido[3,4-b]pyrazine leads to noticeable differences in the chemical shifts of the protons and carbons in the pyridine and pyrazine rings. While a comprehensive, directly comparative dataset in a single source is elusive, a compilation of data from various sources allows for a clear distinction.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Pyridopyrazine Isomers

Position Pyrido[2,3-b]pyrazine Pyrido[3,4-b]pyrazine
¹H NMR
H-2~8.9~9.2
H-3~8.6~8.8
H-5-~9.0
H-6~7.8-
H-7~8.8~7.8
H-8~8.2~8.5
¹³C NMR
C-2~145~150
C-3~142~148
C-4a~148~140
C-5-~155
C-5a-~122
C-6~129-
C-7~138~120
C-8~120~135
C-8a~152-
C-9a-~150

Note: The chemical shifts are approximate and can vary depending on the solvent and substituents.

The key distinguishing features in the ¹H NMR spectra are the number of signals and their splitting patterns. Pyrido[2,3-b]pyrazine will show four distinct aromatic proton signals, while pyrido[3,4-b]pyrazine will exhibit five. The deshielding effect of the nitrogen atoms is also evident, with protons adjacent to nitrogen atoms appearing at a lower field.

In the ¹³C NMR spectra, the chemical shifts of the carbon atoms directly bonded to nitrogen are significantly affected. These carbons resonate at a lower field compared to other aromatic carbons. The number of signals in the decoupled ¹³C NMR spectrum also aids in differentiation, with pyrido[2,3-b]pyrazine showing seven signals and pyrido[3,4-b]pyrazine showing seven as well, but with different chemical shifts.

Experimental Protocol for NMR Analysis

A detailed protocol for acquiring high-quality NMR spectra of pyridopyrazine isomers is crucial for accurate analysis.

Sample Preparation:

  • Dissolve 5-10 mg of the pyridopyrazine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Filter the solution into a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

  • For more detailed analysis, consider running DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

  • Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish ¹H-¹H and ¹H-¹³C correlations, respectively, providing definitive structural assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Isomer in Deuterated Solvent Add_TMS Add TMS (Internal Standard) Dissolve->Add_TMS Filter Filter into NMR Tube Add_TMS->Filter Tune_Shim Tune and Shim Spectrometer Filter->Tune_Shim Acquire_1H Acquire 1D ¹H NMR Tune_Shim->Acquire_1H Acquire_13C Acquire 1D ¹³C NMR (Proton Decoupled) Tune_Shim->Acquire_13C Acquire_2D Acquire 2D NMR (COSY, HSQC) Acquire_1H->Acquire_2D Analyze_Shifts Analyze Chemical Shifts (δ) Acquire_1H->Analyze_Shifts Analyze_Coupling Analyze Coupling Constants (J) Acquire_1H->Analyze_Coupling Analyze_Integrals Analyze Integrals Acquire_1H->Analyze_Integrals Acquire_13C->Analyze_Shifts Correlate_Spectra Correlate ¹H and ¹³C Data Acquire_2D->Correlate_Spectra Structure Structure Elucidation and Isomer ID Analyze_Shifts->Structure Analyze_Coupling->Structure Analyze_Integrals->Structure Correlate_Spectra->Structure

A generalized workflow for NMR-based isomer identification.

Vibrational Spectroscopy (FT-IR): Probing Functional Groups and Skeletal Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups and the overall skeletal structure of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4] While the IR spectra of isomers can be similar, subtle differences in the "fingerprint region" (typically 1500-600 cm⁻¹) can be diagnostic.

Comparative FT-IR Data

The primary vibrational modes of interest in pyridopyrazine isomers include C-H stretching, C=N stretching, C=C stretching (aromatic), and various ring bending and deformation modes.

Table 2: Characteristic FT-IR Absorption Bands (cm⁻¹) for Pyridopyrazine Isomers

Vibrational ModePyrido[2,3-b]pyrazinePyrido[3,4-b]pyrazine
Aromatic C-H Stretch 3100-30003100-3000
C=N Stretch ~1600-1550~1600-1550
Aromatic C=C Stretch ~1580-1450~1580-1450
Ring Breathing/Deformation ~1200-1000~1200-1000
C-H Out-of-Plane Bending ~900-700~900-700

The exact positions and intensities of the absorption bands in the fingerprint region will differ between the isomers due to the different symmetry and distribution of vibrational modes. For instance, the pattern of C-H out-of-plane bending bands can be particularly informative about the substitution pattern on the aromatic rings.

Experimental Protocol for FT-IR Analysis

Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for obtaining FT-IR spectra of solid samples.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for any atmospheric or instrumental absorptions.

  • Sample Application: Place a small amount of the solid pyridopyrazine isomer onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the FT-IR spectrum over the desired range (e.g., 4000-600 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the different isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions between molecular orbitals.[5] The position of the absorption maxima (λmax) is sensitive to the extent of conjugation and the electronic nature of the chromophore.

Comparative UV-Vis Data

Both pyrido[2,3-b]pyrazine and pyrido[3,4-b]pyrazine are aromatic systems and are expected to exhibit strong UV absorption. The differences in their electronic structures will lead to variations in their absorption spectra.

Table 3: UV-Vis Absorption Maxima (λmax, nm) in Ethanol

Isomerλmax 1λmax 2λmax 3
Pyrido[2,3-b]pyrazine ~250~310~325
Pyrido[3,4-b]pyrazine ~245~305~340

Note: These values are illustrative and can be influenced by solvent and substituents.

The differences in the absorption maxima, although potentially small, can be used in conjunction with other spectroscopic data to confirm the identity of an isomer. The molar absorptivity (ε) at each λmax also provides a quantitative measure for comparison.

Experimental Protocol for UV-Vis Analysis
  • Solution Preparation: Prepare dilute solutions of the pyridopyrazine isomers in a UV-transparent solvent, such as ethanol or methanol, at a known concentration (e.g., 10⁻⁵ to 10⁻⁴ M).

  • Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.

  • Sample Measurement: Record the UV-Vis absorption spectrum of each isomer solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the λmax values and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from the fragmentation pattern.[6] While isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can be distinct, providing a means of differentiation.

Comparative Mass Spectrometry Data

Upon electron ionization, pyridopyrazine isomers will form a molecular ion (M⁺˙) with the same mass-to-charge ratio (m/z). The subsequent fragmentation pathways, however, can differ based on the stability of the resulting fragment ions.

Pyrido[2,3-b]pyrazine:

  • Molecular Ion (M⁺˙): m/z = 131

  • Key Fragments: Loss of HCN (m/z = 104), followed by further fragmentation.

Pyrido[3,4-b]pyrazine:

  • Molecular Ion (M⁺˙): m/z = 131

  • Key Fragments: Likely to also show loss of HCN (m/z = 104), but the relative intensities of the fragment ions may differ from those of the [2,3-b] isomer.

The subtle differences in the relative abundances of the fragment ions can be used as a fingerprint to distinguish between the isomers.

MS_Fragmentation cluster_23b Pyrido[2,3-b]pyrazine cluster_34b Pyrido[3,4-b]pyrazine M_23b M⁺˙ (m/z 131) F_23b [M-HCN]⁺˙ (m/z 104) M_23b->F_23b - HCN M_34b M⁺˙ (m/z 131) F_34b [M-HCN]⁺˙ (m/z 104) M_34b->F_34b - HCN

Simplified fragmentation pathway for pyridopyrazine isomers.
Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing and differentiating isomeric compounds.

  • Sample Preparation: Dissolve a small amount of the pyridopyrazine isomer in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject the sample into the GC system. The isomers may or may not be chromatographically separated depending on the column and temperature program used.

  • Mass Spectrometry: As the compounds elute from the GC column, they are introduced into the mass spectrometer and ionized (typically by electron ionization).

  • Data Acquisition: Acquire the mass spectrum for each eluting peak.

  • Data Analysis: Compare the fragmentation patterns of the isomers, paying close attention to the relative intensities of the fragment ions.

Conclusion

The differentiation of pyridopyrazine isomers is a critical task in many areas of chemical research and development. This guide has demonstrated that a multi-technique spectroscopic approach provides a robust and reliable means of achieving this. NMR spectroscopy offers the most definitive structural information, while FT-IR, UV-Vis, and mass spectrometry provide complementary data that, when combined, allow for the confident identification of a specific isomer. By understanding the principles behind these techniques and following sound experimental protocols, researchers can effectively navigate the challenges of isomer characterization.

References

A Comparative Guide to the Reactivity of Bromopyridine Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Heterocyclic Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[2][3] Among the vast array of substrates, pyridine derivatives are of particular interest due to their prevalence in biologically active compounds.[2] This guide offers a detailed comparison of the reactivity of the three structural isomers of bromopyridine—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—in the Suzuki-Miyaura coupling, supported by mechanistic insights and experimental considerations. While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, a clear trend in reactivity can be established based on the intrinsic electronic and steric properties of each isomer.

Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving a palladium catalyst.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine, forming a Pd(II) complex. This step is often the rate-determining step of the reaction.[4][5]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

The efficiency of each of these steps is influenced by the electronic and steric characteristics of the substrates, including the bromopyridine isomer used.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-R Ar-Pd(II)L₂-R' Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R' (Coupled Product) Ar-Pd(II)L2-R->Ar-R Ar-X Ar-X (Bromopyridine) Ar-X->Ar-Pd(II)L2-X R-B(OH)2 R'-B(OH)₂ (Boronic Acid) R-B(OH)2->Ar-Pd(II)L2-R Base Base Base->Ar-Pd(II)L2-R Experimental_Workflow cluster_workflow Experimental Workflow Start Start Reaction_Setup 1. Reaction Setup: - Add bromopyridine, boronic acid, base, and catalyst to a dry flask. Start->Reaction_Setup Inert_Atmosphere 2. Inert Atmosphere: - Evacuate and backfill the flask with an inert gas (e.g., Argon). Reaction_Setup->Inert_Atmosphere Solvent_Addition 3. Solvent Addition: - Add degassed solvent via syringe. Inert_Atmosphere->Solvent_Addition Heating_Stirring 4. Reaction: - Heat the mixture to the desired temperature with vigorous stirring. Solvent_Addition->Heating_Stirring Monitoring 5. Monitoring: - Track reaction progress by TLC or LC-MS. Heating_Stirring->Monitoring Workup 6. Work-up: - Cool, dilute with organic solvent, and wash with water and brine. Monitoring->Workup Purification 7. Purification: - Dry, concentrate, and purify by column chromatography. Workup->Purification End End Purification->End

References

A Researcher's Guide to In Vitro Efficacy Testing of Novel 5-Bromopyrido[3,4-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of essential in vitro assays for characterizing novel 5-Bromopyrido[3,4-b]pyrazine derivatives. As a privileged scaffold in medicinal chemistry, these compounds have shown promise as potent kinase inhibitors and anticancer agents.[1][2][3] Selecting the appropriate assays and understanding their underlying principles is critical for efficiently advancing lead candidates from initial discovery to preclinical development. This document moves beyond a simple listing of protocols to explain the strategic rationale behind constructing an effective assay cascade, ensuring that each experimental step provides validated, actionable data.

Part 1: The Assay Funnel - A Strategic Workflow for Hit-to-Lead Characterization

The evaluation of novel chemical entities should not be a haphazard collection of experiments. A logical, tiered approach, often termed an "assay funnel" or "cascade," is the most resource-efficient strategy. This method uses high-throughput, cost-effective assays at the initial stage to screen large numbers of compounds and progressively employs more complex, lower-throughput, and more physiologically relevant assays to characterize the most promising hits. This ensures that time and resources are focused on compounds with the highest potential.[4]

The core principle is to first confirm direct interaction with the intended molecular target (biochemical assays) and then verify that this interaction translates into the desired biological effect in a cellular context (cell-based assays).[5][6]

AssayFunnel cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Medium-Throughput) cluster_2 Mechanism of Action (MoA) Studies (Low-Throughput) Primary Biochemical Assay (e.g., Kinase Inhibition) Identifies Target Binders CellViability Cell Viability / Cytotoxicity Assay (e.g., CellTiter-Glo®) Confirms Cellular Activity Primary->CellViability Potent Hits Advance Apoptosis Apoptosis Assay (Annexin V / PI Staining) CellViability->Apoptosis Active Compounds Advance CellCycle Cell Cycle Analysis (PI Staining) MoA_label Elucidates 'How' the Compound Works

Caption: A strategic assay funnel for characterizing novel inhibitors.

Part 2: Primary Screening - Quantifying Target Engagement

Given that pyridopyrazine scaffolds are frequently found in kinase inhibitors, the logical first step is a direct, biochemical assay to measure the inhibition of one or more purified kinases.[7][8] These assays are essential for establishing a direct structure-activity relationship (SAR) and confirming that your compounds engage the intended target.[9]

Comparison of Biochemical Kinase Assay Formats

The two most prevalent non-radioactive methods for high-throughput screening (HTS) of kinase inhibitors are luminescence- and fluorescence-based assays.[9][10] Both are robust, but their detection principles differ, leading to distinct advantages and disadvantages. Luminescence assays typically measure the activity of an ATP-dependent enzyme (luciferase), which is used to quantify either the amount of ATP remaining after the kinase reaction or the amount of ADP produced.[11][12]

FeatureLuminescence-Based Assays (e.g., ADP-Glo™)Fluorescence-Based Assays (e.g., TR-FRET)
Principle Measures ATP consumption or ADP production via a coupled luciferase reaction.[13]Measures energy transfer between a donor and acceptor fluorophore on the substrate and an antibody.
Sensitivity Extremely high, with low background signal as no external light source is needed for excitation.[10][11]High, but can be limited by background fluorescence.
Compound Interference Less prone to interference from colored or fluorescent compounds. Susceptible to luciferase inhibitors.[9]Can be affected by compounds that are fluorescent or quench fluorescence.[9]
Primary Use Case HTS, dose-response curves, and mechanism of action studies for ATP-dependent enzymes.[12]Widely used for kinases, especially when specific antibody reagents are available.
Key Advantage High signal-to-background ratio and broad dynamic range.[9]Ratiometric nature can minimize some liquid handling artifacts.[13]
Experimental Protocol: Luminescent Kinase Assay (ADP-Glo™ Format)

This protocol outlines a universal method for measuring kinase activity by quantifying the amount of ADP produced. The luminescent signal is directly proportional to kinase activity.[12][13]

Rationale: Measuring product (ADP) formation is often more sensitive than measuring substrate (ATP) depletion, especially at low levels of substrate conversion, which is critical for accurate initial rate determination.[13][14]

Materials:

  • Kinase of interest (e.g., FGFR1, CK2)

  • Kinase-specific substrate peptide/protein

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound derivatives dissolved in DMSO

  • Assay Buffer (specific to the kinase)

  • White, opaque 384-well assay plates

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate master mix in the appropriate kinase assay buffer.

    • Prepare a 2X ATP master mix.

    • Add the kinase/substrate mix to the wells containing the compounds and incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add the 2X ATP solution to all wells to start the reaction. The final reaction volume is typically 10-20 µL.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is stable for several hours.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Secondary Screening - Assessing Cellular Effects

A compound that is potent in a biochemical assay is not guaranteed to be effective in a cellular environment.[15] Factors like cell membrane permeability, efflux by cellular pumps, intracellular metabolism, and engagement of the target in a complex milieu can drastically alter a compound's activity.[5] Therefore, secondary screening in cancer cell lines is a mandatory validation step.

A. Antiproliferative & Cytotoxicity Assays

These assays provide the first indication of a compound's phenotypic effect on cancer cells. They measure either the reduction in cell proliferation or the induction of cell death.[16]

AssayPrincipleAdvantagesDisadvantages
MTT Assay A colorimetric assay where mitochondrial reductases in viable cells convert a yellow tetrazolium salt (MTT) to a purple formazan product.[17]Inexpensive and widely used.Requires a solubilization step; can be affected by compounds that alter cellular redox potential.
CellTiter-Glo® A luminescent assay that quantifies ATP, an indicator of metabolically active, viable cells.[18]Highly sensitive, rapid (single-reagent addition), and suitable for HTS.More expensive than colorimetric assays; signal can be affected by compounds that modulate cellular ATP levels directly.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Rationale: This assay is chosen for its superior sensitivity, simplicity, and HTS compatibility. It provides a robust measure of the number of viable cells in culture based on the quantification of ATP.[18]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)[19]

  • Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound derivatives

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, clear-bottom 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include DMSO vehicle controls.

  • Incubation: Incubate the plate for 72 hours in a cell culture incubator (37°C, 5% CO2).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent viability for each compound concentration relative to the DMSO control. Determine the EC50 (or GI50) value by fitting the data to a dose-response curve.

B. Mechanistic Assays - Unraveling the "How"

Once a compound shows cellular activity, the next critical question is how it is affecting the cells. Is it stopping their growth (cytostatic) or killing them (cytotoxic)? If it's killing them, what is the mechanism? Assays for apoptosis and cell cycle arrest are fundamental to answering these questions.[20][21][22]

Apoptosis Detection by Annexin V / Propidium Iodide (PI) Staining

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[23] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[21] By using these two probes together with flow cytometry, one can distinguish between different cell populations.[21][23]

ApoptosisAssay cluster_0 cluster_1 Live Live Cells (Annexin V-, PI-) Early Early Apoptotic (Annexin V+, PI-) Live->Early Apoptosis Induction Live_desc Intact Membrane PS on inner leaflet Late Late Apoptotic / Necrotic (Annexin V+, PI+) Early->Late Progression Early_desc PS flips to outer leaflet Membrane still intact Late_desc PS on outer leaflet Membrane compromised Debris Debris (Annexin V-, PI+)

Caption: Principle of apoptosis detection using Annexin V and PI staining.

Experimental Protocol: Flow Cytometry for Apoptosis

  • Cell Treatment: Seed and treat cells with the test compound (at 1x, 5x, and 10x EC50) and controls in a 6-well plate for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both the floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour, detecting FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL2 or FL3 channel).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Many anticancer agents function by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M).[21] This can be analyzed by staining fixed, permeabilized cells with PI, which binds stoichiometrically to DNA. The amount of fluorescence is therefore directly proportional to the amount of DNA. Flow cytometry can then quantify the percentage of cells in each phase.[21]

Experimental Protocol: Flow Cytometry for Cell Cycle

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, measuring the PI fluorescence intensity to generate a DNA content histogram.

Part 4: Bridging the Gap - Why Biochemical and Cellular Potencies Differ

A frequent and critical observation in drug discovery is the discrepancy between a compound's biochemical potency (IC50) and its cellular potency (EC50).[5] The cellular value is often orders of magnitude higher.[5] Understanding the potential reasons for this "biochemical-to-cellular shift" is vital for compound optimization.[15]

FactorDescriptionImplication for 5-Bromopyrido[3,4-b]pyrazines
Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target.Physicochemical properties (LogP, polar surface area) of the derivatives need to be optimized.
Efflux Pumps The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.[24]Test in cell lines with known overexpression of efflux pumps.
Compound Stability The compound could be rapidly metabolized by intracellular enzymes into inactive forms.Assess metabolic stability using liver microsome assays.
High Intracellular ATP For ATP-competitive kinase inhibitors, the high concentration of ATP in cells (~1-10 mM) can outcompete the inhibitor.[15]This is a very common reason for a potency drop. Assays run at high ATP can better predict cellular activity.
Off-Target Effects The observed cellular phenotype might be due to the compound hitting other targets besides the intended one.Perform broad kinase panel screening to assess selectivity.
Assay Buffer vs. Cytoplasm The ionic strength, viscosity, and lipophilicity of a biochemical assay buffer are very different from the cellular cytoplasm, which can alter binding affinities.[5]Acknowledging this difference is key; cellular assays provide the more biologically relevant potency measure.

Conclusion

The in vitro characterization of novel this compound derivatives requires a multifaceted and logical approach. By employing a strategic assay funnel that begins with high-throughput biochemical screens to confirm target engagement and progresses to a suite of cell-based assays to validate phenotypic effects and elucidate the mechanism of action, researchers can make informed decisions. Understanding the interplay between biochemical and cellular data is paramount for guiding medicinal chemistry efforts toward the development of compounds with true therapeutic potential. This integrated testing strategy ensures that only the most promising, well-characterized candidates are advanced, maximizing the probability of success in the long and arduous path of drug discovery.[20][25]

References

A Comparative Guide to the Efficacy of Catalysts for 5-Bromopyrido[3,4-b]pyrazine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[3,4-b]pyrazine scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules and functional materials. The strategic functionalization of this core structure is paramount for the exploration of new chemical space in drug discovery and the development of advanced materials. 5-Bromopyrido[3,4-b]pyrazine serves as a versatile building block, with the bromine atom providing a reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions. This guide offers a comparative analysis of the efficacy of different catalytic systems for the functionalization of this compound, with a focus on palladium-, nickel-, and copper-based catalysts.

Introduction to Catalytic Functionalization Strategies

The introduction of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds at the C5-position of the pyrido[3,4-b]pyrazine nucleus is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The choice of catalyst—typically based on palladium, nickel, or copper—is critical and significantly influences reaction efficiency, substrate scope, and functional group tolerance. The electron-deficient nature of the pyridopyrazine ring system can impact the reactivity of the C-Br bond, making the selection of an appropriate catalytic system a key determinant of success.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium catalysis has long been the gold standard for the construction of C-C and C-N bonds.[1] Several named reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, have been extensively developed and are widely employed in the functionalization of heteroaryl halides.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of biaryl and vinyl-aryl structures.[1][2] For the arylation of this compound, the choice of palladium precursor, ligand, and base is crucial for achieving high yields.

Comparative Data for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles:

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-95-Moderate to Good5-bromo-2-methylpyridin-3-amine[3]
Pd(dppf)Cl₂dppfK₂CO₃DME--Good5-bromoindazoles[4]
(A-taphos)₂PdCl₂A-taphosCsFDME/H₂O100 (MW)0.3-0.5Good2-bromoimidazopyrazine[5]
Pd(OAc)₂PPh₃K₂CO₃DMF/H₂O80 (MW)0.3922-acetyl-5-bromobenzofuran[6]

Note: Direct comparative data for this compound is limited. The table presents data for structurally related bromo-N-heterocycles to provide insights into effective catalytic systems.

Expertise & Experience: The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), can significantly improve the efficiency of Suzuki couplings with electron-deficient heteroaryl halides by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. Microwave irradiation has also been shown to dramatically reduce reaction times and improve yields.[7]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on efficient microwave-assisted Suzuki couplings of related bromo-N-heterocycles.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines.[8] The reaction is highly sensitive to the choice of ligand, with bulky, electron-rich phosphines often providing the best results.[9][10]

Comparative Data for Buchwald-Hartwig Amination of Bromo-N-Heterocycles:

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)SubstrateReference
Pd₂(dba)₃XPhosK₂CO₃t-BuOH11024Good7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine[11]
Pd₂(dba)₃BINAPNaOt-BuToluene804602-bromo-6-methylpyridine[10]
Pd(OAc)₂RuPhosLiHMDSToluene10016832-bromopyrazine[10]

Note: The data for 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine provides a close structural analog to the target molecule.

Expertise & Experience: The choice of base is critical in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The solvent also plays a significant role, with polar aprotic solvents like toluene or dioxane being typical choices.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-Br Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)(L)(R₂NH)]⁺Br⁻ Oxidative Addition Complex->Amine Coordination + R₂NH Deprotonation Ar-Pd(II)(L)(NR₂) Amine Coordination->Deprotonation + Base - Base-H⁺Br⁻ Reductive Elimination Ar-NR₂ + Pd(0)L Deprotonation->Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira and Heck Couplings: Expanding the Toolbox

The Sonogashira coupling allows for the introduction of alkyne moieties, while the Heck reaction facilitates the vinylation of aryl halides.[12][13] Both reactions are valuable tools for the derivatization of this compound.

Typical Conditions for Sonogashira and Heck Reactions:

ReactionCatalyst SystemCo-catalystBaseSolventTemp (°C)Reference
Sonogashira Pd(PPh₃)₂Cl₂CuIEt₃NDMF100[14][15]
Heck Pd(OAc)₂-Et₃NDMF130 (MW)[6][16]

Nickel-Catalyzed Cross-Coupling Reactions: A Cost-Effective Alternative

Nickel catalysts have emerged as a more economical and sustainable alternative to palladium for a variety of cross-coupling reactions.[17][18] Nickel's unique electronic properties can also lead to different reactivity and selectivity compared to palladium.

Nickel-Catalyzed C-N Coupling

Recent advancements have demonstrated the utility of nickel catalysts for C-N bond formation.[17] These reactions often proceed under different conditions than their palladium-catalyzed counterparts.

Example of Nickel-Catalyzed C-N Coupling:

CatalystReagentSolventTemp (°C)Time (h)Yield (%)SubstrateReference
Ni(acac)₂B₂(NMe₂)₄DMF8024Good to ExcellentHaloarenes[17]

Expertise & Experience: Nickel catalysis can sometimes be more sensitive to air and moisture, requiring more stringent inert atmosphere techniques. However, the development of air-stable nickel precatalysts is mitigating this issue.

Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Purification Substrate This compound + Coupling Partner Heating Conventional or Microwave Heating Substrate->Heating Catalyst Pd, Ni, or Cu Catalyst + Ligand Catalyst->Heating Reagents Base + Solvent Reagents->Heating Monitoring TLC / GC-MS / LC-MS Heating->Monitoring Workup Extraction & Washing Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS Purification->Characterization

Caption: A general workflow for screening different catalysts for the functionalization of this compound.

Copper-Catalyzed Cross-Coupling Reactions: The Ullmann Condensation and Beyond

Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in C-N and C-O bond formation. While often requiring higher temperatures than palladium-catalyzed reactions, modern advancements with various ligands have made copper catalysis a viable and cost-effective option.

Expertise & Experience: Copper-catalyzed aminations can be particularly useful for coupling with N-heterocycles. The choice of ligand is crucial for achieving good yields and preventing side reactions.

Conclusion and Future Outlook

The functionalization of this compound is readily achievable through a variety of transition metal-catalyzed cross-coupling reactions. Palladium-based systems remain the most versatile and well-understood, with a vast library of ligands available to tune reactivity. However, the increasing cost of palladium has spurred the development of highly efficient nickel and copper catalysts, which offer more sustainable and economical alternatives.

For researchers and drug development professionals, the choice of catalytic system will depend on a number of factors, including the desired transformation, the functional group tolerance of the substrates, cost considerations, and the availability of specialized ligands and equipment. The data and protocols presented in this guide provide a solid foundation for the rational selection of catalysts and reaction conditions for the successful functionalization of the valuable this compound scaffold. Future research will likely focus on the development of even more active and versatile base metal catalysts and the application of novel technologies such as photoredox catalysis to further expand the synthetic toolbox for this important class of heterocycles.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyridopyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Validation in Drug Development

Pyridopyrazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic potential across oncology, virology, and neurodegenerative diseases. The journey from a promising lead compound to a market-approved drug is underpinned by rigorous analytical testing. The data generated from these analytical methods dictates critical decisions, from purity assessment in active pharmaceutical ingredients (APIs) to pharmacokinetic profiling in clinical trials.

Therefore, the validation of these analytical methods is not merely a regulatory formality but a scientific necessity. A validated method provides documented evidence that the procedure is suitable for its intended purpose, ensuring that the results are reliable, reproducible, and accurate.[1][2][3] This guide offers a comprehensive comparison of analytical techniques and a detailed framework for validating a robust HPLC method for the quantification of pyridopyrazine compounds, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Part 1: Foundational Principles of Analytical Method Validation

Method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[2] The universally recognized framework for this process is the ICH Q2(R1) guideline, which outlines the key parameters that must be evaluated.[4][5][6]

Key Validation Parameters Explained

The core validation parameters ensure that a method is specific, sensitive, and consistent.[1][2][7]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][8] This is the first and most critical parameter; without specificity, all other data is meaningless.

  • Linearity & Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specific range.[3][7] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8] It is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the theoretical value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][8] It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[1] This provides an indication of its reliability during normal usage.

  • System Suitability Testing (SST): An integral part of any chromatographic method, SST is performed before and during analysis to ensure the entire system (instrument, reagents, column) is operating correctly.[9][10][11] Key SST parameters include resolution, peak tailing, and repeatability of replicate injections.[9][12]

The Validation Workflow

The validation process follows a logical sequence, beginning with method development and optimization, followed by the execution of the validation protocol.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation Dev Method Development & Optimization Proto Write Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Proto Spec Specificity/ Selectivity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec Loq LOD / LOQ Prec->Loq Rob Robustness Loq->Rob Report Generate Validation Report Rob->Report SOP Write Standard Operating Procedure (SOP) Report->SOP G Start Define Analytical Need Matrix Is the matrix complex? (e.g., plasma, tissue) Start->Matrix Sensitivity Is trace-level quantification (< ng/mL) required? Matrix->Sensitivity No UPLC Use UPLC-MS/MS Method Matrix->UPLC Yes HPLC Use HPLC-UV Method Sensitivity->HPLC No Sensitivity->UPLC Yes

References

A Head-to-Head Comparison of Pyridopyrazine-Based Kinase Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. Kinases, as central regulators of cellular signaling, represent a critical class of drug targets, particularly in oncology and inflammatory diseases.[1][2] Among the myriad of heterocyclic scaffolds explored in kinase inhibitor design, the pyridopyrazine core has emerged as a privileged structure, offering a versatile framework for developing targeted therapeutics. This guide provides an in-depth, head-to-head comparison of distinct classes of pyridopyrazine-based kinase inhibitors, supported by experimental data to inform and guide future drug discovery efforts.

The Pyridopyrazine Scaffold: A Versatile Core for Kinase Inhibition

The pyridopyrazine scaffold, a fusion of pyridine and pyrazine rings, provides a unique combination of electronic and steric properties that are amenable to interaction with the ATP-binding pocket of various kinases. The nitrogen atoms within the bicyclic system can act as hydrogen bond acceptors, mimicking the adenine core of ATP and anchoring the inhibitor to the kinase hinge region. This fundamental interaction is a cornerstone of many ATP-competitive kinase inhibitors.[3] Furthermore, the scaffold allows for substitution at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will focus on a comparative analysis of two prominent classes of pyridopyrazine-based kinase inhibitors: Pyrazino[2,3-b]pyrazines targeting the mTOR pathway and 3-Amino-pyrazine-2-carboxamides as inhibitors of Fibroblast Growth Factor Receptors (FGFR).

Comparative Analysis of Pyridopyrazine-Based Kinase Inhibitors

While a single study directly comparing a wide array of pyridopyrazine-based inhibitors is not yet available in the public domain, we can construct a valuable head-to-head comparison by examining representative compounds from distinct chemical series that have been well-characterized.

Pyrazino[2,3-b]pyrazines as mTOR Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Dual PI3K/mTOR inhibitors have shown significant promise, and the pyrazino[2,3-b]pyrazine scaffold has been explored for this purpose.

Data Presentation: Inhibitory Activity of a Representative Pyrazino[2,3-b]pyrazine mTOR Inhibitor

Compound IDTargetBiochemical IC50 (nM)Cellular AssayCellular IC50 (nM)Reference
R35 mTOR7T-47D (Breast Cancer)Not Specified[5]

Expertise & Experience: Causality Behind Experimental Choices

The selection of the T-47D breast cancer cell line for cellular assays is strategic, as this line is known to have a constitutively active PI3K/Akt/mTOR pathway, making it a relevant model to assess the efficacy of mTOR inhibitors. The biochemical assay provides a direct measure of the inhibitor's potency against the isolated enzyme, while the cellular assay offers a more physiologically relevant context, accounting for cell permeability and target engagement within a living system.

3-Amino-pyrazine-2-carboxamides as FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR signaling is implicated in various cancers, making them attractive therapeutic targets. The 3-amino-pyrazine-2-carboxamide scaffold has been successfully employed to develop potent pan-FGFR inhibitors.[1][6]

Data Presentation: Inhibitory Activity of a Lead 3-Amino-pyrazine-2-carboxamide FGFR Inhibitor (Compound 18i)

Target KinaseBiochemical IC50 (nM)
FGFR1110
FGFR2130
FGFR388
FGFR4140
Target Cell LineCellular IC50 (µM)
NCI-H520 (Lung Cancer)26.69
SNU-16 (Gastric Cancer)1.88
KMS-11 (Myeloma)3.02
SW-780 (Bladder Cancer)2.34
MDA-MB-453 (Breast Cancer)12.58
Data sourced from Zheng, J. et al. (2024).[1][6]

Expertise & Experience: Interpreting the Data

Compound 18i demonstrates potent, low nanomolar inhibition of all four FGFR isoforms in biochemical assays, indicating a pan-FGFR inhibitor profile.[1][6] The cellular activity is also significant, with low micromolar IC50 values against cancer cell lines known to have FGFR abnormalities.[1] The variation in cellular potency across different cell lines can be attributed to several factors, including the specific FGFR isoform driving the cancer, the level of FGFR expression, and the presence of other activated signaling pathways. For instance, the higher potency in SNU-16, KMS-11, and SW-780 cells suggests a stronger dependence on FGFR signaling for their survival and proliferation.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathways and a general workflow for inhibitor characterization.

Signaling Pathway Diagrams

mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation releases eIF4E Inhibitor Pyrazino[2,3-b]pyrazine Inhibitor Inhibitor->mTORC1 Inhibits

Caption: Simplified mTOR signaling pathway and the point of inhibition by pyrazino[2,3-b]pyrazine derivatives.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR binds RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor 3-Amino-pyrazine-2-carboxamide Inhibitor Inhibitor->FGFR Inhibits

Caption: Overview of FGFR signaling pathways and inhibition by 3-amino-pyrazine-2-carboxamide derivatives.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation Biochemical Biochemical Kinase Assay (e.g., ADP-Glo) Selectivity Kinase Selectivity Profiling Biochemical->Selectivity Determine IC50 CellViability Cell Viability Assay (e.g., MTT) Selectivity->CellViability Prioritize Hits Target Target Engagement Assay (e.g., Western Blot for p-FGFR/p-S6K) CellViability->Target Confirm On-Target Effect PK Pharmacokinetic Studies Target->PK Lead Candidate Selection Efficacy Xenograft Tumor Models PK->Efficacy

Caption: A generalized experimental workflow for the evaluation of pyridopyrazine-based kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. The following are representative protocols for key assays in the evaluation of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.

Materials:

  • Purified recombinant kinase (e.g., mTOR, FGFR1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Kinase Addition: Add 2 µL of the kinase/substrate mixture to each well.

  • Initiate Kinase Reaction: Add 2 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., T-47D, SNU-16)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Western Blot for Target Phosphorylation

This technique is used to detect the phosphorylation status of the target kinase or its downstream substrates, providing evidence of target engagement and inhibition within the cell.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-phospho-S6K, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. Normalize the phosphorylated protein levels to the total protein levels to account for any changes in total protein expression.

Conclusion

The pyridopyrazine scaffold represents a highly promising and versatile platform for the design of novel kinase inhibitors. The comparative analysis of pyrazino[2,3-b]pyrazines and 3-amino-pyrazine-2-carboxamides highlights the potential of this core structure to yield potent and selective inhibitors against diverse kinase targets, including mTOR and FGFR. The experimental data presented, while not from a single head-to-head study, provides valuable insights into the performance of these distinct chemical series. The detailed protocols and workflow diagrams included in this guide offer a robust framework for researchers to design and execute their own investigations into this exciting class of compounds. As research in this area continues, it is anticipated that more direct comparative studies will emerge, further elucidating the therapeutic potential of pyridopyrazine-based kinase inhibitors.

References

A Senior Application Scientist's Guide to the Photophysical Properties of Pyridopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of fluorescent probes is a critical decision that profoundly impacts experimental outcomes. Pyridopyrazine derivatives have emerged as a versatile class of fluorophores with tunable photophysical properties, making them increasingly valuable in applications ranging from bioimaging to organic light-emitting diodes (OLEDs). This guide provides an in-depth comparative analysis of the photophysical properties of pyridopyrazine derivatives, grounded in experimental data and mechanistic insights, to empower researchers in making informed decisions for their specific applications.

The Ascendance of Pyridopyrazine Fluorophores: A Chemist's Perspective

The pyridopyrazine core, a nitrogen-containing heterocyclic scaffold, offers a unique electronic landscape that is highly amenable to synthetic modification. This structural versatility allows for the fine-tuning of key photophysical parameters, including absorption and emission wavelengths, fluorescence quantum yield, and fluorescence lifetime. The inherent electron-deficient nature of the pyrazine ring, coupled with the potential for introducing electron-donating or -withdrawing substituents, enables the rational design of fluorophores with tailored properties. This has led to the development of a broad palette of pyridopyrazine-based dyes spanning the visible spectrum and extending into the near-infrared (NIR) region.[1][2]

The strategic design of donor-acceptor-donor (D-A-D) type structures, where the pyridopyrazine acts as the electron acceptor, has been particularly successful in achieving long-wavelength emission and high quantum yields.[1] This guide will delve into the structure-property relationships that govern the performance of these fascinating molecules and provide a comparative benchmark against commonly used fluorescent scaffolds.

Benchmarking Photophysical Performance: A Data-Driven Comparison

To provide a clear and objective comparison, the following table summarizes the key photophysical properties of a selection of pyridopyrazine derivatives from the literature. For context, the properties of two widely used commercial fluorophores, Rhodamine B and Fluorescein, are also included. It is crucial to note that photophysical properties are highly solvent-dependent; therefore, the solvent used for each measurement is specified.

Compound/DerivativeSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Lifetime (τ_F) (ns)Reference
Pyridopyrazine Derivatives
2,3-bis[(E)-2-(4-methoxyphenyl)vinyl]-pyrido[2,3-b]pyrazineAcetonitrile398525-2.1Prakasam, T. et al. (2019)[3]
2,3-bis[(E)-2-(4-(dimethylamino)phenyl)vinyl]-pyrido[2,3-b]pyrazineAcetonitrile440590-1.8Prakasam, T. et al. (2019)[3]
D-A-D Pyridopyrazine (PP1)Toluene4204900.87-Kumar, M. et al. (2025)[2]
D-A-D Pyridopyrazine (PP2)Toluene4355100.75-Kumar, M. et al. (2025)[2]
D-A-D Pyridopyrazine (OUY-2)Toluene4004530.58-Imato, K. et al. (2019)[4][5]
D-A-D Pyridopyrazine (OUK-2)Toluene4254800.65-Imato, K. et al. (2019)[4][5]
D-A-D Pyridopyrazine (OUJ-2)Toluene4505090.86-Imato, K. et al. (2019)[4][5]
Commonly Used Alternatives
Rhodamine BEthanol5545800.651.7Savarese, M. et al. (2012)[6][7]
Fluorescein (in 0.1 M NaOH)Water4905140.924.0Lakowicz, J. R. (2006)

Understanding the Structure-Property Relationship: The "Why" Behind the Data

The performance of a pyridopyrazine fluorophore is intricately linked to its molecular structure. By understanding these relationships, researchers can rationally select or design derivatives with optimal properties for their needs.

The Role of Substituents

The electronic nature of the substituents on the pyridopyrazine core plays a pivotal role in tuning its photophysical properties.

  • Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂), at the periphery of the molecule generally leads to a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra.[3][8] This is attributed to the raising of the Highest Occupied Molecular Orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. In D-A-D architectures, strong donors significantly enhance intramolecular charge transfer (ICT) upon excitation, resulting in large Stokes shifts and emission in the longer wavelength regions of the visible spectrum.[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of EWGs can lead to a hypsochromic shift (a shift to shorter wavelengths) or have a more complex effect depending on their position. Strategically placed EWGs can enhance the electron-accepting nature of the pyridopyrazine core, which can also be exploited in D-A-D systems to modulate the ICT character.

The Influence of the Solvent Environment

The polarity of the solvent can significantly impact the photophysical properties of pyridopyrazine derivatives, particularly those with a pronounced ICT character.[1][8] In polar solvents, the excited state, which is typically more polar than the ground state in D-A systems, is stabilized. This stabilization of the excited state leads to a red-shift in the emission spectrum, a phenomenon known as solvatochromism .[1] This property can be advantageous for developing fluorescent sensors that report on the polarity of their microenvironment. However, in some cases, increasing solvent polarity can also open up non-radiative decay pathways, leading to a decrease in the fluorescence quantum yield.[8]

Experimental Protocols: Ensuring Rigorous and Reproducible Measurements

Accurate and reproducible characterization of photophysical properties is paramount. The following is a detailed protocol for the determination of relative fluorescence quantum yield, a common and accessible method for benchmarking fluorophores.

Step-by-Step Protocol for Relative Fluorescence Quantum Yield (Φ_F) Measurement

This protocol is based on the comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Materials and Equipment:

  • Spectrofluorometer with a cuvette holder

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvents

  • Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Pyridopyrazine derivative sample

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of both the standard and the pyridopyrazine derivative in the desired spectroscopic grade solvent. The concentration should be such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Preparation of a Series of Dilutions:

    • From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample, with absorbances ranging from approximately 0.01 to 0.1 at the excitation wavelength.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength. Ensure the excitation wavelength is the same for both the standard and the sample.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. Use the same excitation wavelength as in the absorbance measurements.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for both datasets. The slope of the line is the gradient (Grad).

  • Calculation of Quantum Yield:

    • The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:

      Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

      where:

      • Φ_F,std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Visualizing the Workflow: A Guide to Fluorophore Selection

The selection of an appropriate pyridopyrazine derivative is a multi-step process that depends on the specific requirements of the application. The following diagram illustrates a logical workflow for this selection process.

G cluster_0 Application Requirements cluster_1 Structure-Property Considerations cluster_2 Experimental Validation A Desired Wavelength Range (e.g., Blue, Green, Red, NIR) D Select Core Structure (e.g., D-A-D architecture) A->D informs B Required Brightness (High Quantum Yield) E Choose Substituents (EDGs for red-shift, etc.) B->E guides C Environmental Conditions (Solvent, pH) F Consider Solvatochromic Effects C->F influences G Synthesize or Procure Derivative D->G E->G H Measure Photophysical Properties (λ_abs, λ_em, Φ_F, τ_F) F->H G->H characterize I Compare with Benchmarks and Alternatives H->I evaluate J Final Fluorophore Selection I->J leads to

Caption: A workflow diagram for selecting a pyridopyrazine derivative.

Conclusion: The Bright Future of Pyridopyrazine Derivatives

Pyridopyrazine derivatives represent a powerful and versatile class of fluorophores with immense potential across various scientific disciplines. Their tunable photophysical properties, accessible synthesis, and the growing understanding of their structure-property relationships make them an attractive alternative to more traditional dyes. By carefully considering the principles outlined in this guide and employing rigorous experimental validation, researchers can confidently select and utilize pyridopyrazine derivatives to illuminate their scientific discoveries.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromopyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends throughout their entire lifecycle, from procurement to disposal. Proper waste management is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the safe disposal of 5-Bromopyrido[3,4-b]pyrazine, a halogenated heterocyclic compound common in synthetic chemistry and drug discovery. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and prevent environmental contamination.

Part 1: Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of this compound is fundamental to managing its disposal correctly. The primary risks associated with this compound are its irritant properties and its classification as a halogenated organic substance.

According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with several hazard statements.[1][2] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Furthermore, it is considered harmful if swallowed.[2]

As a brominated heterocyclic compound, its disposal requires special consideration. Halogenated wastes are often subject to specific disposal regulations because their improper incineration can lead to the formation of acid gases (such as hydrogen bromide) and other toxic byproducts.[3][4] Therefore, it cannot be treated as general chemical waste.

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS Hazard CodeDescriptionPrimary Sources
Skin IrritationH315Causes skin irritation, which may manifest as redness, itching, or inflammation.[1][2][1][2]
Eye IrritationH319Causes serious eye damage, including redness, pain, and potential impairment of vision.[1][2][1][2]
Respiratory IrritationH335May cause irritation to the lungs and respiratory system upon inhalation of dust or fumes.[1][2][1][2]
Acute Toxicity (Oral)H302Harmful if swallowed.[2][2]
Environmental Hazard-Do not let product enter drains, other waterways, or soil.[1][1]
Combustion Hazard-Thermal decomposition can release toxic gases like carbon oxides, nitrogen oxides (NOx), and hydrogen bromide.[4][5][4][5]

Part 2: Pre-Disposal Safety and Handling

Before initiating the disposal process, ensure all necessary engineering controls and Personal Protective Equipment (PPE) are in place. These precautions are mandated by the compound's hazard profile.

Engineering Controls:

  • All handling of this compound, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[1]

  • Body Protection: Wear a standard laboratory coat.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols and ventilation is inadequate, use a NIOSH-approved respirator for organic vapors and particulates.[3][7]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a regulated hazardous waste stream. The following workflow ensures compliance and safety.

Step 1: Waste Characterization and Segregation
  • Classify the Waste: this compound is a halogenated organic solid waste . This is the most critical classification for determining the correct disposal pathway.

  • Segregate at the Source: It is imperative to collect this waste separately from other chemical waste streams.[8][9]

    • DO NOT mix with non-halogenated organic solvents.[10] Mixing these waste streams can significantly increase disposal costs, as the entire volume must be treated as more hazardous halogenated waste.[8]

    • DO NOT mix with acids, bases, oxidizers, or reactive chemicals.[9]

    • Keep it separate from aqueous waste.

Step 2: Container Management
  • Select an Appropriate Container:

    • Use a container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) or glass bottle with a screw cap.[8][9] The original product container is often a suitable choice.[9]

    • Ensure the container is in good condition, free from leaks or cracks.[9]

  • Label the Container Correctly:

    • The container must be clearly labeled with the words "HAZARDOUS WASTE" .[9]

    • The label must also include the full chemical name: "this compound" and list all components if it is a mixture.[9]

    • An approximate quantity or concentration should be noted.

  • Maintain Container Integrity:

    • Keep the waste container securely closed at all times, except when adding waste.[8][11] A container that would leak if tipped over is not considered closed.[11]

Step 3: Accumulation and Storage
  • Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Safe Environment: The storage area should be cool, dry, and well-ventilated, away from sources of ignition or incompatible materials.[1]

Step 4: Final Disposal
  • Professional Disposal Service: Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][3] The only acceptable method is to contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup by a licensed professional waste disposal company.[3]

  • Incineration: This compound will be disposed of via high-temperature chemical incineration equipped with afterburners and scrubbers.[3] This technology is necessary to break down the molecule completely and to neutralize the resulting hydrogen bromide gas, preventing its release into the atmosphere.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Characterization cluster_contain Containment & Segregation cluster_disposal Storage & Final Disposal cluster_emergency Contingency A Unwanted Material: This compound (Solid or in solution) B Step 1: Characterize Waste A->B C Classification: Halogenated Organic Waste B->C Is it a halogenated organic? YES D Step 2: Segregate Waste Stream (Keep separate from non-halogenated, -acids, bases, etc.) C->D E Step 3: Select Compatible Container (e.g., HDPE, Glass) D->E F Step 4: Label Container - 'HAZARDOUS WASTE' - Chemical Name E->F G Step 5: Store in Designated SAA (Closed, in secondary containment) F->G H Step 6: Arrange Pickup (Contact EHS Office) G->H I Final Disposal: Licensed Waste Contractor (High-Temperature Incineration) H->I J Spill Occurs K Follow SDS Spill Protocol: - Absorb with inert material - Collect in sealed container - Dispose of as hazardous waste J->K

References

Navigating the Safe Handling of 5-Bromopyrido[3,4-b]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, halogenated heterocyclic compounds like 5-Bromopyrido[3,4-b]pyrazine are valuable building blocks in medicinal chemistry and materials science. However, their safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and confidence when working with this compound.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling of this compound, a thorough understanding of its potential hazards is crucial. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1][2]:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1] This can manifest as redness, itching, or inflammation.

  • Serious Eye Irritation (H319): Causes serious eye irritation, which can lead to pain, redness, and impaired vision.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1] Symptoms can include coughing, sneezing, and shortness of breath.

  • Acute Oral Toxicity (H302): While not listed in the primary search result, a related GHS classification suggests it may be harmful if swallowed.[2]

A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound. This involves evaluating the quantities being used, the potential for aerosolization, and the duration of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safe chemical handling is the correct selection and use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1]Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1]

Safe Handling Workflow: A Step-by-Step Protocol

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the essential steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Ensure fume hood is certified and operational prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh and transfer compound within the fume hood prep3->handle1 handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Avoid generating dust handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of waste in a designated, labeled container clean1->clean2 clean3 Doff and dispose of gloves properly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: A generalized workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:
  • Preparation:

    • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.[1] Pay close attention to hazard statements, precautionary measures, and emergency procedures.

    • Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood.

  • Handling:

    • Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.

    • Aliquot the Chemical: Carefully weigh and transfer the required amount of the chemical inside the fume hood to minimize the risk of inhalation or contamination of the general lab space.[1] Use appropriate tools to minimize dust generation.

    • Container Management: Keep the container of this compound tightly closed when not in use to prevent the release of dust or vapors.[1]

  • Post-Handling and Disposal:

    • Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Waste Disposal: Dispose of all waste, including contaminated PPE, in a clearly labeled, sealed container.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

    • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items, such as gloves, immediately.

    • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]

Emergency Procedures: Being Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical advice if irritation persists.[1]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[3]

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

  • Disposal: All waste containing this compound should be treated as hazardous waste. Consult your institution's environmental health and safety (EHS) department for specific disposal protocols and to ensure compliance with all regulations.[1] Do not let the product enter drains, other waterways, or soil.[1]

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromopyrido[3,4-b]pyrazine
Reactant of Route 2
Reactant of Route 2
5-Bromopyrido[3,4-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.